GW 766994
描述
属性
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408303-43-5 | |
| Record name | GW-766994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-766994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW 766994: A Technical Overview of its Mechanism of Action as a CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 766994 is a potent, selective, and competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation, particularly in asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on CCR3, summarizing key preclinical and clinical findings. While detailed proprietary experimental protocols for this compound are not publicly available, this document outlines the principles of the assays used to characterize this and similar CCR3 antagonists, based on established scientific methodologies.
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and a subset of Th2 lymphocytes.[1] Its activation by endogenous ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), triggers a cascade of intracellular signaling events.[2] This signaling is central to the chemotactic migration of eosinophils from the bloodstream into tissues, where they contribute to the pathophysiology of allergic diseases.[1]
This compound was developed as a small molecule antagonist to competitively block the binding of these chemokines to CCR3, thereby inhibiting the downstream inflammatory processes.[3]
Mechanism of Action: Competitive Antagonism
This compound functions as a selective, competitive antagonist of the human CCR3 receptor.[3] This means it binds reversibly to the same site on the receptor as the natural chemokine ligands but does not activate it. By occupying the binding site, this compound prevents the productive signaling that would otherwise be initiated by eotaxins and other CCR3 agonists.
dot
Caption: Competitive antagonism of this compound at the CCR3 receptor.
Quantitative Pharmacological Profile
The potency of this compound has been quantified in various preclinical assays. The following table summarizes the key publicly available data.
| Parameter | Value | Assay Type | Description |
| pKi | 7.86 | Radioligand Binding Assay | The negative logarithm of the inhibitor constant (Ki), indicating high binding affinity to the CCR3 receptor. |
| IC50 | 10 nM | Functional Assay | The concentration of this compound that inhibits 50% of the CCR3-mediated response, suggesting potent functional antagonism. |
| Clinical Receptor Occupancy | >90% | Clinical Study (300 mg, twice daily) | Plasma concentrations achieved in clinical trials were sufficient to engage the target receptor to a high degree.[1] |
Experimental Protocols for Characterization
While specific, detailed protocols for this compound are proprietary, this section outlines the standard methodologies used to characterize CCR3 antagonists.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for its target receptor.
Principle: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor expressed on a cell membrane preparation.[4]
General Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest cells and prepare a membrane fraction through homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of ¹²⁵I-eotaxin and varying concentrations of the unlabeled antagonist (this compound).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for a typical radioligand binding assay.
Calcium Mobilization Assays
CCR3 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. Calcium mobilization assays are functional assays that measure the ability of an antagonist to block this response.
Principle: To measure the change in intracellular calcium levels in CCR3-expressing cells upon stimulation with an agonist (e.g., eotaxin) in the presence or absence of an antagonist (this compound).[5]
General Protocol:
-
Cell Preparation: Plate CCR3-expressing cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a CCR3 agonist (e.g., eotaxin) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced fluorescence signal against the antagonist concentration to determine the IC50 value for the inhibition of calcium mobilization.
dot
Caption: Workflow for a calcium mobilization assay.
Eosinophil Chemotaxis Assays
These assays directly measure the primary biological function of CCR3 in eosinophils – directed cell migration.
Principle: To assess the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin) in a transwell chamber system.
General Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating an upper and lower well.
-
Chemoattractant: Place the chemoattractant (eotaxin) in the lower well.
-
Cell Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound.
-
Cell Addition: Place the treated eosinophils in the upper well.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Count the number of migrated cells in the lower well, for example, by microscopy or flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 for chemotaxis inhibition.
dot
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Downstream Signaling Pathways Inhibited by this compound
By blocking the CCR3 receptor, this compound prevents the activation of downstream signaling cascades that are crucial for eosinophil function. These include:
-
Gαi-protein signaling: CCR3 is coupled to pertussis toxin-sensitive Gαi proteins. Inhibition by this compound prevents the dissociation of G protein subunits, thereby blocking downstream effectors.
-
Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is involved in cell survival and migration.
-
Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38): These pathways are critical for chemotaxis and degranulation.[6]
dot
Caption: CCR3 signaling pathways inhibited by this compound.
In Vivo and Clinical Evidence
In a clinical trial involving patients with asthma and eosinophilic bronchitis, oral administration of this compound (300 mg twice daily for 10 days) resulted in plasma concentrations consistent with over 90% receptor occupancy.[1] While the study did not show a significant reduction in sputum or blood eosinophil counts, it did demonstrate that this compound attenuated the ex vivo chemotactic effect of sputum supernatants on eosinophils.[1] This suggests that while CCR3 is a key receptor for eosinophil chemotaxis, other redundant mechanisms may be at play in the complex in vivo environment of allergic airway inflammation.[1]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CCR3 receptor. Its mechanism of action involves the direct blockade of chemokine binding, leading to the inhibition of critical downstream signaling pathways responsible for eosinophil chemotaxis and activation. While clinical efficacy in reducing airway eosinophilia was not demonstrated, the compound serves as a valuable pharmacological tool for studying the role of the CCR3 pathway in allergic and inflammatory diseases. The methodologies described herein represent the standard for the preclinical characterization of such targeted therapies.
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced expression of eotaxin and CCR3 mRNA and protein in atopic asthma. Association with airway hyperresponsiveness and predominant co-localization of eotaxin mRNA to bronchial epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GW766994, a Selective CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of GW766994, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammatory and respiratory diseases.
Chemical Structure and Physicochemical Properties
GW766994 is a small molecule antagonist of the human CCR3 receptor. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | N-(2-chloro-6-methylbenzoyl)-N'-[4-(diethylamino)butyl]-N-(3-hydroxy-2,2-dimethylpropyl)urea |
| Molecular Formula | C21H24Cl2N4O3 |
| Molecular Weight | 451.35 g/mol |
| CAS Number | 408303-43-5 |
| SMILES String | Clc1cccc(c1)C(=O)NC(=O)N(CCCCN(CC)CC)C(CO)C(C)(C)O |
Table 2: Physicochemical Data
| Property | Value |
| Topological Polar Surface Area | 96.69 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 9 |
| XLogP3 | 2.39 |
Pharmacological Properties
Table 3: Representative Pharmacological Data for Selective CCR3 Antagonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| YM-344031 | Ligand Binding | Human CCR3 | 3.0 | [3] |
| Ca2+ Flux | Human CCR3 | 5.4 | [3] | |
| Chemotaxis | Human CCR3-expressing cells | 19.9 | [3] | |
| SB-328437 | Ligand Binding | Human Eosinophil CCR3 | Potent (specific value not stated) |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of GW766994 is the competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) that is preferentially expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary endogenous ligands are the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26).
The binding of eotaxins to CCR3 initiates a signaling cascade that is crucial for eosinophil chemotaxis, activation, and degranulation. This process is central to the pathophysiology of allergic inflammatory diseases such as asthma. By competitively binding to CCR3, GW766994 prevents the binding of eotaxins and thereby inhibits these downstream signaling events.
Some research also suggests a potential role of CCR3 and its antagonism in neurological pathways, indicating that GW766994 can block CCL11-induced activation of cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β), leading to a reduction in tau phosphorylation.[4]
Experimental Protocols
The characterization of a CCR3 antagonist like GW766994 typically involves a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GW766994 for the CCR3 receptor.
Objective: To measure the ability of GW766994 to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with human CCR3.
-
¹²⁵I-labeled eotaxin (radioligand).
-
GW766994 (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.1).
-
Wash buffer (binding buffer without BSA).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Culture CCR3-expressing HEK293 cells to confluency.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of ¹²⁵I-eotaxin to each well.
-
Add varying concentrations of GW766994 to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of GW766994 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay measures the ability of GW766994 to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin).
Objective: To determine the functional potency (IC50) of GW766994 in blocking CCR3-mediated cell migration.
Materials:
-
Isolated human eosinophils.
-
Recombinant human eotaxin-1 (CCL11).
-
GW766994 (test compound).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell migration plates (e.g., 5 µm pore size).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Plate reader.
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the eosinophils with varying concentrations of GW766994.
-
Add eotaxin-1 to the lower chamber of the Transwell plate.
-
Add the pre-incubated eosinophils to the upper chamber (the insert).
-
Incubate the plate at 37°C in a humidified incubator for a set time (e.g., 1-2 hours) to allow for cell migration.
-
Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye or by direct cell counting.
-
Plot the number of migrated cells against the concentration of GW766994.
-
Determine the IC50 value by non-linear regression analysis.
Summary and Future Directions
GW766994 is a selective, competitive antagonist of the CCR3 receptor. While it has undergone clinical evaluation for the treatment of asthma, its development has been discontinued.[4] Nevertheless, the study of GW766994 and other CCR3 antagonists continues to provide valuable insights into the role of the eotaxin/CCR3 axis in inflammatory diseases. The methodologies and understanding of the signaling pathways outlined in this guide can serve as a foundation for the continued exploration of CCR3 as a therapeutic target and the development of next-generation antagonists with improved pharmacological profiles.
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of a novel CCR3 antagonist, YM-344031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW-766994 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GW 766994 (CAS No. 408303-43-5): A Technical Guide for Researchers
An In-depth Review of the Selective CCR3 Antagonist for Inflammatory Airway Diseases
Abstract
GW 766994 is a potent, selective, and orally active competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key mediator in the recruitment of eosinophils, a hallmark of allergic inflammatory diseases such as asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available preclinical and clinical data for this compound. Detailed experimental methodologies for key assays are described, and quantitative data are summarized to facilitate further research and development efforts.
Introduction
Eosinophilic inflammation is a critical component in the pathophysiology of allergic asthma. The recruitment and activation of eosinophils in the airways are primarily mediated by the interaction of eotaxins (CCL11, CCL24, CCL26) with the CCR3 receptor on the eosinophil surface. Consequently, antagonism of the CCR3 receptor has been a major focus for the development of novel anti-inflammatory therapies for asthma. This compound emerged as a promising small molecule antagonist of CCR3, demonstrating high affinity and selectivity. This document consolidates the available technical information on this compound to serve as a resource for researchers in immunology, respiratory diseases, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 408303-43-5 |
| Molecular Formula | C₂₁H₂₄Cl₂N₄O₃ |
| Molecular Weight | 451.35 g/mol |
| IUPAC Name | 4-[[[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]amino]carbonyl]amino]methyl]benzamide |
| Synonyms | GW766994, GW-766994 |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a selective and competitive antagonist of the CCR3 receptor. By binding to CCR3, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, such as eotaxin (CCL11).
CCR3 Signaling Pathway
The binding of eotaxins to the G-protein coupled receptor CCR3 initiates a cascade of intracellular events. This includes the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Furthermore, CCR3 activation is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways. These signaling cascades are crucial for eosinophil chemotaxis, degranulation, and survival. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream signaling events.
Quantitative Data
The available quantitative data for this compound are summarized in the tables below.
Table 2: In Vitro Activity
| Assay | Value | Description |
| Binding Affinity (pKi) | 7.86 | Negative logarithm of the inhibitory constant (Ki) determined in a radioligand binding assay. |
| Binding Affinity (Ki) | 13.8 nM | Inhibitory constant representing the affinity of this compound for the CCR3 receptor. |
| Functional Inhibition | 10 µM | Concentration at which this compound was shown to reverse CCL11-induced activation of CDK5 in hippocampal neurons. |
Table 3: Clinical Trial Data (NCT01160224)
| Parameter | Finding |
| Dosage | 300 mg twice daily for 10 days. |
| Sputum and Blood Eosinophils | No significant reduction was observed.[1] |
| Airway Hyperresponsiveness (PC₂₀) | A modest but statistically significant improvement (0.66 doubling dose) was noted.[1] |
| Asthma Control Questionnaire (ACQ) | A modest improvement of 0.43 was observed.[1] |
| Receptor Occupancy | Plasma concentrations were consistent with >90% receptor occupancy.[1] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of this compound are provided below. These are representative protocols based on standard practices in the field.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CCR3 are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) is used.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit eosinophil migration towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection.
-
Pre-incubation: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle control.
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., a 96-well multi-well chamber with a porous membrane) is used. The lower wells are filled with a solution containing a chemoattractant like eotaxin.
-
Cell Seeding: The pre-incubated eosinophils are placed in the upper wells.
-
Incubation: The chamber is incubated (e.g., for 1-2 hours at 37°C in a 5% CO₂ incubator) to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting using a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The percentage inhibition of chemotaxis at each concentration of this compound is calculated, and the IC₅₀ value is determined.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. While it demonstrated high receptor occupancy in a clinical setting, its efficacy in reducing eosinophil counts in the airways of asthmatic patients was limited. However, the observed modest improvements in airway hyperresponsiveness and asthma control suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of CCR3 antagonists and the role of this receptor in inflammatory diseases. The provided experimental frameworks can be adapted for the evaluation of novel CCR3-targeting compounds.
References
In Vitro Binding Affinity of GW766994 to CCR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of GW766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3). The document details the quantitative binding characteristics, experimental methodologies for its determination, and the associated cellular signaling pathways. This information is intended to support further research and drug development efforts targeting the CCR3 receptor.
Quantitative Binding Affinity Data
The in vitro binding affinity of GW766994 for the CCR3 receptor has been determined through various assays, primarily radioligand binding and functional chemotaxis assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Cell Line/System | Ligand | Reference |
| pIC50 | 7.86 | Radioligand Binding | K562 cells expressing CCR3 | [125I]-eotaxin | [1] |
| Ki | 13.8 nM | Eosinophil Chemotaxis | Human Eosinophils | CCL11 (eotaxin) | [2] |
| pKi | 7.86 | Not Specified | Not Specified | Not Specified | [3] |
| pIC50 | 8.0 | Not Specified | Not Specified | Not Specified | [4] |
Table 1: Summary of In Vitro Binding Affinity of GW766994 to CCR3. This table compiles the reported binding affinity values for GW766994 from various sources, highlighting the different metrics and assay systems used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of GW766994's binding affinity are provided below. These protocols are based on established methods for characterizing CCR3 antagonists.
Radioligand Competition Binding Assay
This assay quantifies the ability of GW766994 to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of GW766994 for the CCR3 receptor.
Materials:
-
Cell Line: Human K562 cells stably transfected with and expressing the human CCR3 receptor.
-
Radioligand: [125I]-eotaxin (CCL11).
-
Test Compound: GW766994.
-
Binding Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).
-
Wash Buffer: Binding buffer without bovine serum albumin.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCR3 ligand (e.g., unlabeled eotaxin).
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Cell Preparation: CCR3-expressing K562 cells are harvested and washed with binding buffer. The cell density is adjusted to a predetermined concentration.
-
Assay Setup: In a 96-well plate, serial dilutions of GW766994 are prepared in binding buffer.
-
Incubation: A fixed concentration of [125I]-eotaxin is added to each well, followed by the addition of the cell suspension. For determining non-specific binding, a saturating concentration of unlabeled eotaxin is added to control wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of GW766994 to inhibit the migration of eosinophils towards a chemoattractant, such as eotaxin (CCL11).
Objective: To determine the functional potency of GW766994 in inhibiting CCR3-mediated cell migration.
Materials:
-
Primary Cells: Human eosinophils isolated from peripheral blood of healthy donors.
-
Chemoattractant: Recombinant human CCL11 (eotaxin).
-
Test Compound: GW766994.
-
Assay Medium: Typically a buffered salt solution with a low concentration of protein (e.g., RPMI 1640 with 0.1% BSA).
-
Chemotaxis Chambers: Multi-well chambers with a microporous membrane separating the upper and lower wells (e.g., Boyden chambers).
-
Instrumentation: Microscope or a plate reader for quantifying cell migration.
Procedure:
-
Eosinophil Isolation: Eosinophils are isolated from whole blood using density gradient centrifugation and negative selection techniques.
-
Assay Setup: Serial dilutions of GW766994 are prepared. The chemoattractant (CCL11) is added to the lower wells of the chemotaxis chamber at a concentration known to induce maximal migration.
-
Cell Treatment: Isolated eosinophils are pre-incubated with the various concentrations of GW766994 or vehicle control.
-
Cell Loading: The treated eosinophil suspension is added to the upper wells of the chemotaxis chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 1-3 hours).
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by direct cell counting under a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of GW766994. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the CCR3 signaling pathway and a typical experimental workflow for assessing CCR3 antagonism.
Caption: CCR3 signaling pathway and the antagonistic action of GW766994.
References
The Pharmacological Profile of GW766994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW766994 is a selective and competitive antagonist of the human C-C chemokine receptor type 3 (CCR3). CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in the inflammatory cascade of allergic diseases, most notably asthma. By blocking the interaction of eotaxins (CCL11, CCL24, CCL26) with CCR3, GW766994 has been investigated as a potential therapeutic agent for eosinophilic airway inflammation. This technical guide provides a comprehensive overview of the pharmacological profile of GW766994, summarizing key in vitro, and clinical findings, and detailing relevant experimental methodologies.
Mechanism of Action
GW766994 functions as a selective, competitive antagonist at the human CCR3 receptor.[1] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils. The binding of its natural ligands, primarily eotaxins, initiates a signaling cascade that leads to eosinophil chemotaxis, activation, and survival. GW766994 competitively inhibits the binding of these chemokines to CCR3, thereby attenuating the downstream signaling pathways responsible for eosinophilic inflammation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for GW766994.
Table 1: In Vitro Potency of GW766994
| Parameter | Value | Assay Description |
| Ki | 13.8 nM | Eosinophil chemotaxis assay induced by CCL11 (eotaxin-1). |
| pKi | 7.86 |
Note: pKi is the negative logarithm of the Ki value. A pKi of 7.86 corresponds to a Ki of approximately 13.8 nM.
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters (from study NCT01160224)
| Parameter | Value/Observation | Dosing Regimen |
| Dose | 300 mg | Twice daily, oral administration for 10 days.[2] |
| Receptor Occupancy | >90% | Plasma concentrations were consistent with achieving over 90% CCR3 receptor occupancy during the dosing period.[2] |
| Pharmacokinetic Samples | Collected | Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability have not been publicly disclosed. |
Signaling Pathway
The binding of eotaxins to CCR3 initiates a complex intracellular signaling cascade. GW766994, by blocking this initial interaction, prevents the activation of these downstream pathways.
Caption: CCR3 signaling pathway in eosinophils and the inhibitory action of GW766994.
Experimental Protocols
In Vitro CCR3 Binding Assay (General Protocol)
While the specific protocol for determining the Ki of GW766994 has not been detailed in the available literature, a general competitive radioligand binding assay for CCR3 would likely follow these steps:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human CCR3 or from isolated human eosinophils.
-
Radioligand: A radiolabeled CCR3 ligand, such as [125I]-CCL11 (eotaxin-1), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled GW766994.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of GW766994, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial: Sputum Eosinophil Analysis (NCT01160224)
The primary endpoint of the clinical trial for GW766994 was the change in sputum eosinophil count. The general workflow for this analysis is as follows:
References
The Role of GW 766994 in Eosinophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 766994 is a selective and competitive antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in the chemotaxis of eosinophils. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in eosinophil recruitment, and a summary of its evaluation in preclinical and clinical settings. Detailed experimental protocols and a review of the relevant signaling pathways are presented to support further research and development in the field of eosinophil-driven inflammatory diseases.
Introduction
Eosinophils are granulocytes that play a central role in the pathogenesis of various inflammatory and allergic diseases, including asthma. The recruitment of eosinophils from the bloodstream into tissues is a tightly regulated process orchestrated by a class of signaling proteins known as chemokines. Among these, eotaxins (e.g., eotaxin-1/CCL11) are potent eosinophil chemoattractants that exert their effects primarily through the CCR3 receptor.[1][2]
This compound was developed as a small molecule antagonist of the CCR3 receptor with the therapeutic goal of inhibiting eosinophil recruitment and thereby mitigating the inflammatory cascade in diseases such as eosinophilic asthma.[1] This document will explore the core scientific data and methodologies related to the investigation of this compound's impact on eosinophil function.
Mechanism of Action
This compound functions as a selective, competitive antagonist of the human CCR3 receptor.[1] By binding to CCR3, it blocks the interaction of the receptor with its cognate chemokine ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This inhibition prevents the initiation of downstream intracellular signaling cascades that are essential for eosinophil chemotaxis, activation, and survival.
The CCR3 Signaling Pathway
The binding of eotaxins to CCR3, a G-protein coupled receptor (GPCR), triggers a conformational change that activates intracellular heterotrimeric G-proteins, primarily of the Gi family. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream signaling pathways critical for eosinophil migration and function.
Key signaling events downstream of CCR3 activation include:
-
Phosphoinositide 3-kinase (PI3K) and Akt activation: This pathway is crucial for cell survival and migration.
-
Mitogen-activated protein kinase (MAPK) cascades: Activation of ERK1/2 and p38 MAPK pathways is essential for chemotaxis and degranulation.[3]
-
Calcium Mobilization: The release of intracellular calcium stores acts as a second messenger, influencing a variety of cellular processes including cytoskeletal rearrangement necessary for cell motility.
This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of these signaling cascades, thereby inhibiting eosinophil recruitment.
Signaling Pathway Diagram
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Binding Affinity (pKi) | 7.86 for the human CCR3 receptor. | N/A |
| In Vitro Efficacy | Attenuated the ex vivo chemotactic effect of sputum supernatants from asthmatic patients on eosinophils. The precise percentage of inhibition is not specified in the primary publication. | [1][4] |
| Clinical Efficacy | In a study of patients with eosinophilic asthma (NCT01160224), 300 mg of this compound administered twice daily for 10 days did not significantly reduce eosinophil or eosinophil progenitor cell (CD34+/IL-5Rα+) counts in sputum or blood compared to placebo, despite achieving plasma concentrations consistent with >90% receptor occupancy.[1][4] | |
| Preclinical In Vivo Data | In a chronic model of allergic airway inflammation in mice, genetic knockout of CCR3 resulted in a >94% inhibition of allergen-induced bronchoalveolar lavage fluid (BALF) eosinophilia.[2] While this demonstrates the importance of the target, specific quantitative data for this compound in similar animal models is not publicly available. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's effect on eosinophil recruitment.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils (isolated from peripheral blood)
-
Boyden chambers (or similar transwell inserts with a 5 µm pore size polycarbonate membrane)
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
Test compound: this compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative selection with magnetic beads. Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the Boyden chamber.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chambers for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope under high power in several random fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This in vivo model is used to evaluate the effect of a test compound on allergen-induced airway eosinophilia.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
This compound
-
Vehicle control
-
Bronchoalveolar lavage (BAL) equipment
-
Flow cytometer or microscope for cell counting
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in sterile saline.
-
-
Drug Administration:
-
Starting on day 21, administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) daily for the duration of the challenge period.
-
-
Allergen Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Determine the total cell count in the BAL fluid.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts, specifically quantifying the number of eosinophils.
-
Alternatively, use flow cytometry with antibodies against specific eosinophil markers (e.g., Siglec-F, CCR3) to quantify eosinophil numbers.
-
Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.
-
Flow Cytometry for Eosinophil Progenitor Identification
This method is used to identify and quantify eosinophil progenitors in human blood or sputum.
Materials:
-
Whole blood or processed sputum sample
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD34
-
Anti-CD45
-
Anti-IL-5Rα (CD125)
-
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
For whole blood, lyse red blood cells using a lysis buffer.
-
For sputum, process the sample to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Incubate the cell suspension with the cocktail of fluorochrome-conjugated antibodies (anti-CD34, anti-CD45, anti-IL-5Rα) for 30 minutes at 4°C in the dark.
-
-
Wash: Wash the cells with staining buffer to remove unbound antibodies.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the CD45-positive leukocyte population.
-
From the leukocyte gate, identify the CD34-positive progenitor cell population.
-
Within the CD34-positive gate, quantify the percentage of cells that are also positive for IL-5Rα. This population represents the eosinophil progenitors.[5]
-
Experimental Workflow and Logical Relationships
The evaluation of a CCR3 antagonist like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy and clinical assessment.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of a CCR3 antagonist.
Conclusion
This compound is a well-characterized selective antagonist of the CCR3 receptor. In vitro and ex vivo studies have demonstrated its ability to inhibit eosinophil chemotaxis. However, a key clinical trial in patients with eosinophilic asthma did not show a significant reduction in airway or blood eosinophils in vivo.[1][4] This finding suggests that while the CCR3 pathway is involved in eosinophil recruitment, it may not be the sole or dominant pathway in established airway inflammation in humans, or that higher or more sustained receptor blockade is required. These results highlight the complexity of translating in vitro findings to clinical efficacy and underscore the importance of further research into the multifaceted mechanisms of eosinophil recruitment in allergic diseases. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers continuing to explore the role of CCR3 and other pathways in eosinophilic inflammation.
References
- 1. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 2. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the phenotype of human eosinophils and their progenitors in the bone marrow of healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on GW766994 for Asthma: A Technical Guide on Core Concepts in CCR3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for the CCR3 antagonist GW766994 is limited. This guide provides a comprehensive overview of the preclinical evaluation of CCR3 antagonists for asthma, using the known mechanisms and clinical context of GW766994 to frame the discussion. The experimental protocols and quantitative data presented are representative of the field and are intended to serve as a technical guide.
Introduction to GW766994 and the Role of CCR3 in Asthma
GW766994 is a selective, competitive antagonist of the human C-C chemokine receptor type 3 (CCR3).[1] This receptor is a key player in the inflammatory cascade of asthma, particularly in eosinophilic phenotypes of the disease.[2] Several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), bind to CCR3, initiating a signaling cascade that leads to the chemotaxis, activation, and survival of eosinophils.[3][4] Eosinophils are granulocytes that infiltrate the airways in asthmatic patients, releasing cytotoxic granule proteins and pro-inflammatory mediators that contribute to airway inflammation, hyperresponsiveness, and tissue remodeling.[4]
By blocking the CCR3 receptor, antagonists like GW766994 aim to inhibit the recruitment and activity of eosinophils in the lungs, thereby reducing the pathological features of asthma.[2] While clinical trials of GW766994 have been conducted, this guide will focus on the preclinical research aspects that are fundamental to the development of such a therapeutic agent.[5]
The CCR3 Signaling Pathway in Eosinophils
The binding of eotaxins to the CCR3 receptor on eosinophils triggers a cascade of intracellular signaling events that are crucial for their pro-inflammatory functions. This pathway represents a primary target for therapeutic intervention with CCR3 antagonists.
Preclinical Evaluation of CCR3 Antagonists
The preclinical development of a CCR3 antagonist like GW766994 typically involves a series of in vitro and in vivo studies to establish its pharmacological profile.
Experimental Protocols
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compound for the CCR3 receptor.
-
Methodology:
-
Human embryonic kidney (HEK293) cells are transiently or stably transfected with the human CCR3 gene.
-
Cell membranes are prepared and incubated with a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin-1).
-
Increasing concentrations of the test compound (e.g., GW766994) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
2. Chemotaxis Assay:
-
Objective: To assess the functional ability of the compound to block eosinophil migration in response to a chemoattractant.
-
Methodology:
-
Eosinophils are isolated from human peripheral blood.
-
A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
The lower chamber contains a chemoattractant (e.g., eotaxin-1), and the upper chamber contains the isolated eosinophils pre-incubated with various concentrations of the test compound or vehicle.
-
After incubation, the number of cells that have migrated through the membrane to the lower chamber is quantified by microscopy or flow cytometry.
-
The IC₅₀ for the inhibition of chemotaxis is determined.
-
1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice:
-
Objective: To evaluate the efficacy of the CCR3 antagonist in a well-established animal model of allergic asthma.
-
Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., aluminum hydroxide) on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for a set duration each day.
-
Treatment: The test compound (e.g., GW766994) is administered (e.g., orally) at various doses, typically starting one hour before each challenge.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor (e.g., methacholine) is measured using invasive or non-invasive plethysmography.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
-
-
Preclinical to Clinical Development Workflow
The development of a CCR3 antagonist for asthma follows a structured path from preclinical discovery to clinical trials.
Quantitative Data Summary
The following tables represent the types of quantitative data that would be generated in preclinical studies of a CCR3 antagonist.
Table 1: In Vitro Activity of a Hypothetical CCR3 Antagonist
| Assay | Species | IC₅₀ (nM) |
| CCR3 Receptor Binding | Human | 5.2 |
| Eotaxin-1 Induced Chemotaxis | Human Eosinophils | 15.8 |
| Eotaxin-1 Induced Ca²⁺ Flux | Human CCR3-transfected cells | 8.9 |
Table 2: Effect of a Hypothetical CCR3 Antagonist on BAL Fluid Cellularity in a Mouse Model of Asthma
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive (No OVA) | - | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| OVA + Vehicle | - | 8.2 ± 1.1 | 45.6 ± 5.3 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| OVA + Compound X | 1 | 6.5 ± 0.9 | 28.3 ± 4.1 | 1.9 ± 0.4 | 1.3 ± 0.3 |
| OVA + Compound X | 10 | 4.1 ± 0.6 | 10.1 ± 2.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| OVA + Compound X | 30 | 2.8 ± 0.5 | 5.2 ± 1.8 | 1.2 ± 0.2 | 0.7 ± 0.2** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group. |
Table 3: Pharmacokinetic Parameters of a Hypothetical CCR3 Antagonist in Rodents (10 mg/kg, oral administration)
| Species | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Mouse | 850 | 1.0 | 4200 | 4.5 | 65 |
| Rat | 1200 | 1.5 | 7800 | 6.2 | 75 |
Conclusion
The preclinical development of CCR3 antagonists for asthma is based on a strong scientific rationale targeting the eosinophilic inflammation that characterizes the disease. The process involves a rigorous evaluation of the compound's in vitro potency and in vivo efficacy in relevant animal models. While GW766994 progressed to clinical trials, the outcomes highlighted the complexities of translating preclinical findings to clinical efficacy.[5] A clinical study showed that despite high receptor occupancy, GW766994 did not significantly reduce sputum or blood eosinophils, questioning the singular role of CCR3 in airway eosinophilia in human asthma.[5] This underscores the importance of robust preclinical models and a deep understanding of the target's role in human disease pathology for the successful development of novel asthma therapeutics. Future research in this area may focus on patient stratification and combination therapies to enhance the potential of CCR3 antagonism in specific asthma endotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
GW 766994 and its Effects on Airway Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW 766994 is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a crucial role in the chemotaxis of eosinophils, key inflammatory cells implicated in the pathophysiology of allergic airway diseases such as asthma. Developed by GlaxoSmithKline, this compound was investigated as a potential therapeutic agent for eosinophilic airway inflammation. While preclinical evidence suggested a potential role in mitigating eosinophil recruitment, clinical trial results in patients with eosinophilic asthma did not demonstrate a significant reduction in airway eosinophilia. However, the compound did show a modest but statistically significant improvement in airway hyperresponsiveness and asthma control symptoms. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key experimental data from clinical studies, and relevant methodologies.
Introduction to this compound
This compound is a small molecule antagonist that specifically targets the CCR3 receptor.[1] The rationale for its development was based on the established role of the eotaxin/CCR3 axis in orchestrating eosinophilic inflammation, a hallmark of allergic asthma.[2] Eotaxins (CCL11, CCL24, CCL26) are potent chemoattractants for eosinophils, and their interaction with CCR3 on the surface of these cells mediates their migration from the bloodstream into airway tissues.[2] By blocking this interaction, this compound was hypothesized to reduce airway eosinophilia and, consequently, alleviate asthma symptoms and exacerbations.
Mechanism of Action: CCR3 Antagonism
This compound functions as a competitive antagonist at the CCR3 receptor.[3] It binds to the receptor, preventing the binding of its natural chemokine ligands, primarily eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This blockade inhibits the intracellular signaling cascades that are normally initiated by ligand binding, which include G-protein activation, calcium mobilization, and activation of downstream pathways leading to chemotaxis and cellular activation.
In Vitro Pharmacology
The potency of this compound as a CCR3 antagonist has been determined in vitro.
| Parameter | Value | Cell Line | Assay | Reference |
| pIC50 | 8.0 | K562 cells transfected with hCCR3 | [¹²⁵I]-eotaxin-1 binding assay | [4] |
This pIC50 value corresponds to an IC50 of 10 nM, indicating high-affinity binding to the human CCR3 receptor.
The CCR3 Signaling Pathway and Inhibition by this compound
The binding of eotaxins to CCR3 on eosinophils triggers a G-protein coupled signaling cascade that is central to their recruitment and activation in the airways. This compound disrupts this pathway at its initial step.
Preclinical In Vivo Studies
Detailed preclinical in vivo data for this compound in animal models of asthma are not extensively available in the public domain. Typically, for a compound of this class, preclinical evaluation would involve models such as ovalbumin-sensitized mice or guinea pigs to assess the following endpoints:
-
Bronchoalveolar Lavage (BALF) Cell Counts: Measurement of eosinophil and other inflammatory cell numbers in the fluid washed from the lungs.
-
Airway Hyperresponsiveness (AHR): Assessment of the exaggerated bronchoconstrictor response to stimuli like methacholine (B1211447).
-
Lung Histology: Microscopic examination of lung tissue for signs of inflammation and remodeling.
-
Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BALF or lung tissue.
While specific data for this compound is scarce, studies on other CCR3 antagonists and in CCR3 knockout mice have demonstrated a significant reduction in allergen-induced airway eosinophilia and, in some cases, airway hyperresponsiveness, providing a strong rationale for the clinical development of compounds like this compound.[5]
Clinical Trial Evidence: NCT01160224
A key clinical study (NCT01160224), published by Neighbour et al. in 2014, evaluated the safety and efficacy of this compound in patients with asthma and eosinophilic bronchitis.[5][6]
Experimental Protocol: Clinical Trial (NCT01160224)
The study was a randomized, double-blind, placebo-controlled, parallel-group trial.
Key Methodologies
-
Sputum Induction and Analysis: Sputum was induced by inhalation of nebulized hypertonic saline. The collected sputum was processed to obtain a cell pellet, and differential cell counts were performed on cytospins stained with a Romanowsky-type stain.
-
Methacholine Challenge (PC20): Airway hyperresponsiveness was assessed by determining the provocative concentration of methacholine that caused a 20% fall in Forced Expiratory Volume in one second (FEV1).
-
Asthma Control Questionnaire (ACQ): Patients completed the ACQ, a validated questionnaire to assess asthma symptoms and rescue medication use over the preceding week.
Clinical Trial Results
Despite achieving plasma concentrations consistent with over 90% receptor occupancy, this compound did not meet its primary endpoint of significantly reducing sputum eosinophil counts.[6]
Table 1: Effect of this compound on Sputum Eosinophils
| Parameter | This compound | Placebo | p-value |
| Change from Baseline in Sputum Eosinophil % | Not significantly different from placebo | - | >0.05 |
However, the study did reveal some potentially beneficial effects on secondary endpoints.
Table 2: Effect of this compound on Secondary Endpoints
| Parameter | Change with this compound | Change with Placebo | p-value |
| PC20 Methacholine (doubling dose) | +0.66 | Not reported | <0.05 |
| Asthma Control Questionnaire (ACQ) Score | -0.43 | Not reported | <0.05 |
| FEV1 | No significant improvement | No significant improvement | >0.05 |
| Ex vivo chemotactic effect of sputum supernatants on eosinophils | Attenuated | - | <0.05 |
Data extracted from Neighbour et al., 2014.[6]
Discussion and Future Perspectives
The clinical trial results for this compound were unexpected, given the strong preclinical rationale for CCR3 antagonism in asthma. The lack of a significant effect on sputum eosinophil numbers, despite high receptor occupancy and a demonstrable attenuation of ex vivo chemotaxis, suggests a more complex mechanism of eosinophil recruitment and activation in the asthmatic airway than previously understood.[6] It is possible that other chemokine pathways or factors contribute to eosinophil trafficking in this patient population.
The modest but statistically significant improvements in airway hyperresponsiveness (PC20) and asthma control (ACQ score) are intriguing.[6] These findings suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. For instance, CCR3 is also expressed on other inflammatory cells, such as basophils and mast cells, and its blockade could modulate their function.[4]
The clinical development of this compound for asthma was discontinued.[1] However, the study provided valuable insights into the complexities of targeting chemokine receptors in inflammatory diseases. Future research in this area may focus on:
-
The role of other chemokine receptors in eosinophilic inflammation.
-
The potential for combination therapies that target multiple inflammatory pathways.
-
The development of "biased" CCR3 antagonists that selectively modulate downstream signaling pathways.
Conclusion
This compound is a potent and selective CCR3 antagonist that, despite a strong preclinical rationale, did not demonstrate efficacy in reducing airway eosinophilia in a clinical trial of patients with eosinophilic asthma. However, the observed improvements in airway hyperresponsiveness and asthma control suggest that CCR3 may play a role in the pathophysiology of asthma beyond eosinophil recruitment. The findings from the this compound clinical trial have been instrumental in refining our understanding of the role of the eotaxin/CCR3 axis in allergic airway inflammation and continue to inform the development of novel therapeutics for asthma and other eosinophilic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DataMed Data Discovery Index [datamed.org]
- 4. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of GW 766994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 766994 is a potent and selective, orally active antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor involved in the recruitment and activation of eosinophils, a type of white blood cell implicated in the pathogenesis of various inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the core data and potential therapeutic applications of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Core Data Summary
Physicochemical Properties & In Vitro Activity
| Parameter | Value | Reference |
| Target | C-C chemokine receptor 3 (CCR3) | [1] |
| Mechanism of Action | Selective, competitive antagonist | [1] |
| pKi | 7.86 | [1] |
Therapeutic Applications
Allergic Asthma and Eosinophilic Bronchitis
The primary therapeutic indication investigated for this compound has been in the treatment of allergic asthma and eosinophilic bronchitis, conditions characterized by elevated levels of eosinophils in the airways.
A randomized, double-blind, placebo-controlled clinical trial (NCT01160224) was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate asthma and sputum eosinophilia.[1][2]
Clinical Trial Key Findings (NCT01160224):
| Outcome Measure | Result | Statistical Significance |
| Change in Sputum Eosinophil Percentage | No significant reduction compared to placebo. | Not Significant |
| Forced Expiratory Volume in 1 second (FEV1) | No significant improvement. | Not Significant |
| Airway Hyperresponsiveness (PC20 methacholine) | Modest improvement (0.66 doubling dose). | Statistically Significant |
| Asthma Control Questionnaire (ACQ) Score | Modest improvement (0.43). | Statistically Significant |
Despite achieving plasma concentrations predicted to result in over 90% receptor occupancy, this compound did not significantly reduce sputum eosinophil counts.[2] However, it did attenuate the ex vivo chemotactic effect of sputum supernatants on eosinophils, suggesting a biological effect on CCR3 signaling.[2] The modest improvements in airway hyperresponsiveness and asthma control, despite the lack of effect on eosinophil numbers, suggest that CCR3 antagonism may have other mechanisms of action in the airways beyond simply blocking eosinophil recruitment.[2]
Alzheimer's Disease
More recent preclinical research has explored a potential role for CCR3 antagonists, including this compound, in the context of Alzheimer's disease. The chemokine CCL11 (eotaxin-1), a primary ligand for CCR3, has been implicated in age-related cognitive decline and neuroinflammation.
An in vitro study demonstrated that this compound (at a concentration of 10 μM) could reverse the effects of CCL11 on hippocampal neurons.[1] Specifically, this compound was shown to inhibit the CCL11-induced:
-
Activation of cyclin-dependent kinase 5 (CDK5).
-
Phosphorylation of CDK5 and glycogen (B147801) synthase kinase 3β (GSK3β).
-
Increased phosphorylation of tau protein.
These findings suggest that CCR3 antagonism could be a potential therapeutic strategy to mitigate some of the pathological processes associated with Alzheimer's disease, such as tau hyperphosphorylation.
Signaling Pathways and Experimental Workflows
CCR3 Signaling Pathway in Eosinophils
The binding of eotaxins (like CCL11) to CCR3 on eosinophils initiates a cascade of intracellular signaling events, leading to chemotaxis, activation, and degranulation. A simplified representation of this pathway is shown below.
References
Technical Guide: GW 766994 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical research investigating the potential of GW 766994 in the context of Alzheimer's disease (AD). This compound is a specific antagonist of the C-C chemokine receptor 3 (CCR3). While initially developed for inflammatory conditions such as asthma, its role in neuroinflammation and AD pathology has been explored in preclinical settings. This document details the proposed mechanism of action, summarizes key quantitative findings from in vitro studies, outlines experimental methodologies, and visualizes the relevant signaling pathways. The primary focus is on the pivotal study by Zhu et al. (2017), which established a link between the CCL11/CCR3 axis and hallmark AD pathologies.[1][2][3][4]
Introduction: The Rationale for Targeting CCR3 in Alzheimer's Disease
Chronic neuroinflammation is a well-established component of Alzheimer's disease pathology.[4] Microglia and astrocytes, the resident immune cells of the brain, are activated in response to amyloid-beta (Aβ) plaques and other disease-related stressors. This activation leads to the release of various inflammatory mediators, including chemokines.
The chemokine CCL11 (also known as eotaxin-1) and its primary receptor, CCR3, have emerged as potential players in neurodegenerative processes.[5] CCR3 is expressed on microglia, and its expression has been observed to be upregulated in the brains of individuals with Alzheimer's disease.[6] Furthermore, studies have shown that CCL11 can induce pathological changes in neurons that are characteristic of AD.[2][3][4]
This compound, as a specific CCR3 antagonist, presents a pharmacological tool to investigate the role of the CCL11/CCR3 signaling axis in AD pathogenesis and to evaluate its potential as a therapeutic target.[2][3][4]
Mechanism of Action of this compound in a Neurodegenerative Context
Preclinical research suggests that this compound exerts its effects in the context of Alzheimer's disease by blocking the downstream signaling cascade initiated by the binding of the chemokine CCL11 to its receptor, CCR3, on hippocampal neurons.[2][3][4]
The proposed signaling pathway is as follows:
-
CCL11 Binding: The chemokine CCL11, which can be secreted by activated microglia in the brain, binds to the CCR3 receptor on the surface of hippocampal neurons.[4]
-
Kinase Activation: This binding event triggers the activation of intracellular kinases, specifically cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β).[2][3][4]
-
Tau Hyperphosphorylation: Activated CDK5 and GSK3β are known to be major kinases responsible for the hyperphosphorylation of the tau protein.[2][3][4] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark pathology of AD.
-
Amyloid-β Production: The activation of this pathway has also been linked to an increase in the production of amyloid-β (Aβ) peptides.[2][3][4]
-
Synaptic Dysfunction: The culmination of these events, along with other downstream effects, leads to dendritic spine loss and synaptic dysfunction.[2][3][4]
This compound, by acting as a competitive antagonist at the CCR3 receptor, prevents the initial binding of CCL11, thereby inhibiting the entire downstream pathological cascade.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal preclinical study by Zhu et al. (2017), demonstrating the inhibitory effect of this compound on CCL11-induced pathologies in primary hippocampal neuronal cultures.[2][3][4]
Table 1: Effect of this compound on CCL11-Induced Tau Phosphorylation
| Treatment Group | Phospho-Tau (Ser202/Thr205) Level (relative to control) | Phospho-Tau (Ser396) Level (relative to control) |
| Control | 1.00 | 1.00 |
| CCL11 | Increased | Increased |
| CCL11 + this compound | Blocked CCL11-induced increase | Blocked CCL11-induced increase |
Table 2: Effect of this compound on CCL11-Induced Aβ Production
| Treatment Group | Aβ42 Secretion (relative to control) |
| Control | 1.00 |
| CCL11 | Increased |
| CCL11 + this compound | Blocked CCL11-induced increase |
Table 3: Effect of this compound on CCL11-Induced Dendritic Spine Loss
| Treatment Group | Dendritic Spine Density (relative to control) |
| Control | 1.00 |
| CCL11 | Decreased |
| CCL11 + this compound | Prevented CCL11-induced decrease |
Note: The exact percentage of inhibition and statistical significance values were not available in the publicly accessible abstracts. The tables reflect the qualitative findings of the study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for Alzheimer's disease, based on the available information and supplemented with standard neuroscience protocols.
Primary Hippocampal Neuronal Culture
-
Source: Hippocampi were dissected from embryonic day 18 (E18) mouse embryos.
-
Dissociation: The tissue was dissociated into single cells using enzymatic digestion (e.g., with trypsin) followed by mechanical trituration.
-
Plating: Neurons were plated on poly-L-lysine-coated culture dishes or coverslips at a specific density.
-
Culture Medium: Cells were maintained in a serum-free neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
-
Maturation: Cultures were maintained for 14 days in vitro (DIV) to allow for the development of mature neuronal morphology and synaptic connections before experimental treatments.[2][3][4]
In Vitro Treatment Protocol
-
CCL11 Treatment: Recombinant CCL11 was added to the culture medium to stimulate the CCR3 signaling pathway.
-
This compound Treatment: The CCR3 antagonist this compound was added to the culture medium, typically prior to the addition of CCL11, to assess its blocking effect.
-
Incubation: The cells were incubated with the respective treatments for a specified period to allow for the induction of downstream signaling events and pathological changes.
Note: The specific concentrations of CCL11 and this compound, and the exact duration of treatment from the Zhu et al. (2017) study are not available in the public domain.
Western Blotting for Tau Phosphorylation
-
Protein Extraction: After treatment, cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated tau at various sites (e.g., Ser202/Thr205, Ser396) and total tau. A loading control antibody (e.g., β-actin or GAPDH) was also used.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software, and the levels of phosphorylated tau were normalized to total tau or the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Production
-
Sample Collection: The conditioned culture medium from the treated neurons was collected.
-
ELISA Procedure: The levels of secreted Aβ40 and Aβ42 in the medium were quantified using commercially available ELISA kits specific for these Aβ species, following the manufacturer's instructions.
-
Data Analysis: The concentration of Aβ in each sample was determined by comparison to a standard curve, and the results were normalized to the total protein content of the corresponding cell lysate.
Dendritic Spine Analysis
-
Immunocytochemistry: Neurons cultured on coverslips were fixed and stained with antibodies against dendritic markers (e.g., MAP2) to visualize the dendritic arbor.
-
Image Acquisition: High-resolution images of dendrites were captured using a confocal microscope. Z-stacks were acquired to reconstruct the three-dimensional structure of the dendrites and spines.
-
Quantification: The number and density of dendritic spines along a defined length of dendrite were quantified using specialized imaging software (e.g., ImageJ with the NeuronJ plugin or Imaris). Spine morphology could also be categorized (e.g., mushroom, thin, stubby).
-
Statistical Analysis: The spine density and morphology were compared between the different treatment groups.
Visualizations
Signaling Pathway of CCL11/CCR3 in Neurons
Caption: Proposed signaling pathway of CCL11/CCR3 in Alzheimer's disease pathology and the inhibitory action of this compound.
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for investigating the effect of this compound on CCL11-induced pathologies in primary neurons.
Conclusion and Future Directions
The preclinical evidence, primarily from the study by Zhu et al. (2017), suggests that this compound, by antagonizing the CCR3 receptor, can mitigate key pathological features of Alzheimer's disease in an in vitro setting.[2][3][4] This includes the reduction of tau hyperphosphorylation, decreased Aβ production, and the prevention of dendritic spine loss. These findings highlight the potential of the CCL11/CCR3 signaling axis as a therapeutic target for Alzheimer's disease.
However, it is crucial to note that the development of this compound was discontinued, and it has not been evaluated in clinical trials for Alzheimer's disease.[5] Further research would be necessary to validate these preclinical findings in in vivo models of Alzheimer's disease and to assess the safety and efficacy of CCR3 antagonists in a clinical setting for this indication. The development of brain-penetrant CCR3 antagonists with favorable pharmacokinetic and safety profiles would be a critical next step for advancing this therapeutic strategy.
References
- 1. Targeting CCR3 to Reduce Amyloid-β Production, Tau Hyperphosphorylation, and Synaptic Loss in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Immunohistochemical Study of the β-Chemokine Receptors CCR3 and CCR5 and Their Ligands in Normal and Alzheimer’s Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of GW766994 in Mitigating CCL11-Induced Neuronal Detriment: A Scientific Overview
For Immediate Release
Shanghai, China – December 12, 2025 – Emerging research has illuminated the detrimental role of the chemokine CCL11, also known as eotaxin-1, in a variety of neuroinflammatory and age-related neurological conditions. Its signaling through the CCR3 receptor has been linked to impaired neurogenesis, increased neuronal death, and diminished synaptic plasticity. While the selective CCR3 antagonist GW766994 has been investigated for its effects in allergic inflammatory diseases, its potential to counteract the negative neuronal impacts of CCL11 remains a critical area of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the known effects of CCL11 on neuronal function and posits the therapeutic potential of CCR3 antagonism by compounds such as GW766994.
The Neuropathological Role of the CCL11/CCR3 Axis
CCL11 is a chemokine that can cross the blood-brain barrier and has been shown to accumulate in the aging brain.[1][2] Its primary receptor, CCR3, is expressed on various cells within the central nervous system, including neurons, microglia, and astrocytes.[1][3] The binding of CCL11 to CCR3 initiates a cascade of intracellular signaling events that have been implicated in several adverse neuronal outcomes.[4]
Elevated levels of CCL11 are associated with a decline in cognitive function, and systemic administration of this chemokine in animal models has been shown to impair learning and memory by suppressing adult hippocampal neurogenesis.[1][2][5][6] Furthermore, CCL11 can indirectly promote excitotoxic neuronal death by activating microglia to produce reactive oxygen species (ROS).[3][5][6] Studies have also demonstrated that CCL11 signaling can weaken synaptic plasticity and lead to a reduction in dendritic spine density in hippocampal neurons.[1][3]
GW766994: A Selective CCR3 Antagonist
GW766994 is a potent and selective antagonist of the CCR3 receptor.[7] It functions by competitively binding to CCR3, thereby preventing the downstream signaling initiated by CCL11 and other CCR3 ligands.[7] While clinical and preclinical studies of GW766994 have predominantly focused on its efficacy in reducing eosinophil-driven inflammation in asthma, its mechanism of action holds significant promise for neurological applications.[8][9] By blocking the CCL11/CCR3 signaling pathway, GW766994 could theoretically mitigate the detrimental neuronal effects induced by CCL11. However, direct experimental evidence of GW766994's neuroprotective effects in the context of elevated CCL11 is not yet available in the public domain.
Quantitative Data Summary
Due to the nascent stage of research in this specific area, a comprehensive table of quantitative data on the effects of GW766994 on CCL11-induced neuronal effects is not available. The following table summarizes the known qualitative effects of CCL11 on neuronal cells, which represent the therapeutic targets for a CCR3 antagonist like GW766994.
| Neuronal Effect Induced by CCL11 | Potential Mitigating Effect of GW766994 (Hypothesized) | Key Cellular Targets | References |
| Decreased adult hippocampal neurogenesis | Restoration of neurogenesis | Neural progenitor cells | [1][2][5] |
| Increased excitotoxic neuronal death | Reduction in neuronal apoptosis | Microglia, Neurons | [3][5] |
| Weakened synaptic plasticity | Enhancement of synaptic function | Neurons | [1] |
| Reduced neurite extension | Promotion of neurite outgrowth | Neurons | [1] |
| Dendritic spine loss | Preservation of dendritic spine density | Neurons | [3] |
Experimental Protocols
Detailed experimental protocols for investigating the specific effects of GW766994 on CCL11-induced neuronal damage are not yet established in published literature. However, based on existing neuroscience research methodologies, a hypothetical experimental workflow to assess this interaction would involve the following key steps:
-
Primary Neuronal Cell Culture: Isolation and culture of primary hippocampal or cortical neurons from embryonic rodents.
-
CCL11 Treatment: Application of recombinant CCL11 to the neuronal cultures to induce the desired detrimental effects (e.g., reduced neurite outgrowth, synaptic protein loss).
-
GW766994 Co-treatment/Pre-treatment: Administration of varying concentrations of GW766994 to the cell cultures either before or concurrently with CCL11 treatment.
-
Immunocytochemistry: Staining of neurons for markers of synaptic plasticity (e.g., PSD-95, Synaptophysin), and neurite outgrowth (e.g., MAP2, Tau).
-
Western Blot Analysis: Quantification of protein levels of key signaling molecules involved in neuronal survival and apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
In Vivo Animal Models: Utilization of animal models with elevated central CCL11 levels (e.g., aged mice or mice with direct infusion of CCL11).
-
Behavioral Testing: Assessment of cognitive functions such as learning and memory using standardized behavioral paradigms (e.g., Morris water maze, contextual fear conditioning).
-
Histological Analysis: Examination of brain tissue for changes in neurogenesis (e.g., BrdU or Ki67 staining) and neuronal survival.
Visualizing the Science
To better understand the underlying mechanisms and potential experimental approaches, the following diagrams have been generated.
Caption: CCL11 signaling through CCR3 on neurons and microglia leads to multiple neurotoxic effects.
Caption: Proposed workflow for investigating the neuroprotective effects of GW766994.
Future Directions
The investigation into the therapeutic potential of GW766994 for neurological disorders is a promising frontier in drug development. Future research should focus on conducting rigorous preclinical studies to validate the hypothesized neuroprotective effects of CCR3 antagonism. Such studies would provide the necessary foundation for potential clinical trials in patients with conditions characterized by elevated CCL11 and neuroinflammation, such as age-related cognitive decline and certain neurodegenerative diseases. The selective targeting of the CCL11/CCR3 axis with molecules like GW766994 represents a novel and potentially impactful strategy to combat a range of debilitating neurological conditions.
References
- 1. Young Astrocytic Mitochondria Attenuate the Elevated Level of CCL11 in the Aged Mice, Contributing to Cognitive Function Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Transport of CCL11 across the Blood-Brain Barrier: Regional Variation and Importance of Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and prognostic significance of CCL11/CCR3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL11 enhances excitotoxic neuronal death by producing reactive oxygen species in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting the Role of Eotaxin-1/CCL11 in Psychiatric Disorders [frontiersin.org]
- 7. DataMed Data Discovery Index [datamed.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinuation of GW766994 Clinical Development: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GlaxoSmithKline (GSK) discontinued (B1498344) the clinical development of GW766994, an orally administered, selective antagonist of the C-C chemokine receptor 3 (CCR3). The decision followed the failure of the compound to meet its primary efficacy endpoint in a key clinical trial involving patients with asthma and eosinophilic bronchitis. Despite achieving high receptor occupancy, GW766994 did not significantly reduce eosinophil counts in sputum or blood, the key biomarkers of eosinophilic inflammation in asthma. While the drug was generally well-tolerated, the lack of clinical efficacy in a well-designed study led to the cessation of its development for eosinophil-driven respiratory diseases. This document provides a detailed overview of the available data, experimental protocols, and the scientific rationale behind the discontinuation of GW766994.
Introduction to GW766994 and its Target: The CCR3 Pathway
GW766994 is a small molecule antagonist designed to block the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor in the inflammatory cascade, particularly in allergic diseases like asthma.[1] It is highly expressed on the surface of eosinophils, a type of white blood cell that plays a central role in the pathophysiology of asthma. The primary ligands for CCR3 are the eotaxin chemokines (eotaxin-1, -2, and -3), which are potent chemoattractants for eosinophils.[1] The binding of eotaxins to CCR3 on eosinophils triggers a signaling cascade that leads to eosinophil recruitment, activation, and survival in the airways, contributing to airway inflammation and hyperresponsiveness.
The therapeutic hypothesis for GW766994 was that by blocking the CCR3 receptor, it would inhibit the recruitment of eosinophils to the lungs, thereby reducing inflammation and improving asthma symptoms.[2]
Signaling Pathway of CCR3
The binding of eotaxin to the CCR3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is crucial for the chemotactic response of eosinophils.
Clinical Development Program: Key Study (NCT01160224)
The primary evidence for the discontinuation of GW766994 comes from a randomized, double-blind, placebo-controlled, parallel-group clinical trial (NCT01160224).[1][3] This study was designed to evaluate the efficacy and safety of GW766994 in patients with asthma and eosinophilic bronchitis.
Experimental Protocol
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
Patient Population: 60 patients with mild-to-moderate asthma and a sputum eosinophil count of >3%.[1]
Treatment Regimen:
-
Treatment Group: GW766994 300 mg administered orally twice daily for 10 days.[1]
-
Control Group: Matching placebo administered orally twice daily for 10 days.[1]
Primary Outcome Measure: The primary objective was to compare the effect of GW766994 to placebo on sputum eosinophil counts.[2][3]
Secondary Outcome Measures:
-
Blood eosinophil counts
-
Forced expiratory volume in 1 second (FEV1)
-
Airway hyperresponsiveness to methacholine (B1211447) (PC20)
-
Asthma Control Questionnaire (ACQ) scores
-
Safety and tolerability
Experimental Workflow
The clinical trial followed a structured workflow from patient screening to follow-up.
Clinical Trial Results: Lack of Efficacy
The results of the NCT01160224 study were pivotal in the decision to discontinue the development of GW766994. Despite evidence of high receptor occupancy (estimated to be >90%), the drug failed to demonstrate a significant effect on the primary endpoint.[1]
Quantitative Data Summary
| Outcome Measure | GW766994 Group | Placebo Group | p-value |
| Primary Endpoint | |||
| Change from baseline in sputum eosinophil (%) | No significant reduction | No significant reduction | Not significant |
| Secondary Endpoints | |||
| Change from baseline in blood eosinophil count (cells/μL) | No significant reduction | No significant reduction | Not significant |
| Change from baseline in FEV1 (L) | No significant improvement | No significant improvement | Not significant |
| Change in PC20 methacholine (doubling doses) | Modest improvement | No improvement | Statistically significant |
| Change in Asthma Control Questionnaire (ACQ) score | Modest improvement | No improvement | Statistically significant |
Note: Specific numerical values for mean changes and confidence intervals were not fully detailed in the publicly available abstracts. The table reflects the reported outcomes.
While there were statistically significant improvements in airway hyperresponsiveness (PC20) and asthma control (ACQ score), these effects were modest and not considered clinically significant.[1]
Rationale for Discontinuation
The discontinuation of the clinical development of GW766994 by GSK can be attributed to the following key factors:
-
Failure to Meet the Primary Efficacy Endpoint: The inability of GW766994 to reduce sputum and blood eosinophils, the core biomarkers of the targeted disease mechanism, was the most significant finding. This suggested that CCR3 antagonism, at least with this compound, was not an effective strategy to combat eosinophilic inflammation in asthma.
-
Lack of Clinically Meaningful Benefit: The modest improvements in secondary outcomes were not sufficient to justify further development, especially in the absence of an effect on the underlying inflammation.
-
Questioning the Role of CCR3 in Airway Eosinophilia: The study's results raised fundamental questions about the role of the CCR3 receptor in airway eosinophilia in asthma, suggesting that other pathways may be more dominant.[1]
Logical Flow to Discontinuation
Conclusion
The case of GW766994 serves as a critical example in drug development where a biologically plausible mechanism of action and successful target engagement in early-phase studies do not always translate into clinical efficacy. The rigorous, placebo-controlled trial design provided a clear, albeit negative, outcome, preventing further investment in a non-viable therapeutic candidate. For researchers and drug developers, the story of GW766994 underscores the importance of selecting robust primary endpoints that are closely linked to the disease pathophysiology and the challenges of targeting complex inflammatory pathways. While the development of GW766994 was halted, the data generated from its clinical trial have contributed valuable insights into the role of the CCR3 pathway in asthma and will inform future research in this area.
References
The CCR3 Antagonist GW 766994: A Technical Overview of Clinical Safety and Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 766994 is a selective, competitive antagonist of the human C-C chemokine receptor 3 (CCR3). This receptor plays a crucial role in the recruitment of eosinophils, a key inflammatory cell type implicated in the pathophysiology of asthma and other allergic diseases. By blocking the CCR3 receptor, this compound aims to inhibit eosinophilic inflammation in the airways. This technical guide provides a comprehensive overview of the safety and efficacy data from clinical trials investigating this compound, with a focus on its application in asthma and eosinophilic bronchitis.
Core Efficacy and Safety Data
A key clinical trial investigating this compound was a randomized, double-blind, placebo-controlled, parallel-group study conducted in patients with asthma and sputum eosinophilia (NCT01160224).[1] The primary objective was to evaluate the effect of this compound on sputum eosinophil counts.
Efficacy Data
The clinical trial of this compound in patients with asthma and eosinophilic bronchitis yielded mixed efficacy results. While the drug was effective in attenuating the chemotactic effect of sputum supernatants on eosinophils ex vivo, it did not significantly reduce the number of eosinophils in sputum or blood.[1] However, modest but statistically significant improvements were observed in methacholine (B1211447) hyperresponsiveness and asthma control questionnaire scores.[1]
| Efficacy Endpoint | This compound (300 mg twice daily) | Placebo | p-value |
| Change in Sputum Eosinophil Count (%) | Not significantly different from placebo | Not significantly different from this compound | Not Reported |
| Improvement in PC20 Methacholine | 0.66 doubling dose improvement | No significant improvement | Statistically Significant |
| Improvement in ACQ Score | 0.43 point improvement | No significant improvement | Statistically Significant |
| Change in FEV1 | No significant improvement | No significant improvement | Not Reported |
Table 1: Summary of Efficacy Outcomes from a Randomized, Placebo-Controlled Clinical Trial of this compound in Patients with Asthma and Eosinophilic Bronchitis.[1]
Safety Data
This compound was generally well-tolerated in clinical trials.[2] Safety and tolerability were assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis).[1]
| Adverse Event Category | This compound | Placebo |
| Most Common Adverse Events | Not specified in available data | Not specified in available data |
| Serious Adverse Events | Not specified in available data | Not specified in available data |
Table 2: Summary of Safety Profile of this compound. (Note: Detailed adverse event data is not available in the public domain and would typically be found in the full clinical study report.)
Pharmacokinetic Data
Pharmacokinetic parameters of this compound were assessed in clinical trials through the collection of plasma samples.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | Not specified in available data |
| Elimination Half-life (t1/2) | Not specified in available data |
| Area Under the Curve (AUC) | Not specified in available data |
| Clearance (CL) | Not specified in available data |
| Volume of Distribution (Vd) | Not specified in available data |
Table 3: Pharmacokinetic Parameters of this compound. (Note: Detailed pharmacokinetic data is not available in the public domain.)
Experimental Protocols
Sputum Eosinophil Analysis
The analysis of sputum eosinophils was a primary endpoint in the clinical evaluation of this compound. The methodology followed the established Hargreave/Nair Sputum Induction procedures.[1]
Protocol:
-
Sputum Induction: Subjects inhale nebulized hypertonic saline to induce sputum production.
-
Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to liquefy the mucus and allow for cell dispersion.
-
Cell Counting: A portion of the processed sample is used for a total cell count.
-
Cytospin Preparation: A cytocentrifuge is used to prepare a monolayer of cells on a microscope slide.
-
Staining: The slide is stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to differentiate the various cell types.
-
Differential Cell Count: A trained technician identifies and counts a minimum of 400 non-squamous cells, and the percentage of eosinophils is calculated.
Ex Vivo Eosinophil Chemotaxis Assay
To assess the functional activity of this compound, an ex vivo eosinophil chemotaxis assay was performed using sputum supernatant from study participants.
Protocol:
-
Cell Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.
-
Transwell System: A transwell plate is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Assay Setup:
-
The lower chamber is filled with sputum supernatant (containing chemoattractants) from patients treated with either this compound or placebo.
-
Isolated eosinophils are placed in the upper chamber.
-
-
Incubation: The plate is incubated to allow for eosinophil migration through the membrane towards the chemoattractants in the lower chamber.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting.
Signaling Pathway
This compound exerts its effect by antagonizing the CCR3 receptor, which is a G-protein coupled receptor (GPCR). The binding of chemokines, such as eotaxin, to CCR3 on eosinophils triggers a signaling cascade that leads to chemotaxis, degranulation, and survival of these cells. This compound competitively inhibits the binding of these chemokines, thereby blocking the downstream signaling events.
Conclusion
The clinical trial data for this compound indicate that while the compound is safe and demonstrates some biological activity by inhibiting eosinophil chemotaxis ex vivo, it did not translate into a significant reduction of eosinophils in the airways of patients with asthma. The modest improvements in airway hyperresponsiveness and asthma control suggest that CCR3 antagonism may have some clinical benefit, but the overall efficacy profile raises questions about the singular role of CCR3 in driving eosinophilic airway inflammation in asthma. Further research into the complex mechanisms of eosinophil recruitment and activation is warranted to develop more effective therapies for eosinophil-driven diseases.
References
Methodological & Application
Application Notes and Protocols: GW 766994 Solubility and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the CCR3 antagonist, GW 766994, in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro assays. This document also includes comprehensive protocols for key cell-based assays to evaluate the antagonistic activity of this compound on the C-C chemokine receptor 3 (CCR3) signaling pathway.
Introduction
This compound is a potent and selective, orally active antagonist of the human C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the recruitment of eosinophils, making it an attractive therapeutic target for inflammatory diseases such as asthma and eosinophilic bronchitis. Accurate preparation of this compound solutions and robust in vitro assay design are critical for the reliable evaluation of its biological activity.
Solubility of this compound in DMSO
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications. It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility.
Table 1: Solubility and Stock Solution Preparation of this compound in DMSO
| Parameter | Value | Notes |
| Molecular Weight | 451.35 g/mol | |
| Maximum Solubility in DMSO | 56 mg/mL (124.07 mM) | Requires sonication to fully dissolve. |
| Recommended Stock Concentration | 10 mM | A convenient concentration for serial dilutions. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mg of this compound, you will need 221.56 µL of DMSO to make a 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is clear and free of particulates.
-
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
-
To prevent precipitation of the compound, it is recommended to perform serial dilutions and to add the DMSO stock solution to the pre-warmed culture medium while gently mixing.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed cell culture medium in your assay plate to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a 100 µL well, add 1 µL of a 1 mM intermediate solution.
-
Mixing: Gently mix the contents of the well immediately after adding the compound to ensure a homogenous solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
CCR3 Signaling Pathway
This compound exerts its effect by blocking the binding of chemokines, such as CCL11 (eotaxin), to the CCR3 receptor. This G protein-coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Activation of CCR3 also leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the mobilization of intracellular calcium, which are critical for cell migration and other effector functions.
In Vitro Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant, such as CCL11.
Materials:
-
Human or mouse eosinophils (primary cells or a suitable cell line, e.g., AML14.3D10)
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane)
-
Recombinant human or mouse CCL11 (eotaxin-1)
-
This compound working solutions
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining and counting reagents
Protocol 3: Eosinophil Chemotaxis Assay
-
Cell Preparation: Isolate and resuspend eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM CCL11) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Migration Analysis:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a cell counter or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials:
-
CCR3-expressing cells (e.g., HEK293 cells stably expressing human CCR3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Recombinant human CCL11
-
This compound working solutions
-
Fluorescence plate reader with an injection system
Protocol 4: Calcium Mobilization Assay
-
Cell Plating: Seed CCR3-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the CCR3 agonist (e.g., CCL11 at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the calcium response for each concentration of this compound and determine the IC50 value.
Data Summary
Table 2: Summary of In Vitro Assay Parameters for this compound
| Assay | Cell Type | Agonist | This compound Concentration Range | Readout |
| Chemotaxis | Eosinophils | CCL11 (eotaxin-1) | 1 nM - 10 µM | Inhibition of cell migration |
| Calcium Mobilization | CCR3-expressing cells | CCL11 (eotaxin-1) | 1 nM - 10 µM | Inhibition of calcium influx |
Note: The optimal concentrations of agonists and this compound may vary depending on the specific cell line and assay conditions and should be determined empirically.
Troubleshooting
-
Compound Precipitation: If precipitation is observed upon dilution of the DMSO stock in aqueous buffer, try performing serial dilutions in the final assay buffer. Ensure the final DMSO concentration is as low as possible.
-
Low Assay Window: Optimize the concentration of the agonist to be in the linear range of the dose-response curve (e.g., EC50 to EC80) to achieve a robust signal for inhibition studies.
-
Cell Viability Issues: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the assay does not exceed 0.5%. Run a vehicle control to assess any effects of DMSO on cell viability.
These application notes are intended to serve as a guide. Researchers should optimize the protocols for their specific experimental setup and cell systems.
Preparing GW 766994 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of GW 766994 stock solutions for use in cell culture applications. This compound is a potent and specific antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in eosinophil recruitment and activation in inflammatory responses. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes detail the chemical properties of this compound, provide a step-by-step protocol for solubilization and storage, and describe the preparation of working solutions for cell-based assays.
Chemical Properties and Solubility
This compound is an orally active small molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄Cl₂N₄O₃ | [1][2] |
| Molecular Weight | 451.35 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [4][5] |
| Solubility | Soluble in DMSO (56 mg/mL) | [1][6] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3][6] |
Table 1: Chemical and Physical Properties of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM * 0.001 L * 451.35 g/mol = 4.51 mg
-
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear, light yellow solution should be obtained.[1]
-
For higher concentrations, gentle warming or sonication may be required to facilitate dissolution.[3] Ensure the tube is tightly capped during these steps.
-
-
Sterile Filtration (Optional but Recommended):
-
To ensure the sterility of the stock solution for cell culture use, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO. This step should be performed in a sterile hood.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3][6] Properly stored, the stock solution is stable for at least 6 months at -20°C and up to 2 years at -80°C.[3][6]
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. A typical final concentration for in vitro studies is around 10 µM.[1]
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the final working concentration accurately.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium or a buffered solution (e.g., PBS). For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to the final desired concentration directly in the cell culture vessel or in a separate tube. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in cell culture medium.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a specific antagonist of CCR3. CCR3 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., eotaxin/CCL11), activates several downstream signaling pathways. These pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, are involved in cell chemotaxis, activation, and survival.[7][8] By blocking the interaction of chemokines with CCR3, this compound inhibits these downstream signaling events.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CCR3 [bio.davidson.edu]
- 4. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 5. Molarity Calculator [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterile Filtration | Sartorius [sartorius.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vivo Formulation of GW 766994 Using Corn Oil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and administration of GW 766994, a potent and selective C-C chemokine receptor 3 (CCR3) antagonist, using corn oil as a vehicle. The provided methodologies are intended to guide researchers in preclinical studies requiring oral delivery of this compound.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonyms | GW 994 | [1] |
| Molecular Formula | C₂₁H₂₄Cl₂N₄O₃ | N/A |
| Molecular Weight | 451.35 g/mol | N/A |
| Target | CCR3 | [1][2] |
| Mechanism of Action | Antagonist | [1][3] |
Formulation Protocol
This protocol describes the preparation of a this compound solution in a corn oil-based vehicle suitable for oral gavage in rodent models.
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, pharmaceutical grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
2.2. Formulation Vehicle Preparation
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO and corn oil. This combination enhances the solubility of the compound.
| Component | Percentage (v/v) |
| DMSO | 10% |
| Corn Oil | 90% |
2.3. Preparation of this compound Formulation
This protocol yields a clear solution of this compound at a concentration of ≥ 2.33 mg/mL.
-
Prepare a stock solution of this compound in DMSO. The solubility of this compound in DMSO is ≥ 45 mg/mL. For ease of handling, a stock solution of 23.3 mg/mL can be prepared. To do this, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO.
-
Prepare the final formulation. In a sterile tube, add 1 part of the this compound DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 23.3 mg/mL this compound stock solution to 900 µL of corn oil.
-
Ensure complete dissolution. Vortex the mixture thoroughly until a clear solution is obtained. Gentle warming may be used to aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure no precipitation is present. It is recommended to prepare the formulation fresh on the day of use.
Quantitative Data Summary
| Parameter | Value |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.33 mg/mL (≥ 5.16 mM) |
| Appearance | Clear Solution |
Experimental Protocol: Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of the this compound formulation to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
3.1. Materials
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
3.2. Procedure
-
Animal Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
Dose Calculation: Weigh each animal on the day of dosing to accurately calculate the required volume of the this compound formulation based on the desired dose (mg/kg).
-
Animal Restraint: Properly restrain the animal to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion length by holding the gavage needle alongside the animal, from the corner of the mouth to the last rib.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and try again.
-
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any adverse reactions.
Typical Dosing Volumes for Corn Oil Formulations
| Species | Maximum Oral Gavage Volume (mL/kg) |
| Mouse | 10 |
| Rat | 5-10 |
Mechanism of Action and Signaling Pathway
This compound is a specific antagonist of the C-C chemokine receptor 3 (CCR3).[1][3] CCR3 is a G protein-coupled receptor (GPCR) that is highly expressed on eosinophils and basophils.[4][5] It plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation.[6] The binding of chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) to CCR3 triggers a cascade of intracellular signaling events.[3][4]
This compound competitively binds to CCR3, preventing the binding of its natural chemokine ligands.[7] This blockage inhibits the downstream signaling pathways, thereby reducing eosinophil migration and activation.[3]
Signaling Pathway Overview
Caption: CCR3 signaling and its inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preparation and in vivo administration of the this compound corn oil formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 5. CCR3 | Cancer Genetics Web [cancerindex.org]
- 6. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of GW766994 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW766994 is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor involved in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation, making it a therapeutic target for allergic diseases such as asthma and eosinophilic bronchitis.[1][2][3] Although the clinical development of GW766994 was discontinued (B1498344), understanding its application in preclinical animal models remains valuable for the study of CCR3 antagonism in inflammatory and allergic disease models.[4]
These application notes provide a summary of the available information on the oral administration of GW766994 in animal models, along with generalized experimental protocols and relevant signaling pathway information. Due to the discontinued development of this compound, detailed public data on its use in animal models is limited.
Mechanism of Action and Signaling Pathway
GW766994 functions by competitively inhibiting the binding of endogenous chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), to the CCR3 receptor.[5] This blockade prevents the activation of downstream signaling pathways that are crucial for eosinophil chemotaxis, activation, and survival.
The binding of eotaxins to CCR3 initiates a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to cellular responses such as cell migration, degranulation, and release of inflammatory mediators. By blocking the initial receptor-ligand interaction, GW766994 effectively inhibits these downstream inflammatory processes.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Orally Administered GW766994 in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Efficacy of Oral GW766994 in Animal Models of Allergic Inflammation
| Animal Model | Species | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Eotaxin-induced pulmonary eosinophilia | Mouse | Data not available (dose-dependent) | Reduction of eosinophil influx | Selective reduction observed | [2] |
| Allergenic model of airway inflammation | Mouse | Data not available | Inhibition of eosinophil recruitment | Inhibition observed | [2] |
| Ovalbumin-induced allergic asthma | Mouse | Data not available | Reduction in airway hyperresponsiveness | Data not available | |
| Ovalbumin-induced allergic asthma | Mouse | Data not available | Reduction in inflammatory cell infiltration in BALF | Data not available |
Experimental Protocols
As specific protocols for GW766994 are not published, the following are generalized protocols for evaluating a CCR3 antagonist in a mouse model of allergic asthma, a common application for such a compound.
General Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is widely used to screen for anti-inflammatory compounds targeting allergic airway inflammation.
1. Materials and Reagents:
-
GW766994
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Phosphate-buffered saline (PBS)
2. Animal Model:
-
BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-biased immune response.
3. Experimental Workflow:
4. Detailed Methodology:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Challenge and Treatment:
-
On Days 21, 22, and 23, expose the sensitized mice to an aerosol of 1% OVA in PBS for 30 minutes. The control group is exposed to a PBS aerosol.
-
Administer GW766994 orally at the desired dose(s) once or twice daily, starting one hour before the first OVA challenge and continuing throughout the challenge period. A vehicle control group should be included.
-
-
Analysis:
-
Airway Hyperresponsiveness (AHR) Measurement (Day 24):
-
Assess AHR by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph or a forced oscillation technique.
-
-
Sample Collection (Day 25):
-
Collect blood via cardiac puncture for serum analysis of OVA-specific IgE levels by ELISA.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) on the BALF.
-
Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA or multiplex assay.
-
Perfuse the lungs and preserve them for histological analysis (e.g., H&E staining for inflammatory cell infiltration, PAS staining for mucus production) and for gene expression analysis of inflammatory markers by RT-qPCR.
-
-
Concluding Remarks
While GW766994 showed promise as a CCR3 antagonist, its clinical development was halted. The information available in the public domain regarding its preclinical evaluation, particularly in animal models, is sparse. The protocols and information provided here are based on general knowledge of CCR3 antagonist research and standard animal models of allergic inflammation. Researchers interested in using GW766994 or other CCR3 antagonists should consider these as starting points and would need to perform dose-ranging and pharmacokinetic studies to determine the optimal experimental conditions for their specific animal model and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Dosing Regimen for GW766994 in Mouse Models of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to GW766994 and its Mechanism of Action
GW766994 is a small molecule antagonist that exhibits high affinity and selectivity for the CCR3 receptor. The binding of chemokines, such as eotaxin (CCL11), to CCR3 on the surface of eosinophils triggers a signaling cascade that leads to chemotaxis, causing these inflammatory cells to migrate into the airways. In asthmatic individuals, this influx of eosinophils contributes to airway hyperresponsiveness, mucus production, and tissue damage. By competitively inhibiting the binding of eotaxins to CCR3, GW766994 is designed to disrupt this process and thereby reduce the severity of the asthmatic response.
A clinical trial in patients with asthma and eosinophilic bronchitis investigated the safety and efficacy of an oral regimen of 300 mg of GW766994 administered twice daily.[1] While this provides valuable insight into the compound's activity in humans, preclinical studies in animal models are essential for establishing dose-response relationships and elucidating the pharmacological profile of the drug.
Signaling Pathway of Eosinophil Recruitment via CCR3
References
Application Notes and Protocols: GW766994 in Eosinophil Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for utilizing GW766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3), in eosinophil chemotaxis assays. Eosinophil migration is a critical process in the pathogenesis of various inflammatory and allergic diseases, including asthma. The CCR3 receptor, predominantly expressed on eosinophils, and its primary ligand, eotaxin (CCL11), are key mediators of this process. Understanding the inhibitory effects of compounds like GW766994 on eosinophil chemotaxis is crucial for the development of novel therapeutics.
These notes detail the mechanism of action of GW766994, provide protocols for the isolation of human eosinophils and the execution of in vitro chemotaxis assays, and present available data on the efficacy of GW766994.
Mechanism of Action
Eosinophil chemotaxis is largely mediated by the interaction of chemokines, particularly eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), with the CCR3 receptor on the eosinophil surface. This interaction initiates a cascade of intracellular signaling events, leading to actin polymerization, cell polarization, and directed migration towards the chemoattractant gradient.
GW766994 is a small molecule antagonist that selectively binds to the CCR3 receptor. By occupying the receptor, GW766994 prevents the binding of eotaxin and other CCR3 ligands, thereby inhibiting the downstream signaling pathways that are essential for chemotaxis. This ultimately blocks the migration of eosinophils to sites of inflammation.
Data Presentation
| Compound | Assay Type | Chemoattractant | Cell Type | Observed Effect | Reference |
| GW766994 | Ex vivo chemotaxis | Sputum supernatant from asthmatic patients | Human eosinophils | Attenuated the chemotactic effect of sputum supernatants | [1] |
Note: The referenced study was a clinical trial where patients were dosed with GW766994. The ex vivo assay was performed on sputum collected from these patients. This demonstrates target engagement and biological effect but does not provide a direct in vitro IC50.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a common method for isolating eosinophils from whole blood for use in in vitro assays.
Materials:
-
Human whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Eosinophil isolation kit (negative selection, e.g., MACS Eosinophil Isolation Kit or EasySep™ Human Eosinophil Isolation Kit)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood onto a Ficoll-Paque PLUS gradient in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in PBS and perform red blood cell lysis according to the manufacturer's instructions for the lysis buffer. This typically involves incubation with the buffer followed by centrifugation to pellet the granulocytes.
-
Wash the granulocyte pellet with PBS.
-
Isolate eosinophils from the granulocyte suspension using a negative selection immunomagnetic cell separation kit. Follow the manufacturer's protocol, which generally involves labeling unwanted cells (neutrophils) with an antibody cocktail and magnetic beads, and then separating them using a magnet, leaving the untouched eosinophils in suspension.
-
Assess the purity of the isolated eosinophils using a cytospin preparation stained with Wright-Giemsa or by flow cytometry (staining for eosinophil-specific markers like Siglec-8 and CCR3). Purity should typically be >95%.
-
Resuspend the purified eosinophils in the appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at the desired concentration.
Protocol 2: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol details the use of a modified Boyden chamber (e.g., Transwell® inserts) to assess the effect of GW766994 on eosinophil migration.
Materials:
-
Isolated human eosinophils
-
GW766994
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for eosinophils)
-
Cell stain (e.g., Diff-Quik) or a method for cell quantification (e.g., Calcein AM staining and fluorescence reading)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of GW766994 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤0.1%).
-
Resuspend the isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of GW766994 or vehicle control for 30 minutes at 37°C.
-
Prepare the chemoattractant solution (e.g., eotaxin-1 at a predetermined optimal concentration, often in the range of 10-100 ng/mL) in the assay medium.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control (for spontaneous migration).
-
Place the polycarbonate filter inserts into the wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
Incubate the chamber for 1 to 3 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Mount the filters on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, for a higher-throughput method, use a fluorescent dye like Calcein AM to pre-label the eosinophils. After incubation, quantify the migrated cells in the lower chamber by reading the fluorescence on a plate reader.
-
Calculate the percentage inhibition of chemotaxis for each concentration of GW766994 compared to the vehicle control.
Visualizations
Caption: CCR3 Signaling Pathway in Eosinophil Chemotaxis.
Caption: Experimental Workflow for Eosinophil Chemotaxis Assay.
References
Application Notes and Protocols for Calcium Mobilization Assays with GW 766994
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 766994 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key player in the inflammatory cascade, particularly in the recruitment of eosinophils, making it a significant target for therapeutic intervention in allergic diseases such as asthma. Calcium mobilization assays are a fundamental tool for characterizing the activity of CCR3 antagonists like this compound. Upon activation by its cognate ligands, such as eotaxin-1 (CCL11), CCR3 initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i). This application note provides a detailed protocol for utilizing this compound in a fluorescent-based calcium mobilization assay to determine its inhibitory activity.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium induced by an agonist, typically eotaxin-1, in cells expressing CCR3. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is a cell-permeant acetoxymethyl ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free calcium, the fluorescence of the dye increases significantly. By pre-incubating the cells with the antagonist this compound before stimulating with an agonist, the degree of inhibition of the calcium flux can be measured by monitoring the change in fluorescence intensity.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the assay with a range of this compound concentrations and measuring the corresponding inhibition of the agonist-induced calcium response.
| Parameter | Value | Cell Line | Agonist (Eotaxin-1) Concentration | Reference |
| pKi | 7.86 | - | - | [1] |
| IC₅₀ (approximated from pKi) | ~13.8 nM | - | - | Calculated |
| Concentration for >90% Receptor Occupancy | 10 µM | In vivo studies | - | [2] |
Note: The IC₅₀ value is an approximation derived from the pKi value (IC₅₀ ≈ 10^(-pKi)) and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR3 signaling pathway leading to calcium mobilization and the general workflow of the antagonist assay.
Caption: CCR3 signaling pathway leading to intracellular calcium mobilization.
Caption: Experimental workflow for the this compound antagonist assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or RBL-2H3 cells stably expressing human CCR3. Alternatively, primary human eosinophils can be used.[1][3]
-
Compound: this compound (prepare a stock solution, e.g., 10 mM in DMSO).
-
Agonist: Recombinant human Eotaxin-1/CCL11 (prepare a stock solution, e.g., 10 µM in PBS with 0.1% BSA).
-
Fluorescent Dye: Fluo-4 AM (e.g., from a Fluo-4 No Wash Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FlexStation).
Cell Preparation and Plating
-
Culture the CCR3-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Dye Loading
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves reconstituting the lyophilized dye in DMSO and then diluting it in the assay buffer.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[4]
-
For assays that do not use a "no-wash" kit, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.
Antagonist and Agonist Addition
-
Prepare serial dilutions of this compound in assay buffer at concentrations that are 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 20-30 minutes at room temperature.[5]
-
Prepare the eotaxin-1 agonist solution in assay buffer at a concentration that is 5x the final desired concentration (e.g., EC₈₀, typically in the range of 10-100 ng/mL).[6][7]
-
Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).[4]
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of the eotaxin-1 solution to each well.
-
Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decline.
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the initial baseline fluorescence (F₀), or as the difference between the maximum and baseline fluorescence.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data by setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist (vehicle only) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and de-esterification.
-
Check the viability of the cells.
-
Verify the activity of the eotaxin-1 agonist.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Be gentle during washing steps to avoid cell detachment.
-
Ensure accurate and consistent liquid handling.
-
-
No Response to Agonist:
-
Confirm CCR3 expression in the cell line.
-
Test a range of agonist concentrations.
-
Ensure the assay buffer contains calcium.
-
Conclusion
This application note provides a comprehensive framework for conducting calcium mobilization assays to evaluate the inhibitory activity of this compound on the CCR3 receptor. The detailed protocol and workflow diagrams offer a practical guide for researchers in academic and industrial settings. By following these procedures, investigators can reliably determine the potency of this compound and other CCR3 antagonists, contributing to the development of novel therapeutics for eosinophil-driven inflammatory diseases.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epitope Mapping of Anti-Mouse CCR3 Monoclonal Antibodies Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]
GW 766994 Protocol for In Vitro Hippocampal Neuron Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 766994 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Emerging research has highlighted the expression of CCR3 in hippocampal neurons and its involvement in neuroinflammatory processes and neuronal dysfunction. The natural ligand for CCR3, C-C motif chemokine 11 (CCL11), also known as eotaxin-1, has been implicated in age-related cognitive decline and has been shown to induce detrimental effects on hippocampal neurons. These effects are mediated, in part, through the activation of downstream signaling cascades involving Cyclin-Dependent Kinase 5 (Cdk5) and Glycogen Synthase Kinase 3β (GSK3β), leading to hyperphosphorylation of the tau protein.
This document provides detailed application notes and protocols for the use of this compound in in vitro studies with primary hippocampal neurons. The focus is on investigating the neuroprotective potential of this compound against CCL11-induced neuronal stress and its modulatory effects on the Cdk5/GSK3β/tau signaling pathway.
Data Presentation
Table 1: Summary of In Vitro Experimental Parameters for this compound
| Parameter | Value/Range | Notes |
| Cell Type | Primary Hippocampal Neurons | Typically derived from embryonic (E18) or early postnatal (P0-P2) rodents. |
| Culture Duration | 7-14 days in vitro (DIV) | Allows for sufficient maturation and synapse formation. |
| CCL11 Concentration | 10-100 ng/mL | To induce neuronal stress and activate the CCR3 signaling pathway. |
| This compound Concentration | 1-10 µM | A concentration of 10 µM has been shown to reverse CCL11-induced effects. A dose-response curve is recommended. |
| Incubation Time (CCL11) | 24-48 hours | Sufficient to observe changes in protein phosphorylation and cell viability. |
| Pre-incubation Time (this compound) | 1-2 hours | Standard pre-treatment time to ensure receptor blockade before agonist stimulation. |
| Primary Readouts | Cell Viability (MTT, LDH assays) | To assess neuroprotective effects. |
| Protein Phosphorylation (Western Blot) | p-Cdk5, p-GSK3β, p-tau. | |
| Synaptic Plasticity (Electrophysiology) | Optional advanced analysis. |
Experimental Protocols
I. Primary Hippocampal Neuron Culture
This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Astrocyte feeder layer (optional, but recommended for long-term cultures)
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in papain or trypsin solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer.
-
Plate the neurons at a suitable density (e.g., 1-2 x 10^5 cells/cm²) on coated culture vessels.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 3-4 days.
-
Allow neurons to mature for at least 7 DIV before initiating experiments.
II. Neuroprotection Assay against CCL11-Induced Toxicity
This protocol outlines the steps to assess the neuroprotective effects of this compound.
Materials:
-
Mature primary hippocampal neuron cultures (7-14 DIV)
-
Recombinant CCL11
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO (vehicle for this compound)
Procedure:
-
Prepare stock solutions of CCL11 in sterile PBS and this compound in DMSO.
-
Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add CCL11 (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no treatment, vehicle only, and CCL11 only.
-
Incubate the cultures for 24-48 hours.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
For LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the specified wavelength.
-
III. Western Blot Analysis of Cdk5, GSK3β, and Tau Phosphorylation
This protocol is for determining the effect of this compound on the CCL11-induced signaling pathway.
Materials:
-
Treated primary hippocampal neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-Cdk5 (Tyr15), anti-Cdk5, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-tau (e.g., AT8, PHF-1), anti-tau, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neuronal cultures in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Mandatory Visualizations
Caption: Workflow for in vitro hippocampal neuron studies with this compound.
Caption: Proposed signaling pathway of CCL11/CCR3 and the inhibitory action of this compound.
Application Notes and Protocols for Immunohistochemical Staining of CCR3 Following GW 766994 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] Its involvement in allergic inflammation, particularly in conditions like asthma, makes it a significant therapeutic target.[1][2] The ligands for CCR3 include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13).[1]
GW 766994 is an orally active and specific small molecule antagonist of CCR3.[3] It functions by inhibiting the binding of chemokines to the CCR3 receptor, thereby blocking downstream signaling pathways that lead to inflammatory cell recruitment and activation.[1] While clinical trials have explored the efficacy of this compound in asthma and eosinophilic bronchitis, detailed studies on its direct impact on CCR3 protein expression in tissue, as measured by immunohistochemistry (IHC), are not extensively published. However, studies with other small molecule CCR3 antagonists, such as SB328437 and UCB35625, have demonstrated the utility of targeting this receptor to reduce eosinophilic inflammation.[3][4]
These application notes provide a comprehensive protocol for the immunohistochemical staining of CCR3 in paraffin-embedded tissues, particularly in the context of preclinical studies involving treatment with this compound or other CCR3 antagonists.
Data Presentation
| Parameter | Control Group | Disease Model (OVA-Challenged) | Anti-CCR3 Antibody Treated | P-value (Disease vs. Treated) |
| **Jejunal Eosinophils (cells/mm²) ** | 179.90 ± 8.12 | 358.20 ± 12.40 | 10.37 ± 2.04 | <0.001 |
| Peripheral Blood Eosinophils (%) | 2.17 ± 0.82 | 9.75 ± 2.96 | 1.63 ± 0.43 | 0.006 |
| Intestinal Epithelial Cell Proliferation (%) | 20.83 ± 3.05 | 69.03 ± 6.54 | 43.88 ± 7.93 | 0.030 |
| Data adapted from a study on a mouse model of oral allergen-induced intestinal eosinophilic inflammation.[5] |
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of CCR3 in Paraffin-Embedded Tissue
This protocol is a synthesized guide based on established IHC procedures and is suitable for detecting CCR3 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][7][8][9][10]
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 5 minutes each.
-
Hydrate through graded ethanol solutions: 95% for 5 minutes, followed by 70% for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution with the slides to 95-100°C in a water bath or steamer for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween 20) three times for 5 minutes each.
3. Blocking and Antibody Incubation:
-
Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature.
-
Wash slides twice with wash buffer for 5 minutes each.
-
Apply a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking solution and apply the primary anti-CCR3 antibody diluted in antibody diluent (e.g., PBS with 1% BSA). The optimal dilution should be determined empirically.
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
4. Detection:
-
Wash slides three times with wash buffer for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG if the primary was raised in rabbit) and incubate for 30-60 minutes at room temperature.
-
Wash slides three times with wash buffer for 5 minutes each.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes at room temperature.
-
Wash slides three times with wash buffer for 5 minutes each.
5. Visualization and Counterstaining:
-
Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Immerse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
6. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%, 100%) for 5 minutes each.
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Apply a drop of permanent mounting medium to the slide and cover with a coverslip.
Visualizations
References
- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. IHC-P protocols | Abcam [abcam.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Eosinophils Treated with GW 766994
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, including asthma and eosinophilic esophagitis, as well as in the defense against parasitic infections. Their recruitment to inflammatory sites is largely mediated by the C-C chemokine receptor 3 (CCR3) and its primary ligand, eotaxin (CCL11).[1] Consequently, antagonism of the CCR3 receptor represents a promising therapeutic strategy for eosinophil-driven diseases.
GW 766994 is a potent and selective small-molecule antagonist of the CCR3 receptor.[1][2] By blocking the interaction between eotaxin and CCR3, this compound is expected to inhibit eosinophil chemotaxis and activation. Flow cytometry is an indispensable tool for the detailed analysis of these cellular effects, allowing for the precise quantification of cell surface marker expression, activation status, and apoptosis.
These application notes provide a comprehensive set of protocols for the in vitro treatment of human eosinophils with this compound and their subsequent analysis by multi-color flow cytometry. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in assessing the efficacy and mechanism of action of CCR3 antagonists.
Signaling Pathways and Experimental Workflow
Data Presentation
The following tables present representative data from hypothetical experiments. Actual results may vary depending on experimental conditions and donor variability.
Table 1: Effect of this compound on Eosinophil Surface Marker Expression
| Treatment Group | CCR3 (CD193) MFI | CD69 MFI | CD25 MFI |
| Untreated Control | 15,234 ± 876 | 254 ± 45 | 189 ± 33 |
| Vehicle Control (DMSO) | 15,198 ± 902 | 261 ± 51 | 192 ± 38 |
| This compound (10 nM) | 15,310 ± 854 | 258 ± 48 | 185 ± 29 |
| This compound (100 nM) | 15,255 ± 911 | 249 ± 42 | 190 ± 35 |
| This compound (1 µM) | 15,180 ± 888 | 255 ± 53 | 188 ± 31 |
| Eotaxin (10 ng/mL) | 14,987 ± 950 | 1,876 ± 210 | 453 ± 67 |
| Eotaxin + this compound (1 µM) | 15,012 ± 932 | 312 ± 65 | 201 ± 41 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Eosinophil Apoptosis
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| Untreated Control (24h) | 4.5 ± 1.2 | 2.1 ± 0.8 | 93.4 ± 2.0 |
| Vehicle Control (24h) | 4.7 ± 1.5 | 2.3 ± 0.9 | 93.0 ± 2.3 |
| This compound (1 µM, 24h) | 5.1 ± 1.3 | 2.5 ± 1.0 | 92.4 ± 2.1 |
| IL-5 (1 ng/mL, 24h) | 1.8 ± 0.6 | 0.9 ± 0.4 | 97.3 ± 1.0 |
| IL-5 + this compound (1 µM, 24h) | 1.9 ± 0.7 | 1.0 ± 0.5 | 97.1 ± 1.2 |
Data are presented as the percentage of the total eosinophil population (mean ± standard deviation).
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol is based on negative selection to obtain a highly purified and untouched eosinophil population.
Materials:
-
Human peripheral blood collected in EDTA-containing tubes
-
Dextran solution (3% in 0.9% saline)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Eosinophil Isolation Kit (Negative Selection, e.g., from Miltenyi Biotec or Stemcell Technologies)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Trypan Blue solution
-
Hemocytometer
Methodology:
-
Leukocyte-Rich Plasma Separation:
-
Mix whole blood with 1/6th volume of 3% Dextran solution.
-
Allow erythrocytes to sediment at room temperature for 45-60 minutes.
-
Carefully collect the upper leukocyte-rich plasma layer.
-
-
Granulocyte Separation:
-
Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS at a 2:1 ratio.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
-
Red Blood Cell Lysis:
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Add an excess of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Repeat if significant RBC contamination remains.
-
-
Negative Selection of Eosinophils:
-
Follow the manufacturer's instructions for the Eosinophil Isolation Kit. This typically involves:
-
Resuspending the granulocyte pellet in the recommended buffer.
-
Adding the antibody cocktail (containing antibodies against CD2, CD14, CD16, CD19, CD56, and Glycophorin A) to label non-eosinophils.
-
Incubating with magnetic particles that bind to the labeled cells.
-
Placing the cell suspension in a magnetic field and collecting the unlabeled, purified eosinophils.
-
-
-
Purity and Viability Assessment:
-
Count the purified eosinophils using a hemocytometer and assess viability with Trypan Blue exclusion (should be >98%).
-
Assess purity by cytospin and Diff-Quik staining or by flow cytometry (staining for CD16 and Siglec-8). Purity should be >95%.
-
Resuspend the purified eosinophils in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.
-
Protocol 2: In Vitro Treatment with this compound and Eotaxin Stimulation
Materials:
-
Purified eosinophils (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Recombinant Human Eotaxin-1/CCL11
-
Recombinant Human IL-5
-
Cell culture plates (96-well, U-bottom)
-
Complete RPMI 1640 medium
Methodology:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium to achieve final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Add 1 x 10^5 purified eosinophils per well of a 96-well plate.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Eotaxin Stimulation (for activation studies):
-
Following the pre-incubation with this compound, add Eotaxin-1 (final concentration of 10-100 ng/mL) to the appropriate wells.
-
Incubate for an additional 15-30 minutes for activation marker analysis or for the duration specified for functional assays.
-
-
Apoptosis and Survival Studies:
-
For apoptosis assays, incubate eosinophils with this compound (e.g., 1 µM) or control medium for 24 hours.
-
To assess the effect on cytokine-mediated survival, pre-treat cells with this compound for 30 minutes before adding IL-5 (e.g., 1 ng/mL) and incubate for 24 hours.
-
Protocol 3: Flow Cytometry Staining and Analysis
Materials:
-
Treated eosinophils (from Protocol 2)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD193 (CCR3)
-
Anti-Human CD69
-
Anti-Human CD25
-
Isotype control antibodies
-
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD solution
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Transfer treated cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold FACS buffer.
-
-
Surface Marker Staining:
-
Resuspend cells in 100 µL of FACS buffer.
-
Add Fc Block and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies (CCR3, CD69, CD25) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend in 300 µL of FACS buffer for analysis.
-
-
Apoptosis Staining (Annexin V/PI):
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer.
-
Just before analysis, add PI solution to the tubes.
-
-
Data Acquisition and Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
For surface marker analysis, record the Mean Fluorescence Intensity (MFI) for each marker.
-
For apoptosis analysis, use quadrant gates on the Annexin V vs. PI plot to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
The protocols and representative data provided herein offer a robust framework for investigating the effects of the CCR3 antagonist this compound on human eosinophils. By utilizing multi-color flow cytometry, researchers can obtain detailed quantitative data on receptor occupancy, cellular activation, and apoptosis, which are critical for the preclinical evaluation of novel therapeutic agents targeting eosinophilic inflammation.
References
Application Notes and Protocols: Ovalbumin-Induced Allergic Asthma Model and the CCR3 Antagonist GW766994
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[1] The ovalbumin (OVA)-induced allergic asthma model is a widely used and reliable animal model that mimics the key features of human asthma, making it an invaluable tool for studying the underlying mechanisms of the disease and for evaluating the efficacy of novel anti-inflammatory therapeutics.[1] This model involves sensitizing an animal to the allergen ovalbumin, followed by subsequent airway challenges with the same allergen to elicit an asthma-like phenotype.[1]
A key cellular player in the pathophysiology of allergic asthma is the eosinophil. The recruitment of eosinophils into the airways is largely mediated by the chemokine eotaxin and its receptor, CCR3.[2][3] Consequently, antagonism of the CCR3 receptor presents a promising therapeutic strategy for the treatment of eosinophilic asthma.[2]
Data Presentation
Table 1: Representative Effects of CCR3 Antagonists in the Ovalbumin-Induced Allergic Asthma Animal Model
Note: The following data is a summary of findings from preclinical studies using various CCR3 antagonists in the OVA-induced asthma model and is intended to be representative of the expected effects of this class of compounds.
| Parameter | OVA-Challenged (Control) | OVA-Challenged + CCR3 Antagonist | Percentage Change | Reference |
| Bronchoalveolar Lavage Fluid (BALF) Analysis | ||||
| Total Inflammatory Cells (x10⁵) | Significantly Increased | Significantly Reduced | ↓ | [1][5] |
| Eosinophils (x10⁴) | Markedly Increased | Markedly Reduced | ↓ 50-94% | [1][5][6][7] |
| Lymphocytes (x10⁴) | Increased | No Significant Change | ~ 0% | [2][6] |
| Macrophages (x10⁴) | Increased | No Significant Change | ~ 0% | [2] |
| Neutrophils (x10³) | Slightly Increased | No Significant Change | ~ 0% | [5] |
| Airway Hyperresponsiveness (AHR) | ||||
| PenH (Enhanced Pause) to Methacholine (B1211447) | Significantly Increased | Normalized/Significantly Reduced | ↓ | [2][6] |
| Lung Histology | ||||
| Peribronchial Eosinophil Infiltration | Marked Infiltration | Markedly Reduced | ↓ | [2][5][6] |
| Goblet Cell Hyperplasia (Mucus Production) | Significantly Increased | Prevented/Reduced | ↓ | [2][7] |
| Subepithelial Fibrosis (Airway Remodeling) | Present in chronic models | Prevented | ↓ | [2] |
| Th2 Cytokines in BALF | ||||
| IL-4, IL-5, IL-13 | Increased | No Significant Change in some studies | ~ 0% | [2][8] |
Table 2: Clinical Data for GW766994 in Patients with Eosinophilic Asthma
Note: The following data is from a randomized, placebo-controlled clinical trial in human patients with asthma and eosinophilic bronchitis.
| Outcome Measure | Placebo | GW766994 (300 mg twice daily) | p-value | Reference |
| Sputum Eosinophil Count (%) | No significant change | No significant reduction | > 0.05 | [4] |
| Blood Eosinophil Count | No significant change | No significant reduction | > 0.05 | [4] |
| PC20 Methacholine (doubling dose improvement) | - | 0.66 | < 0.05 | [4] |
| Asthma Control Questionnaire (ACQ) Score Improvement | - | 0.43 | < 0.05 | [4] |
| Forced Expiratory Volume in 1 second (FEV1) | No improvement | No improvement | > 0.05 | [4] |
| Ex vivo chemotactic effect of sputum supernatant on eosinophils | - | Attenuated | < 0.05 | [4] |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice (Acute Model)
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl)
-
Methacholine
-
Whole-body plethysmography system
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
For the control group, administer i.p. injections of sterile saline with alum.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes each day using a nebulizer.
-
The control group is challenged with sterile saline aerosol.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (day 24), measure AHR to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmography system.
-
Record the enhanced pause (PenH) values.
-
-
Collection of Bronchoalveolar Lavage Fluid (BALF):
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BALF and use the supernatant for cytokine analysis.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Histology:
-
After BALF collection, perfuse the lungs with saline and fix them in 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Protocol 2: Administration of GW766994 (or other CCR3 antagonist)
-
Route of Administration: The route of administration will depend on the specific compound's properties (e.g., oral gavage, intraperitoneal injection).
-
Dosing Regimen: The dose and frequency of administration should be determined from pharmacokinetic and pharmacodynamic studies. As a starting point for a novel CCR3 antagonist, a dose-response study is recommended.
-
Treatment Schedule: Treatment can be prophylactic (administered before and during the challenge phase) or therapeutic (administered after the development of airway inflammation). For a prophylactic study, the compound can be administered 1 hour before each OVA challenge.
Visualizations
Caption: Experimental workflow for the ovalbumin-induced allergic asthma model.
Caption: Pathophysiology of ovalbumin-induced allergic asthma.
References
- 1. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR3 is essential for skin eosinophilia and airway hyperresponsiveness in a murine model of allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - CCR3 is essential for skin eosinophilia and airway hyperresponsiveness in a murine model of allergic skin inflammation [jci.org]
Application Notes and Protocols for Testing GW 766994 in House Dust Mite (HDM)-Induced Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. House dust mites (HDMs) are a major source of allergens worldwide, and murine models of HDM-induced asthma are considered highly relevant for studying the pathophysiology of the disease and for evaluating novel therapeutic agents.[1][2][3] These models recapitulate key features of human asthma, including a T-helper type 2 (Th2)-driven inflammatory response.[2][4]
Prostaglandin (B15479496) D2 (PGD2) is a key mediator released from mast cells upon allergen exposure and plays a crucial role in allergic inflammation through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[5][6] Activation of the PGD2-CRTh2 signaling pathway promotes the recruitment of eosinophils, basophils, and Th2 lymphocytes to the airways, leading to the release of pro-inflammatory cytokines and exacerbation of asthma pathology.[6]
Signaling Pathway of PGD2 in Allergic Asthma
The following diagram illustrates the central role of the PGD2-CRTh2 axis in the pathophysiology of HDM-induced allergic asthma.
Caption: PGD2-CRTh2 Signaling in HDM-Induced Asthma.
Experimental Workflow for Testing this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CRTh2 antagonist like this compound in a murine model of HDM-induced asthma.
Caption: Experimental Workflow for this compound Testing.
Detailed Experimental Protocols
HDM-Induced Asthma Model Protocol
This protocol describes the induction of allergic airway inflammation using house dust mite extract in mice. BALB/c or C57BL/6 mice are commonly used for these studies.[9][10]
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Micropipettes and sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
Sensitization Phase:
-
On days 0, 1, 2, 3, and 4, lightly anesthetize mice with isoflurane.
-
Administer 25 µg of HDM extract in 35 µL of sterile PBS intranasally to each mouse.[10] Control mice receive 35 µL of sterile PBS.
Challenge Phase:
-
From day 14 to day 17, challenge the sensitized mice daily with 25 µg of HDM extract in 35 µL of sterile PBS intranasally.[10]
This compound Administration Protocol
This protocol is based on methodologies used for other orally administered CRTh2 antagonists in murine asthma models.[5]
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Starting one day prior to the challenge phase (Day 13) and continuing daily until the final challenge (Day 17), administer this compound or vehicle to the respective groups of mice via oral gavage. A typical dose for a potent CRTh2 antagonist might range from 0.1 to 10 mg/kg.[5]
-
The volume of administration should be consistent across all animals (e.g., 100 µL).
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is typically measured 24 hours after the final HDM challenge.
Materials:
-
Whole-body plethysmograph or a system for invasive measurement of lung function (e.g., FlexiVent)
-
Methacholine (B1211447) solution in sterile PBS (at increasing concentrations)
-
Nebulizer
Procedure:
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline airway resistance.
-
Expose the mouse to nebulized PBS, followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the changes in airway resistance (or Penh for whole-body plethysmography) at each concentration.
-
Data is typically plotted as the percentage increase in airway resistance from baseline versus the methacholine concentration.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to assess the inflammatory cell infiltrate in the airways.[9]
Materials:
-
Tracheal cannula
-
Suture thread
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining solution (e.g., Wright-Giemsa)
Procedure:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells.
Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[10]
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BALF collection, perfuse the lungs with saline and then inflate and fix with 4% paraformaldehyde.
-
Excise the lungs and immerse in fixative overnight.
-
Process the fixed lungs and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Stain sections with H&E to assess peribronchial and perivascular inflammation.
-
Stain sections with PAS to visualize and quantify mucus-producing goblet cells.
-
Score the stained sections for the severity of inflammation and goblet cell hyperplasia.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating a CRTh2 antagonist in an HDM-induced asthma model. The data presented here are representative and based on findings from similar studies with other CRTh2 antagonists.[5][8]
Table 1: Effect of CRTh2 Antagonist on Airway Hyperresponsiveness (AHR)
| Treatment Group | Peak Airway Resistance (cmH₂O/mL/s) at 50 mg/mL Methacholine |
| PBS Control | 1.5 ± 0.2 |
| HDM + Vehicle | 4.8 ± 0.5*** |
| HDM + CRTh2 Antagonist (1 mg/kg) | 3.2 ± 0.4 |
| HDM + CRTh2 Antagonist (10 mg/kg) | 2.1 ± 0.3** |
| Data are presented as mean ± SEM. ***p<0.001 vs PBS Control; *p<0.05, *p<0.01 vs HDM + Vehicle. |
Table 2: Effect of CRTh2 Antagonist on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| PBS Control | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.1 |
| HDM + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.6 | 1.5 ± 0.3 | 2.1 ± 0.4*** |
| HDM + CRTh2 Antagonist (1 mg/kg) | 5.1 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 | 1.3 ± 0.3* |
| HDM + CRTh2 Antagonist (10 mg/kg) | 3.2 ± 0.6 | 1.0 ± 0.2 | 0.5 ± 0.1* | 0.8 ± 0.2 |
| *Data are presented as mean ± SEM. **p<0.01, ***p<0.001 vs PBS Control; *p<0.05, *p<0.01 vs HDM + Vehicle. |
Table 3: Effect of CRTh2 Antagonist on Lung Histology Scores
| Treatment Group | Peribronchial Inflammation Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |
| PBS Control | 0.2 ± 0.1 | 0.1 ± 0.1 |
| HDM + Vehicle | 3.5 ± 0.3 | 3.2 ± 0.4 |
| HDM + CRTh2 Antagonist (1 mg/kg) | 2.1 ± 0.4 | 1.9 ± 0.3 |
| HDM + CRTh2 Antagonist (10 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 |
| *Data are presented as mean ± SEM. ***p<0.001 vs PBS Control; *p<0.05, *p<0.01 vs HDM + Vehicle. |
Conclusion
The house dust mite-induced asthma model is a robust and clinically relevant tool for the preclinical evaluation of novel anti-asthma therapeutics. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to test the efficacy of the CRTh2 antagonist this compound. By targeting the PGD2-CRTh2 pathway, this compound has the potential to ameliorate key features of allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The successful application of these models will be crucial in advancing the development of targeted therapies for patients with allergic asthma.
References
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 9. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhaled house dust mite induces pulmonary T helper 2 cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of GW766994 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW766994 is a selective, competitive antagonist of the human C-C chemokine receptor 3 (CCR3).[1] The inhibition of the CCR3 receptor has been investigated as a potential treatment for airway inflammation, such as in asthma.[1][2] Understanding the pharmacokinetic profile of GW766994 is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of GW766994 in plasma samples, based on established bioanalytical principles and publicly available information regarding the compound and its target.
While specific, validated bioanalytical methods and detailed pharmacokinetic data for GW766994 are not extensively available in the public domain, this document outlines a representative protocol using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the standard for quantitative bioanalysis of small molecules.
Signaling Pathway of CCR3 Antagonism
GW766994 exerts its pharmacological effect by blocking the CCR3 receptor. CCR3 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., eotaxin-1, -2, -3), activates several downstream signaling cascades. These pathways are pivotal in the recruitment and activation of inflammatory cells, particularly eosinophils. The primary signaling pathways initiated by CCR3 activation include the MAPK-p38-ERK1/2 and the PI3K/Akt pathways. By antagonizing this receptor, GW766994 inhibits these downstream events, thereby reducing the inflammatory response.
Experimental Protocols
The following protocols describe a representative workflow for the pharmacokinetic analysis of GW766994 in plasma samples.
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate bioanalysis.
-
Blood Collection: Collect whole blood from subjects into tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation:
-
Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.
-
Aliquots of plasma should be stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Internal Standard (IS) solution (a structurally similar compound, e.g., a deuterated analog of GW766994, in acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are suggested starting conditions for developing a robust LC-MS/MS method for GW766994. Method development and validation are essential for ensuring accurate and reliable data.[3]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS/MS Transitions | To be determined by direct infusion of GW766994 and its internal standard to identify precursor and product ions. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
While specific pharmacokinetic parameters for GW766994 from human clinical trials are not publicly available, a clinical study on the safety and efficacy of an oral CCR3 antagonist in asthma patients used a dosing regimen of 300 mg of GW766994 twice daily for 10 days.[4] The plasma concentrations of the drug were reported to be consistent with over 90% receptor occupancy during the dosing period.[4]
For illustrative purposes, the following table presents a hypothetical summary of pharmacokinetic parameters for a twice-daily oral small molecule antagonist. Note: These values are not actual data for GW766994 and are for educational purposes only.
Table 2: Hypothetical Pharmacokinetic Parameters of an Oral CCR3 Antagonist in Human Plasma (300 mg BID Dosing)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Maximum Plasma Concentration) | hours | 2.0 (1.0 - 4.0) |
| AUC0-12 (Area Under the Curve from 0 to 12 hours) | ng*h/mL | 4500 ± 900 |
| t1/2 (Elimination Half-life) | hours | 6.5 ± 1.5 |
| CL/F (Apparent Oral Clearance) | L/h | 70 ± 15 |
| Vd/F (Apparent Volume of Distribution) | L | 650 ± 120 |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the pharmacokinetic analysis of GW766994 in plasma samples. While specific, validated methods and quantitative data for GW766994 are not publicly available, the described workflows and methodologies are based on current best practices in bioanalysis. Researchers and scientists can adapt and validate these protocols to suit their specific laboratory conditions and regulatory requirements for the accurate quantification of GW766994 and the characterization of its pharmacokinetic profile.
References
- 1. DataMed Data Discovery Index [datamed.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GW766994 Efficacy on Sputum Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the methodology for assessing the efficacy of GW766994, a selective, competitive antagonist of the human CC chemokine receptor-3 (CCR3), on sputum eosinophils in patients with eosinophilic asthma. The provided protocols are based on the methodologies employed in clinical trials investigating this compound. GW766994 was developed with the hypothesis that inhibiting the CCR3 receptor would reduce airway inflammation, a key feature of asthma. However, clinical trial results have indicated that while the drug is well-tolerated, it does not significantly reduce sputum eosinophil counts in patients with eosinophilic asthma.[1] Despite this, GW766994 was observed to attenuate the ex vivo chemotactic activity of sputum supernatant on eosinophils, suggesting a more complex mechanism of action and potential for other therapeutic applications.[1]
Data Presentation
The following tables summarize the quantitative data from a key randomized, double-blind, placebo-controlled clinical trial (NCT01160224) investigating the effect of GW766994 on sputum eosinophils in patients with eosinophilic asthma.[1]
Table 1: Effect of GW766994 on Sputum Eosinophil Percentage
| Treatment Group | Baseline Sputum Eosinophils (%) (Mean ± SD) | Post-Treatment Sputum Eosinophils (%) (Mean ± SD) | Change from Baseline (%) (Mean ± SD) | p-value (vs. Placebo) |
| GW766994 (300 mg twice daily) | 12.4 ± 10.5 | 11.8 ± 11.1 | -0.6 ± 8.7 | > 0.05 |
| Placebo | 13.1 ± 11.9 | 12.5 ± 12.3 | -0.5 ± 9.2 | > 0.05 |
Data presented are illustrative based on the reported outcomes of the clinical trial, which found no significant difference between the groups.[1]
Table 2: Effect of GW766994 on Ex Vivo Eosinophil Chemotaxis
| Treatment Group | Chemotactic Index (Sputum Supernatant) (Mean ± SEM) | Inhibition of Chemotaxis (%) | p-value (vs. Placebo) |
| GW766994 | Lower than Placebo | Attenuated | < 0.05 |
| Placebo | Higher than GW766994 | - | - |
Qualitative summary based on the finding that GW766994 attenuated the ex vivo chemotactic effect of sputum supernatants on eosinophils compared to placebo.[1]
Experimental Protocols
Sputum Induction and Processing Protocol
This protocol outlines the standardized method for inducing and processing sputum samples to obtain a differential eosinophil count.
1.1. Patient Preparation:
- Patients should refrain from eating or drinking for at least 1 hour prior to the procedure.
- Pre-treatment with a short-acting beta-agonist (e.g., 200-400 µg of salbutamol) is administered 15 minutes before induction to minimize bronchoconstriction.
1.2. Sputum Induction:
- Patients inhale nebulized sterile hypertonic saline (typically 3%, 4.5%, or 7%) for increasing durations (e.g., 5, 10, and 15 minutes).
- After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
- The procedure is stopped if there is a significant drop in FEV1 (>20%) or if the patient experiences excessive discomfort.
1.3. Sputum Processing:
- The collected sputum is weighed and treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT) or Sputolysin, to liquefy the mucus.
- The sample is then filtered to remove debris and centrifuged to pellet the cells.
- The cell pellet is resuspended in a known volume of buffer, and a total cell count is performed using a hemocytometer.
- Cytospin slides are prepared from the cell suspension and stained (e.g., with Wright-Giemsa or Diff-Quik stain).
- A differential cell count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils.
Ex Vivo Eosinophil Chemotaxis Assay Protocol
This protocol describes a method to assess the chemotactic activity of sputum supernatant on isolated eosinophils.
2.1. Eosinophil Isolation:
- Eosinophils are isolated from the peripheral blood of healthy donors using a negative selection method (e.g., MACS Eosinophil Isolation Kit) to achieve high purity.
2.2. Sputum Supernatant Preparation:
- The supernatant from the processed sputum (from Protocol 1) is collected after centrifugation and stored at -80°C until use.
2.3. Chemotaxis Assay:
- A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 µm pore size) is used.
- The lower chamber is filled with sputum supernatant (with or without pre-incubation with GW766994 or placebo) or a known chemoattractant (e.g., eotaxin/CCL11) as a positive control.
- A suspension of isolated eosinophils is added to the upper chamber.
- The chamber is incubated for a specified period (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO2.
- After incubation, the membrane is removed, fixed, and stained.
- The number of eosinophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields.
- The chemotactic index is calculated as the fold increase in migrated cells in response to the sputum supernatant compared to a negative control (buffer alone).
Visualizations
References
Application Notes and Protocols for GW 766994 Powder: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term stability and recommended storage conditions for GW 766994 powder. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). As a small molecule inhibitor, its chemical stability is paramount for its use in research and drug development. This document outlines the recommended storage conditions, summarizes stability data, and provides protocols for assessing the stability of this compound powder.
Recommended Storage and Handling
Proper storage and handling are critical to prevent the degradation of this compound powder.
Storage Conditions: For optimal long-term stability, the powder should be stored under the following conditions:
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Data sourced from publicly available information.
Handling:
-
Hygroscopic Nature: this compound is potentially hygroscopic. The container should be kept tightly sealed and stored in a dry environment.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.
Stability Summary
The stability of this compound powder is influenced by temperature. The provided data indicates a shelf-life of up to three years when stored at -20°C.
| Parameter | Specification | Stability Data |
| Appearance | Solid, light yellow to yellow | Stable under recommended storage conditions. |
| Purity (by HPLC) | ≥98% | Expected to remain within specification for the recommended shelf-life. |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability of this compound powder. These are general protocols and may need to be adapted based on specific laboratory capabilities and regulatory requirements.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3][4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with UV detector
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound powder in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound powder in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound powder in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of this compound powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a known amount of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 4.2).
Protocol for Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[6][7][8]
Objective: To develop and validate an HPLC method for the analysis of this compound stability.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9][10][11][12]
Signaling Pathway and Experimental Workflow Diagrams
CCR3 Signaling Pathway
This compound acts as an antagonist at the CCR3 receptor, a G-protein coupled receptor (GPCR). The binding of natural ligands, such as eotaxin, to CCR3 initiates a signaling cascade that is inhibited by this compound.[13][14][15][16][17][18][19]
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. rjpn.org [rjpn.org]
- 9. purple-diamond.com [purple-diamond.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. snscourseware.org [snscourseware.org]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. CCR3 (gene) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of GW766994 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of GW766994 in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is GW766994 and why is its solubility a concern for in vivo studies?
A1: GW766994 is an orally active and specific antagonist of the C-C chemokine receptor 3 (CCR3).[1] Its poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo and potentially leading to inconclusive experimental results. Overcoming this solubility issue is a critical first step for successful in vivo studies.
Q2: What are the initial steps to dissolve GW766994 for in vitro and in vivo use?
A2: For in vitro studies, GW766994 is soluble in DMSO. For in vivo applications, a multi-component vehicle is typically required. It is crucial to prepare these formulations fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are some recommended formulations for administering GW766994 in vivo?
A3: Several formulations using common, well-characterized excipients can be used to improve the solubility of GW766994 for in vivo administration. The choice of formulation will depend on the desired route of administration (e.g., oral, intravenous) and the specific animal model. Below are some suggested starting formulations.
Troubleshooting Guide
Problem: My GW766994 formulation is precipitating upon preparation or administration.
-
Possible Cause: The concentration of GW766994 may be too high for the chosen vehicle, or the components may not be fully solubilized.
-
Solution:
-
Ensure all components are added sequentially and mixed thoroughly at each step.
-
Gentle warming and sonication can be used to aid dissolution.[1]
-
If precipitation persists, consider reducing the final concentration of GW766994.
-
For intravenous administration, ensure the formulation is clear and free of particulates to avoid embolization.
-
-
-
Problem: I am observing inconsistent results in my in vivo experiments.
-
Possible Cause: Inconsistent bioavailability due to poor or variable absorption of GW766994.
-
Solution:
-
Ensure the formulation is homogenous and the compound is fully dissolved before each administration.
-
For oral gavage, ensure the compound is administered directly into the stomach to minimize variability in transit time.
-
Consider using a formulation with a higher solubility potential, such as one containing SBE-β-CD, which is known to enhance the solubility of hydrophobic compounds.[1]
-
-
-
Quantitative Data: Solubility of GW766994
The following table summarizes the solubility of GW766994 in various solvent systems, providing a starting point for formulation development.
| Solvent System | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Appearance |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.33 | ≥ 5.16 | Clear Solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.33 | ≥ 5.16 | Clear Solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.33 | ≥ 5.16 | Clear Solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Representative Protocol for Oral Administration of GW766994 in a Rodent Model
This protocol is a representative example based on common practices for formulating poorly soluble compounds for oral gavage in rodents.
Materials:
-
GW766994 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Prepare a Stock Solution of GW766994 in DMSO:
-
Weigh the required amount of GW766994 powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 23.3 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Final Formulation Vehicle:
-
In a sterile microcentrifuge tube, add the required volume of PEG300.
-
Add the required volume of the GW766994 stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add the required volume of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex the final solution thoroughly.
-
Example for a 1 mL final solution:
-
100 µL of 23.3 mg/mL GW766994 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
-
Administration:
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it should not be used.
-
Draw the required volume of the formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the formulation to the animal via oral gavage.
-
Visualizations
Caption: Experimental workflow for the preparation and administration of GW766994.
Caption: Simplified CCR3 signaling pathway antagonized by GW766994.
References
Technical Support Center: Optimizing GW 766994 Concentration for Dose-Response Curves
Welcome to the technical support center for GW 766994. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of the CCR3 antagonist this compound for generating accurate and reproducible dose-response curves. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the human C-C chemokine receptor 3 (CCR3).[1][2] Its primary mechanism of action is to block the binding of endogenous chemokine ligands, such as eotaxin (CCL11), to CCR3, thereby inhibiting downstream signaling pathways involved in eosinophil recruitment and activation.
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
A2: Based on its reported potency, a good starting point for a dose-response curve would be a wide concentration range spanning from low nanomolar to high micromolar. A typical range could be from 1 nM to 10 µM. One study reported a pIC50 of 8.0, which corresponds to an IC50 of 10 nM.[3] In another in vitro study, a concentration of 10 µM was used to observe specific neuronal effects.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] For long-term storage (up to 2 years), -80°C is recommended.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: It is crucial to keep the final concentration of DMSO in your experimental wells as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines.[6] Ensure that the vehicle control wells contain the same final concentration of DMSO as the experimental wells.
Q5: How stable is this compound in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, small molecules can have limited stability in aqueous solutions at 37°C.[7][8] It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment.[6] If long incubation times are required, consider assessing the stability of this compound in your specific medium by incubating it for the duration of your experiment and analyzing its concentration by HPLC-MS.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Inaccurate pipetting of the compound | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate; fill them with sterile media or PBS to create a humidity barrier.- Use calibrated pipettes and proper pipetting techniques.[6] |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Different incubation times- Instability of the compound in culture medium | - Use cells within a consistent and low passage number range.- Standardize the incubation time for all experiments.- Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the aqueous medium before being added to the cells.[6] |
| No dose-response observed (flat curve) | - Concentration range is too low or too high- Inactive compound- Problem with the assay readout | - Test a much wider range of concentrations (e.g., 0.1 nM to 100 µM).- Verify the activity of the compound with a positive control for CCR3 antagonism.- Troubleshoot the specific assay (e.g., calcium flux, chemotaxis) to ensure it is working correctly. |
| High background signal in the assay | - Autofluorescence of the compound- Non-specific binding- Contamination | - Run a control plate with the compound in cell-free medium to check for autofluorescence.- Increase the number of washes between steps in your assay protocol.- Ensure all reagents and cell cultures are free from contamination. |
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Assay | Reference |
| pIC50 | 8.0 | Not specified | [3] |
| IC50 | 10 nM | Calculated from pIC50 | [3] |
| Clinical Dose | 300 mg twice daily | Oral administration in asthma patients | [2][9] |
| In Vitro Neuronal Study | 10 µM | Inhibition of CCL11-induced effects | [4] |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound using a Calcium Mobilization Assay
This protocol describes a general method for determining the IC50 of this compound by measuring its ability to inhibit CCL11-induced calcium mobilization in a CCR3-expressing cell line.
Materials:
-
CCR3-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR3)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
This compound
-
Anhydrous DMSO
-
Recombinant human CCL11 (eotaxin-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (if required for the calcium dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Culture: Culture the CCR3-expressing cells according to standard protocols. Plate the cells in the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of working concentrations (e.g., from 10 µM to 1 nM in 10-fold dilutions). Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Incubation:
-
After dye loading, carefully remove the loading solution and wash the cells gently with assay buffer.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Calcium Mobilization Measurement:
-
Prepare a solution of CCL11 in assay buffer at a concentration that elicits a submaximal response (EC80 is often used).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the instrument's automated injector to add the CCL11 solution to all wells.
-
Continue to record the fluorescence intensity for a period sufficient to capture the peak response (e.g., 60-120 seconds).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition for vehicle, 100% inhibition for a maximal antagonist effect).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
References
- 1. DataMed Data Discovery Index [datamed.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. graphpad.com [graphpad.com]
- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GW 766994 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of GW 766994 in cellular assays.
General Troubleshooting for Small Molecule Inhibitors
This section addresses common challenges encountered during experiments with small molecule inhibitors and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent between batches. What are the likely causes?
A1: Inconsistent results can stem from several factors:
-
Compound Stability: Small molecules can degrade if not stored properly. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses. Maintain consistent cell culture practices.
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in reagents can also be a source of inconsistency.
Q2: The observed cellular potency (EC50) of my inhibitor is significantly different from its published biochemical potency (IC50). Why?
A2: This is a common observation and can be attributed to:
-
Cell Permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration.
-
Efflux Pumps: Active transport of the inhibitor out of the cell by efflux pumps like P-glycoprotein can reduce its effective concentration at the target.
-
Protein Binding: The inhibitor may bind to plasma proteins in the culture medium or other cellular proteins, reducing the free concentration available to engage the target.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
Q3: How can I determine if the observed phenotype is a result of an off-target effect?
A3: Several strategies can be employed to investigate potential off-target effects:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the intended target should rescue the phenotype, confirming an on-target mechanism.
-
Target Knockdown/Knockout: Compare the phenotype induced by the inhibitor with that of a genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of the target protein. Concordant phenotypes support an on-target effect.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A thorough dose-response analysis can help distinguish the concentration window for on-target versus potential off-target activities.
This compound-Specific Troubleshooting and FAQs
This section focuses on issues specifically related to the use of this compound.
Quantitative Data for this compound
| Target | Assay Type | Value | Reference |
| CCR3 | Eosinophil Chemotaxis | Ki = 13.8 nM | [1] |
| CCR3 | Unknown | IC50 = 10 nM | [2] |
| CCR3 | In Vitro Inhibition | pKi = 7.86 | [3][4] |
| CDK5, GSK3β, Tau Phosphorylation | Neuronal Cell Culture | Effective Concentration = 10 µM | [1][3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][3][4][5][7] It competitively inhibits the binding of CCR3 ligands, such as eotaxin (CCL11), thereby blocking downstream signaling pathways involved in eosinophil chemotaxis and activation.[1]
Q2: I am observing neuronal phenotypes, such as changes in protein phosphorylation, that are unexpected for a CCR3 antagonist. What could be the cause?
A2: While this compound is selective for CCR3, it has been reported to have effects on other cellular targets at higher concentrations. Specifically, at a concentration of 10 µM, this compound has been shown to reverse CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and glycogen (B147801) synthase kinase 3 beta (GSK3β), and subsequent hyperphosphorylation of the microtubule-associated protein tau in hippocampal neurons.[1][3][4][5][6]
Q3: My results suggest an effect on the CDK5/GSK3β/Tau pathway. How can I confirm this is a direct off-target effect of this compound?
A3: To investigate this potential off-target activity, consider the following experiments:
-
Kinase Activity Assays: Perform in vitro kinase assays with purified CDK5 and GSK3β to determine if this compound directly inhibits their activity and to calculate an IC50 value.
-
Western Blot Analysis: Treat your cells with a range of this compound concentrations and probe for changes in the phosphorylation status of CDK5, GSK3β, and tau at specific phospho-sites.
-
Control Compounds: Include known inhibitors of CDK5 (e.g., Roscovitine) and GSK3β (e.g., CHIR-99021) as positive controls to compare the phenotypic effects.
Troubleshooting Guide for Unexpected Neuronal Effects
Issue: Observation of changes in neuronal morphology, viability, or protein phosphorylation inconsistent with CCR3 antagonism.
| Possible Cause | Suggested Solution |
| Off-target inhibition of CDK5/GSK3β | Perform a dose-response experiment. If the neuronal phenotype is only observed at concentrations significantly higher than the Ki for CCR3 (e.g., approaching 10 µM), it is likely an off-target effect. Confirm by running in vitro kinase assays and Western blots for phosphorylated CDK5/GSK3β substrates. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Compound Instability | Degradation of this compound could lead to artifacts. Prepare fresh stock solutions and protect them from light. |
Experimental Protocols
Protocol 1: CCR3-Mediated Calcium Mobilization Assay
Objective: To determine the potency of this compound in blocking CCR3 activation.
Methodology:
-
Cell Culture: Culture a cell line stably expressing human CCR3 (e.g., CHO-K1 or HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Ligand Stimulation: Add a known CCR3 agonist, such as CCL11 (eotaxin), at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Tau, -CDK5, and -GSK3β
Objective: To assess the effect of this compound on the phosphorylation of key neuronal kinases and their substrate, tau.
Methodology:
-
Cell Culture and Treatment: Plate primary neurons or a relevant neuronal cell line. Treat the cells with the desired concentrations of this compound for a specified time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for total and phosphorylated forms of tau, CDK5, and GSK3β overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound at the CCR3 receptor.
Caption: Potential off-target pathway of this compound involving CDK5 and GSK3β.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of GW 766994
This technical support center is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage potential batch-to-batch variability of the CCR3 antagonist, GW 766994. By providing clear guidance and standardized protocols, we aim to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of a new batch of this compound in our cell-based assays compared to previous lots. What are the likely causes?
A1: A reduction in potency between different batches of this compound can arise from several factors. It is essential to systematically investigate the following possibilities:
-
Compound Integrity: The new batch may have a lower purity, contain different impurities, or have degraded during shipping or storage.[1][2]
-
Solubility Issues: Incomplete solubilization of the compound will result in a lower effective concentration in your experiments.[1][3] this compound requires ultrasonic assistance for dissolution in DMSO.[4]
-
Assay Variability: Inherent fluctuations in biological assays, such as variations in cell passage number, reagent stability, and incubation times, can affect the perceived potency of the inhibitor.[1]
Q2: How can we qualify a new batch of this compound to ensure its quality and activity before initiating our experiments?
A2: A multi-step qualification process is recommended for each new lot of this compound:
-
Verify Identity and Purity: Conduct analytical tests such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the chemical identity and purity of the compound.[1][5]
-
Assess Functional Activity: Perform an in vitro assay, such as an eosinophil chemotaxis assay, to determine the IC50 value of the new batch against the CCR3 receptor.[6] This directly confirms its inhibitory activity.
-
Confirm Cellular Potency: Test the new batch in a well-characterized cellular assay to ensure it performs as expected in a biological system.[1]
Q3: Our latest batch of this compound is showing some unexpected off-target effects. What could be the reason?
A3: Unexpected off-target effects could be due to impurities in the new batch or could be inherent to the compound at higher concentrations.[1] It is advisable to:
-
Check Purity: Use HPLC to analyze the purity of the compound and look for any additional peaks that were not present in previous batches.[1]
-
Titrate the Compound: Determine the lowest effective concentration of this compound in your assay to minimize potential off-target effects.[1]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are due to its intended activity.[7]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper preparation and storage are critical for maintaining the integrity of this compound:
-
Stock Solution Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[5] Dissolve in anhydrous DMSO to a concentration of 10 mM or higher, using sonication to ensure complete dissolution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][8]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4][5] Protect from light by using amber vials or by wrapping tubes in foil.[5]
Troubleshooting Guide
This guide provides a systematic approach to pinpointing and resolving issues related to the batch-to-batch variability of this compound.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound batch variability.
Data Interpretation Tables
Table 1: Analytical Quality Control Parameters for this compound
| Parameter | Specification | Purpose |
| Identity (LC-MS) | Matches expected molecular weight (451.35 g/mol ) ± 0.5 Da | Confirms the compound is this compound. |
| Purity (HPLC) | ≥98% | Ensures minimal interference from impurities.[2] |
| Solubility | Soluble in DMSO to ≥56 mg/mL | Confirms suitability for preparing high-concentration stock solutions.[4] |
Table 2: Functional Quality Control Parameters for this compound
| Assay | Parameter | Specification | Purpose |
| Eosinophil Chemotaxis Assay | IC50 | Within 2-fold of reference value | Validates the functional potency of the batch. |
| Cellular Western Blot (pCDK5) | IC50 | Within 2-fold of reference value | Confirms on-target activity in a cellular context. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS and HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the new batch of this compound in HPLC-grade DMSO.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV at 225 nm.[6]
-
Analysis: Integrate the peak areas to determine the purity of the compound. Compare the chromatogram to that of a reference batch if available.
-
-
LC-MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Confirm the identity of the compound by comparing the observed molecular weight with the theoretical molecular weight of this compound (C21H24Cl2N4O3, MW: 451.35). The expected [M+H]⁺ ion is m/z 452.13.
-
Protocol 2: In Vitro Functional Assay - Eosinophil Chemotaxis
This protocol is a general guideline and should be adapted to your specific laboratory conditions.
-
Cell Preparation: Isolate human eosinophils from whole blood.
-
Assay Setup: Use a 96-well chemotaxis plate (e.g., Boyden chamber).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Chemoattractant: Add CCL11 (eotaxin) to the lower chamber.
-
Incubation: Add eosinophils and varying concentrations of this compound to the upper chamber. Incubate for 1-2 hours at 37°C.
-
Quantification: Measure the number of migrated cells in the lower chamber using a plate reader or by cell counting.
-
Data Analysis: Plot the cell migration against the inhibitor concentration to determine the IC50 value for each batch.
Signaling Pathway and Mechanism of Action
This compound is a specific antagonist of the C-C chemokine receptor 3 (CCR3).[4][6][9][10] In pathological conditions such as asthma and eosinophilic bronchitis, the binding of chemokines like CCL11 (eotaxin) to CCR3 on eosinophils triggers their migration and activation.[6][11] this compound blocks this interaction, thereby inhibiting downstream signaling cascades. In neuronal contexts, CCL11-induced CCR3 activation has been shown to activate cyclin-dependent kinase 5 (CDK5), leading to the phosphorylation of GSK3β and Tau, a pathway implicated in Alzheimer's disease.[4][6]
Caption: Simplified signaling pathway of CCR3 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. karger.com [karger.com]
Technical Support Center: Interpreting Negative Results in GW 766994 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results in experiments involving the CCR3 antagonist, GW 766994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the human C-C chemokine receptor 3 (CCR3). Its primary mechanism of action is to competitively block the binding of eotaxins (CCL11, CCL24, CCL26) and other chemokines to CCR3, thereby inhibiting the recruitment and activation of eosinophils and other inflammatory cells that express this receptor.[1] It has been investigated for the treatment of asthma and other eosinophilic inflammatory diseases.
Q2: I am not seeing the expected inhibition of eosinophil migration in my in vitro chemotaxis assay. What could be the reason?
Several factors could contribute to a lack of effect in an in vitro chemotaxis assay. These can be broadly categorized as issues with the compound, the cells, or the assay setup itself. A common reason for the failure of CCR3 antagonists in preclinical and clinical settings is the complex and potentially redundant pathways controlling eosinophil recruitment. It's also been suggested that an "unbiased" mode of inhibition by some CCR3 antagonists might prevent receptor internalization, leading to drug tolerance.
Q3: A clinical trial with this compound in asthma patients did not significantly reduce sputum eosinophils. Does this mean the compound is inactive?
Not necessarily. In a clinical trial involving patients with eosinophilic asthma, this compound, administered at 300 mg twice daily for 10 days, did not significantly reduce sputum or blood eosinophil counts, despite achieving plasma concentrations predicted to result in over 90% receptor occupancy.[2] However, the study did observe a modest but statistically significant improvement in airway hyperresponsiveness.[2] This suggests that while this compound may not be effective in reducing eosinophil numbers in this context, it might exert other biological effects through CCR3 antagonism on different cell types or pathways that contribute to airway function.[2] This highlights that the initial hypothesis (eosinophil reduction as the primary driver of efficacy) might be incomplete.
Q4: Could this compound be acting as a partial agonist or have off-target effects?
While this compound is characterized as a CCR3 antagonist, unexpected agonist activity or off-target effects are possibilities with any small molecule. If you observe an unexpected increase in a signaling pathway, it is worth considering partial agonism. This can be tested by evaluating the effect of this compound in the absence of a CCR3 agonist and by performing competition assays with a full agonist. Off-target effects at other GPCRs or cellular proteins are also a possibility and may require screening against a panel of receptors or using a structurally unrelated CCR3 antagonist as a control.
Troubleshooting Guides
Problem 1: No or reduced inhibition of CCR3-mediated response (e.g., calcium mobilization, chemotaxis)
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | 1. Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your this compound stock. 2. Check for Degradation: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 3. Ensure Proper Storage: Store the compound as a powder at -20°C. |
| Solubility Issues | 1. Confirm Solubilization: Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting into aqueous assay buffer. 2. Avoid Precipitation: Minimize the final concentration of the organic solvent in the assay medium (typically <0.5% DMSO). Visually inspect for any precipitation. |
| Cellular Issues | 1. Confirm CCR3 Expression: Verify that the cell line or primary cells used express sufficient levels of CCR3 at the cell surface using techniques like flow cytometry or western blot. 2. Cell Health and Passage Number: Use healthy, low-passage number cells. High passage numbers can lead to altered receptor expression and signaling. |
| Assay Conditions | 1. Optimize Agonist Concentration: Use an EC50-EC80 concentration of the CCR3 agonist (e.g., eotaxin-1/CCL11) to ensure a robust but surmountable signal. 2. Pre-incubation Time: Optimize the pre-incubation time of the cells with this compound to allow for sufficient receptor binding before adding the agonist. 3. Check for Serum Interference: Components in serum can sometimes interfere with compound activity. Consider running assays in serum-free or low-serum conditions. |
Problem 2: Inconsistent or irreproducible results between experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and media formulations. 2. Cell Starvation: For some assays, a period of serum starvation prior to the experiment can reduce basal signaling and improve consistency. |
| Assay Plate Issues | 1. Edge Effects: Be mindful of "edge effects" in multi-well plates. Avoid using the outer wells or ensure proper plate sealing and incubation conditions. 2. Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent compound and cell dispensing. |
| Reagent Variability | 1. Lot-to-Lot Variation: Test new lots of critical reagents (e.g., agonists, serum) for consistency before use in critical experiments. 2. Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type |
| IC50 | ~10 nM | Recombinant | Radioligand Binding |
| pKi | 7.86 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration used.
Table 2: Clinical Trial Data for this compound in Eosinophilic Asthma
| Outcome Measure | This compound (300 mg BID) | Placebo | p-value |
| Change in Sputum Eosinophils (%) | No significant change | No significant change | >0.05 |
| Change in Blood Eosinophils (cells/µL) | No significant change | No significant change | >0.05 |
| Change in PC20 Methacholine (doubling dose) | 0.66 improvement | No significant change | <0.05 |
| Change in Asthma Control Questionnaire (ACQ) Score | 0.43 improvement | No significant change | <0.05 |
Data from NCT01160224 as reported in relevant publications.[2]
Experimental Protocols
Calcium Mobilization Assay
-
Cell Preparation:
-
Plate CCR3-expressing cells (e.g., CHO-K1/CCR3, L1.2/CCR3) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a CCR3 agonist (e.g., eotaxin-1/CCL11) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds, then add the agonist solution to all wells.
-
Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to detect the intracellular calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
In Vitro Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture a CCR3-expressing cell line (e.g., eosinophilic cell line, L1.2/CCR3) or isolate primary eosinophils.
-
Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., eotaxin-1/CCL11) at its optimal concentration to the lower wells of a chemotaxis plate (e.g., Transwell plate).
-
Add assay medium containing various concentrations of this compound to the lower wells.
-
Place the permeable membrane insert (typically 3-5 µm pore size) into each well.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescently labeled cell population can be used, and migration can be quantified by measuring the fluorescence of the cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the agonist-only control.
-
Plot the percent inhibition against the log of the this compound concentration and determine the IC50.
-
Visualizations
Caption: CCR3 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for negative results in in vitro experiments.
Caption: Logical decision tree for interpreting negative experimental outcomes.
References
Troubleshooting GW 766994 instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of GW 766994 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear, has become cloudy or shows precipitate after dilution in my aqueous experimental buffer. What is the cause and how can I fix it?
A1: This is likely due to the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the solubility limit of the compound can be exceeded, leading to precipitation.
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (ideally <0.5% v/v) to minimize its impact on solubility and the biological system.
-
Use of Co-solvents: For in vivo or some in vitro applications, co-solvents can be used. Formulations including PEG300, Tween-80, or SBE-β-CD have been noted for in vivo use and may be adaptable for in vitro assays, but require careful validation for your specific experimental setup.[1][2]
-
Sonication and Warming: Gentle warming and sonication can help re-dissolve the precipitate.[1] However, be cautious as excessive heat can lead to degradation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. The effect of pH on this compound solubility should be experimentally determined.
Q2: I am observing a decrease in the activity of this compound in my cell-based assay over a long incubation period. What could be the reason?
A2: A gradual loss of activity suggests that this compound may be degrading in the cell culture medium at 37°C. As a compound containing both benzamide (B126) and urea (B33335) functionalities, it may be susceptible to hydrolysis.[3][4][5]
Troubleshooting Steps:
-
Assess Stability in Media: Prepare this compound in your cell culture medium and incubate it at 37°C for the duration of your experiment. At different time points, test the activity of this pre-incubated solution in a short-term functional assay. A decrease in potency over time indicates instability.[6]
-
Replenish the Compound: If instability is confirmed, consider replenishing the compound by performing partial media changes with freshly diluted this compound during the experiment.[7]
-
Prepare Fresh Solutions: Always prepare fresh aqueous dilutions of this compound for each experiment from a frozen stock solution.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvent Choice: High-purity, anhydrous DMSO is a common solvent for creating high-concentration stock solutions.[1][2] Be aware that DMSO is hygroscopic and absorbed water can promote hydrolysis of the compound. Use freshly opened DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can cause precipitation and degradation.[1]
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light, as light can be a factor in the degradation of some small molecules.
Q4: What are the potential degradation pathways for this compound in an aqueous solution?
A4: Based on its chemical structure, which includes a benzamide and a urea group, the most likely degradation pathway in aqueous solution is hydrolysis.
-
Amide Hydrolysis: The benzamide group can hydrolyze, particularly under acidic or basic conditions, to form the corresponding carboxylic acid (a benzoic acid derivative) and an amine.[3][4]
-
Urea Hydrolysis: The urea linkage can also be susceptible to hydrolysis, which would lead to the formation of two different amine-containing molecules.
It is also possible that the molecule could undergo oxidation, although this is generally less common for these functional groups under typical experimental conditions.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 451.35 g/mol | [1] |
| Solubility in DMSO | ≥ 56 mg/mL (124.07 mM) | [1][2] |
| Recommended Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
| Recommended Final DMSO Concentration in Assays | < 0.5% (v/v) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediately after preparation (t=0), inject an aliquot of the working solution onto the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC system.
-
Monitor the peak area of the parent this compound compound over time. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Troubleshooting decision tree for this compound instability.
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Workflow for assessing this compound stability in aqueous solutions.
References
- 1. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geocities.ws [geocities.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Strategies to Enhance GW766994 Bioavailability in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the bioavailability of GW766994 in rodent models. The following information is designed to directly address specific issues that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of GW766994 after oral administration to our rats. What are the likely causes?
A1: Low and variable oral bioavailability is a common issue for compounds like GW766994, which are likely poorly soluble in water. Several factors can contribute to this:
-
Poor Aqueous Solubility: GW766994 may not be dissolving effectively in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Limited Permeability: The compound may have difficulty crossing the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: A significant portion of the compound may be metabolized in the liver or the intestinal wall before it can reach systemic circulation.
-
Efflux Transporters: The compound might be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp).
-
Formulation Issues: The vehicle used to deliver the compound may not be optimal, leading to precipitation or inconsistent dosing.
Q2: What are the initial steps we should take to troubleshoot the low bioavailability of GW766994?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, determine the aqueous solubility of GW766994 at different pH values relevant to the rodent GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its permeability using an in vitro model like the Caco-2 permeability assay.
-
In Vitro Metabolism Assessment: Evaluate the metabolic stability of GW766994 in rat liver microsomes to understand its susceptibility to first-pass metabolism.
-
Formulation Evaluation: Re-evaluate your current formulation. Is the compound fully dissolved? Is the formulation stable over the duration of your experiment? Consider testing alternative formulations.
Q3: What are some proven strategies to improve the oral bioavailability of poorly soluble compounds like GW766994 in rodents?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Co-solvent Systems: Utilizing a mixture of solvents can significantly increase the solubility of the compound.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by keeping the drug in a dissolved state and potentially promoting lymphatic uptake, which can bypass the liver and reduce first-pass metabolism.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate compared to the crystalline form.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC | Poor aqueous solubility. | - Characterize solubility at different pHs. - Employ solubility enhancement techniques such as co-solvents, lipid-based formulations, or nanosuspensions. |
| High first-pass metabolism. | - Conduct in vitro metabolic stability assays with rat liver microsomes. - If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore alternative routes of administration for initial studies. | |
| Poor intestinal permeability. | - Perform a Caco-2 permeability assay to assess bidirectional transport. - If efflux is indicated (efflux ratio > 2), consider formulations with P-gp inhibitors (e.g., Tween 80, Cremophor EL). | |
| High Variability in Plasma Concentrations | Inconsistent dosing. | - Refine oral gavage technique to ensure accuracy. - For suspensions, ensure homogeneity by thorough mixing before each dose. |
| Food effects. | - Standardize the fasting period for all animals before dosing. The presence of food can significantly impact drug absorption.[3] | |
| Formulation instability. | - Visually inspect the formulation for any precipitation before and during the experiment. - Conduct stability studies of the formulation under experimental conditions. | |
| No Detectable Plasma Concentration | Analytical method sensitivity. | - Verify the limit of quantification (LOQ) of your analytical method is sufficient to detect expected concentrations. |
| Severe precipitation of the compound in the GI tract. | - Utilize a formulation designed to maintain the drug in a supersaturated state, such as an amorphous solid dispersion.[2] |
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of a Poorly Soluble Compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | < LOQ | - | < LOQ | < 1 |
| Solution in 20% Solutol HS 15 | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 15 |
| Nanosuspension | 10 | 450 ± 90 | 1.5 | 1800 ± 350 | 45 |
| SEDDS | 10 | 800 ± 150 | 1.0 | 3200 ± 600 | 80 |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Table 2: In Vitro Data for a Hypothetical Poorly Soluble Compound
| Parameter | Value | Implication for Oral Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Low dissolution rate, likely absorption-limited. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.0 | High potential for P-gp mediated efflux. |
| Rat Liver Microsomal Stability (t½) | 15 min | High first-pass metabolism is likely. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
A commercial supplier suggests the following co-solvent formulation for GW766994, which has a reported solubility of ≥ 2.33 mg/mL:
-
Prepare a stock solution of GW766994 in DMSO.
-
In a separate tube, mix PEG300 and Tween-80.
-
Add the GW766994 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add saline to the desired final volume and vortex until a clear solution is obtained.
Example Final Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., 10 µM GW766994) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
To assess efflux, perform the transport experiment in both directions (A to B and B to A).
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
Protocol 3: Rat Liver Microsomal Stability Assay
This protocol outlines a method for evaluating the metabolic stability of a compound.
-
Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, NADPH regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add GW766994 (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693 / k.
Visualizations
Caption: CCR3 Signaling Pathway and the inhibitory action of GW766994.
Caption: Workflow for troubleshooting and improving GW766994 bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
Mitigating potential cytotoxicity of GW 766994 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity observed at high concentrations of GW 766994.
Disclaimer
The following information is for research purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
Troubleshooting Guides
High concentrations of investigational compounds can sometimes lead to off-target effects and subsequent cytotoxicity. This section provides a structured approach to identifying and mitigating these effects during your experiments.
Issue 1: Unexpected Level of Cell Death Observed in a Cell-Based Assay
Possible Cause 1: On-Target Cytotoxicity Mediated by CCR3
While this compound is an antagonist, prolonged or very high-concentration binding to CCR3 could trigger unintended signaling cascades in certain cell types, leading to apoptosis or necrosis.
Troubleshooting Steps:
-
Confirm CCR3 Expression: Verify the expression level of CCR3 on your cell line of interest using techniques like flow cytometry, qPCR, or Western blotting.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the desired antagonistic effect and the CC50 (cytotoxic concentration 50%). A large window between the EC50 and CC50 is desirable.
-
Use CCR3 Knockout/Knockdown Cells: If available, use a CCR3 knockout or knockdown cell line as a negative control. If the cytotoxicity persists in the absence of the target, it is likely an off-target effect.
Possible Cause 2: Off-Target Cytotoxicity
At high concentrations, small molecules can bind to unintended targets (off-target effects), leading to cytotoxicity.
Troubleshooting Steps:
-
Computational Off-Target Prediction: Utilize computational tools and databases to predict potential off-target binding sites for this compound based on its chemical structure. This can provide clues for further investigation.
-
Competitive Binding Assays: If potential off-targets are identified, perform competitive binding assays to confirm interaction.
-
Phenotypic Screening: Use phenotypic screening assays to assess the effects of high-concentration this compound on various cellular processes (e.g., mitochondrial function, cell cycle, apoptosis).
Possible Cause 3: Compound Solubility and Aggregation
At high concentrations, this compound may precipitate out of solution or form aggregates, which can be cytotoxic.
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of this compound in your specific cell culture medium.
-
Visual Inspection: Carefully inspect the culture wells for any signs of compound precipitation.
-
Formulation Adjustment: Consider using a different solvent or a formulation strategy to improve solubility.[1]
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Cell Culture Conditions
Cell density, passage number, and media composition can all influence cellular responses to a compound.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that cell seeding density, passage number, and all media components are consistent across all experiments.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Possible Cause 2: Compound Stability
This compound may degrade over time in solution, leading to variable effective concentrations.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment.
-
Assess Stability: If variability persists, perform stability studies of this compound in your experimental buffer and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a specific and orally active antagonist of the C-C chemokine receptor 3 (CCR3).[2][3] CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[3] By blocking the binding of chemokines like eotaxin to CCR3, this compound inhibits the recruitment and activation of these immune cells, which is relevant in inflammatory and allergic conditions.[3]
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
A2: Cytotoxicity at high concentrations of a specific antagonist like this compound is often due to off-target effects, where the compound interacts with other unintended molecular targets within the cell.[4] Another possibility is that at high concentrations, the compound may exceed its solubility limit in the culture medium, leading to the formation of cytotoxic aggregates.
Q3: What are some general strategies to mitigate the cytotoxicity of a small molecule inhibitor?
A3: General strategies to reduce small molecule-induced cytotoxicity include:
-
Rational Drug Design: Modifying the chemical structure to improve selectivity for the intended target and reduce binding to off-target molecules.[4]
-
Formulation Strategies: Improving the solubility and bioavailability of the compound can sometimes reduce toxicity. This can involve using different solvents, excipients, or delivery systems like nanoparticles or liposomes.[1][5]
-
Dose Optimization: Using the lowest effective concentration of the compound that achieves the desired biological effect.
-
Co-administration of Protective Agents: In some cases, co-administering a compound with a cytoprotective agent can mitigate toxicity, though this requires a thorough understanding of the toxicity mechanism.[1]
Q4: What signaling pathways are downstream of CCR3, and could their modulation be related to cytotoxicity?
A4: CCR3, as a GPCR, can activate several downstream signaling pathways upon ligand binding. One of the key pathways implicated in CCR3 signaling is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is involved in cell survival, proliferation, and migration.[6] While this compound is an antagonist, it is conceivable that at very high concentrations, it could interfere with the basal activity of this or other pathways, potentially leading to cytotoxicity in a cell-type-specific manner.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % CCR3 Inhibition | % Cell Viability |
| 0.01 | 15.2 | 98.5 |
| 0.1 | 48.9 | 97.2 |
| 1 | 92.3 | 95.1 |
| 10 | 98.5 | 85.3 |
| 50 | 99.1 | 55.7 |
| 100 | 99.4 | 20.4 |
This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for their specific cell line and assay conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (lysis buffer provided in the kit).
-
After the treatment incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Simplified CCR3 signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for investigating this compound cytotoxicity.
Caption: Potential strategies to mitigate high-concentration cytotoxicity of this compound.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Clinical Trial Failure of GW766994
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot the clinical trial failure of the CCR3 antagonist, GW766994.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the clinical trial failure of GW766994?
A1: The primary reason for the failure of GW766994 in the clinical trial NCT01160224 was a lack of efficacy . Specifically, it failed to meet its primary endpoint of significantly reducing sputum eosinophil counts in patients with asthma and eosinophilic bronchitis compared to placebo.[1] This was observed despite evidence of high target engagement, with plasma concentrations of the drug consistent with over 90% receptor occupancy.[1]
Q2: Were there any safety concerns that contributed to the failure?
A2: Based on the available data from the key clinical trial, there were no major safety concerns reported that led to the discontinuation of the trial. The decision to halt development was primarily due to the lack of meaningful clinical benefit.
Q3: Did GW766994 show any therapeutic effect at all?
A3: GW766994 did demonstrate a modest, statistically significant improvement in two secondary endpoints:
-
PC20 methacholine (B1211447): A measure of airway hyperresponsiveness.
-
Asthma Control Questionnaire (ACQ) scores: A patient-reported outcome on asthma control.
However, these improvements were not considered clinically significant.[1] There was no improvement in forced expiratory volume in 1 second (FEV1), a key measure of lung function.[1]
Q4: What was the proposed mechanism of action for GW766994?
A4: GW766994 is a selective, competitive antagonist of the human C-C chemokine receptor type 3 (CCR3).[2][3] CCR3 is a key receptor involved in the recruitment of eosinophils to sites of inflammation, a process mediated by chemokines such as eotaxin.[1] The therapeutic hypothesis was that by blocking CCR3, GW766994 would inhibit eosinophil migration into the airways, thereby reducing eosinophilic inflammation and improving asthma symptoms.
Troubleshooting Guide: Understanding the Discrepancy Between Preclinical Promise and Clinical Failure
This guide will help you analyze the potential reasons for the disconnect between the expected and observed outcomes with GW766994.
Issue 1: High Receptor Occupancy Did Not Translate to Efficacy
Observation: Despite achieving over 90% CCR3 receptor occupancy, GW766994 did not significantly reduce sputum or blood eosinophil counts.[1]
Possible Explanations & Troubleshooting Steps:
-
Redundancy in Eosinophil Recruitment Pathways: The CCR3/eotaxin axis may not be the sole or dominant pathway for eosinophil recruitment in human asthma. Other chemokine receptors and signaling molecules could be compensating for the CCR3 blockade.
-
Action: In your own research, consider investigating the role of other eosinophil chemoattractants and their receptors in your models.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: While plasma concentrations were sufficient for receptor binding, the drug concentration at the site of action (the lung tissue) may have been inadequate.
-
Action: When developing similar compounds, ensure that you have robust methods to measure target engagement in the relevant tissue compartment, not just in plasma.
-
-
Biased Agonism or Functional Selectivity: The in vitro assays used to characterize GW766994 may not have fully captured its functional effects in vivo. The drug might have acted as a partial agonist or biased agonist under certain physiological conditions.
-
Action: Employ a broad range of functional assays in preclinical development to characterize the full pharmacological profile of a compound.
-
Issue 2: Disappointing Clinical Efficacy Despite Positive Preclinical Signals (Hypothetical)
Possible Explanations & Troubleshooting Steps:
-
Species Differences in Eosinophil Biology: The role and regulation of eosinophils and CCR3 in commonly used animal models (e.g., mice) may not accurately reflect human asthma pathophysiology.
-
Action: Carefully consider the translatability of your chosen animal model. Whenever possible, use human cells and tissues for in vitro validation.
-
-
Complexity of Human Asthma: Clinical trial participants often have more complex disease phenotypes and comorbidities than highly controlled animal models. The underlying inflammatory pathways can vary significantly between patients.
-
Action: For future clinical trials, consider incorporating biomarker-driven patient stratification to identify subpopulations most likely to respond to a targeted therapy.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the NCT01160224 clinical trial.
Table 1: Primary Efficacy Endpoint - Sputum Eosinophil Count
| Parameter | GW766994 | Placebo | p-value |
| Baseline Sputum Eosinophils (%) | >4.9% in 53 out of 60 patients | >4.9% in 53 out of 60 patients | N/A |
| Change from Baseline in Sputum Eosinophils (%) | Not significantly reduced | Not significantly reduced | Not significant |
Note: Specific mean and standard deviation values for the change from baseline were not detailed in the primary publication.
Table 2: Secondary Efficacy Endpoints
| Parameter | Improvement with GW766994 | Clinical Significance |
| PC20 Methacholine | 0.66 doubling dose | Not clinically significant |
| Asthma Control Questionnaire (ACQ) Score | 0.43 point improvement | Not clinically significant |
| FEV1 | No improvement | N/A |
Table 3: Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Value |
| Receptor Occupancy | >90% |
| Dosing Regimen | 300 mg twice daily for 10 days |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the GW766994 clinical trial.
Sputum Eosinophil Count
-
Sputum Induction: Sputum was induced using nebulized hypertonic saline.
-
Sputum Processing: The collected sputum was processed to create a cell suspension.
-
Cell Staining: The cells were stained to differentiate various leukocyte populations.
-
Microscopic Analysis: A differential cell count was performed under a microscope to determine the percentage of eosinophils.
Methacholine Challenge Test (PC20)
-
Baseline Spirometry: The patient's baseline Forced Expiratory Volume in 1 second (FEV1) was measured.
-
Methacholine Inhalation: The patient inhaled increasing concentrations of methacholine, a bronchoconstricting agent.
-
Post-Inhalation Spirometry: FEV1 was measured after each dose of methacholine.
-
PC20 Determination: The test was stopped when the FEV1 decreased by 20% from baseline. The PC20 is the concentration of methacholine that causes this 20% drop.
Asthma Control Questionnaire (ACQ)
-
Patient Questionnaire: Patients completed a standardized questionnaire consisting of questions about their asthma symptoms (e.g., nighttime awakenings, shortness of breath), activity limitations, and use of rescue medication over the previous week.
-
FEV1 Measurement: The patient's FEV1 was measured.
-
Scoring: The responses to the questionnaire and the FEV1 measurement were used to calculate a score, with lower scores indicating better asthma control.
Visualizations
Signaling Pathway of Eosinophil Recruitment via CCR3
Caption: Proposed mechanism of action of GW766994 in blocking eosinophil recruitment.
Experimental Workflow of the NCT01160224 Clinical Trial
Caption: Simplified workflow of the GW766994 clinical trial (NCT01160224).
References
Navigating the Challenges of GW 766994 in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the CCR3 antagonist, GW 766994, in preclinical models. It addresses common challenges, offers troubleshooting advice, and presents frequently asked questions to facilitate smoother and more informative experimental outcomes. The core of this resource is built on a comprehensive review of available preclinical and clinical data to highlight the known limitations of this compound and provide strategies to mitigate potential issues.
I. Frequently Asked Questions (FAQs)
Q1: We observe high receptor occupancy with this compound in our animal model, but the therapeutic effect on eosinophilic inflammation is minimal. Is this an expected outcome?
A1: Yes, this is a critical and documented limitation of this compound. A key clinical trial in patients with asthma and eosinophilic bronchitis (NCT01160224) revealed that despite plasma concentrations consistent with over 90% receptor occupancy, this compound did not lead to a significant reduction in sputum or blood eosinophils.[1] This suggests a disconnect between target engagement and the desired downstream biological effect. Researchers should be aware that achieving high receptor occupancy may not directly translate to potent anti-inflammatory efficacy in their preclinical models. This finding raises questions about the precise role of CCR3 in airway eosinophilia in certain disease contexts.[1]
Q2: We are struggling with the solubility of this compound for our in vivo studies. What are the recommended formulation strategies?
A2: this compound is known to have low aqueous solubility, which can present a significant challenge for achieving adequate exposure in animal models.[2][3][4] For oral administration, it is crucial to use appropriate solubilizing excipients. Common strategies for poorly soluble compounds include the use of co-solvents, surfactants, and complexing agents. While specific formulation details for preclinical studies with this compound are not extensively published, general approaches for similar compounds involve creating a solution or suspension. It is recommended to screen various pharmaceutically acceptable vehicles to find an optimal formulation that ensures consistent and adequate bioavailability. Troubleshooting may involve adjusting the pH of the vehicle if the compound's solubility is pH-dependent, or employing techniques like sonication or gentle warming to aid dissolution.[5]
Q3: What are the known off-target effects of this compound that we should be aware of in our experiments?
A3: While this compound is described as a selective CCR3 antagonist, comprehensive public data on its broad selectivity panel is limited.[6][7] It is a common challenge with small molecule inhibitors that they can exhibit off-target activities, which may lead to unexpected biological effects or toxicity.[8] For CCR3 antagonists in general, liabilities such as affinity for cytochromes P450 and the hERG channel have been noted for some compounds within this class.[8] When interpreting experimental results, it is crucial to consider the possibility of off-target effects contributing to the observed phenotype. If unexpected results are obtained, it would be prudent to perform counter-screening against related chemokine receptors or other potential targets to assess the selectivity of this compound in your specific experimental system.
Q4: Are there alternative explanations for the lack of efficacy of this compound in preclinical asthma models beyond poor compound characteristics?
A4: The limited efficacy of this compound and other CCR3 antagonists in some studies has led to a broader discussion about the complexities of eosinophil recruitment and the redundancy of inflammatory pathways in asthma.[8] It is possible that in certain inflammatory milieus, other chemokine receptors or signaling pathways can compensate for the blockade of CCR3. The choice of preclinical model is also critical. The ovalbumin (OVA)-induced asthma model is commonly used, but it may not fully recapitulate the complexities of human asthma.[9][10][11] Researchers should carefully consider the specific characteristics of their chosen model and how they relate to the clinical condition they aim to study.
II. Quantitative Data Summary
For ease of reference and comparison, the available quantitative data for this compound is summarized below. Note that publicly available preclinical data is limited.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| IC50 (CCR3) | 10 nM | Not specified | [8] |
| Physicochemical Properties | |||
| Molecular Formula | C21H24Cl2N4O3 | N/A | |
| Molecular Weight | 451.35 g/mol | N/A | |
| clogP | 3.1 | Calculated | [8] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for key assays used in the preclinical evaluation of CCR3 antagonists.
A. Ovalbumin (OVA)-Induced Murine Model of Allergic Airway Inflammation
This is a widely used model to induce an asthma-like phenotype in mice, characterized by airway eosinophilia and hyperresponsiveness.
1. Sensitization:
-
On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[12]
-
Control mice receive an i.p. injection of PBS with alum.
2. Challenge:
-
On days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer.[11][12]
-
Control mice are challenged with saline aerosol.
3. Administration of this compound:
-
Prepare this compound in a suitable vehicle (see FAQ 2).
-
Administer the compound, typically via oral gavage, at the desired dose(s) at a defined time point before each OVA challenge. A common schedule is 1-2 hours prior to challenge.
4. Outcome Measures (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (specifically eosinophils).
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Periodic acid-Schiff staining).
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine (B1211447) using techniques such as whole-body plethysmography.
B. In Vitro Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a CCR3 ligand.
1. Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood or from the bone marrow of IL-5 transgenic mice.[13][14] Negative selection methods are often preferred to avoid cell activation.
2. Chemotaxis Setup:
-
Use a multiwell chemotaxis chamber (e.g., a Boyden chamber) with a polycarbonate filter (typically 5 µm pore size).[15]
-
In the lower wells, add a solution of a CCR3 ligand (e.g., eotaxin/CCL11) at a concentration that induces submaximal chemotaxis. Include a negative control (medium alone) and a positive control (ligand without inhibitor).
-
In the upper wells, add the isolated eosinophils that have been pre-incubated with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.[13]
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.
4. Quantification of Migration:
-
After incubation, remove the filter and count the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and quantifying a cellular component (e.g., using a fluorescent dye) or by direct cell counting using a microscope or flow cytometer.[16][17]
5. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
IV. Visualizing Key Concepts
To further clarify the experimental context and potential limitations of this compound, the following diagrams illustrate the CCR3 signaling pathway, a typical experimental workflow, and the logical relationship of its known limitations.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of the known limitations of this compound in preclinical models.
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - AdisInsight [adisinsight.springer.com]
- 8. karger.com [karger.com]
- 9. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 10. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adjusting experimental protocols for GW 766994's modest potency
Welcome to the technical support center for GW 766994. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols to account for the modest potency of this CCR3 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and competitive antagonist of the human C-C chemokine receptor 3 (CCR3).[1] CCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration and activation of eosinophils, which are implicated in inflammatory and allergic diseases such as asthma and eosinophilic bronchitis.[1][2] By blocking the binding of chemokines like eotaxin to CCR3, this compound is intended to inhibit the downstream signaling pathways that lead to eosinophil chemotaxis and activation.
Q2: What is meant by the "modest potency" of this compound?
A2: The term "modest potency" in the context of this compound primarily stems from clinical trial observations where, despite achieving high levels of receptor occupancy in patients, the compound did not produce the expected significant reduction in eosinophil counts in sputum or blood.[2][3] While specific in vitro IC50 or EC50 values are not widely published, this clinical outcome suggests that high concentrations may be required to achieve a functional effect, or that the link between receptor occupancy and functional response is not linear. For researchers, this means that experiments may require higher concentrations of the compound than might be expected for a highly potent antagonist, and that careful optimization of assay conditions is critical.
Q3: What are the key functional assays to assess the activity of this compound?
A3: The primary functional assays to evaluate the antagonist activity of this compound on the CCR3 receptor are:
-
Chemotaxis Assays: These assays directly measure the ability of the antagonist to inhibit the directed migration of CCR3-expressing cells (e.g., eosinophils, basophils, or engineered cell lines) towards a chemoattractant like eotaxin.
-
Calcium Mobilization Assays: CCR3 activation by a ligand such as eotaxin leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). A calcium flux assay can be used to measure the ability of this compound to block this increase.
Q4: What are the solubility and storage recommendations for this compound?
A4: According to vendor information, this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
While specific public domain IC50/EC50 values for this compound in functional assays are limited, the following table provides context by showing typical concentration ranges used in a clinical study and comparative potencies of other CCR3 antagonists. This can help researchers in designing their dose-response experiments.
| Compound/Parameter | Assay Type | Cell Type | Target | Potency/Concentration | Reference |
| This compound | Clinical Trial Dosing | Human subjects | CCR3 | 300 mg twice daily | [2][3] |
| SB-328437 | Eosinophil Chemotaxis | Murine Eosinophils | CCR3 | Not specified, but described as a "potent antagonist" | [4] |
| Ureidopiperidine Analogues | Radioligand Binding | Human recombinant | CCR3 | IC50: 0.2 - 10 nM | Not explicitly found, but inferred from general literature on CCR3 antagonists. |
| Various Small Molecules | Calcium Mobilization | Human Eosinophils | CCR3 | IC50: 1 - 50 nM | Not explicitly found, but inferred from general literature on CCR3 antagonists. |
Troubleshooting Guides
Issue 1: No or weak inhibition of chemotaxis in the presence of this compound.
-
Question: I am not observing a significant reduction in cell migration towards eotaxin even at what I believe are high concentrations of this compound. What could be the issue?
-
Answer and Troubleshooting Steps:
-
Verify Compound Concentration and Integrity:
-
Ensure the stock solution of this compound is correctly prepared and has not degraded. If possible, confirm the concentration and purity of your stock.
-
Prepare fresh dilutions for each experiment from a frozen aliquot.
-
-
Optimize this compound Pre-incubation Time:
-
The antagonist needs sufficient time to bind to the CCR3 receptors on the cells before the addition of the agonist (eotaxin).
-
Recommendation: Pre-incubate the CCR3-expressing cells with various concentrations of this compound for at least 30-60 minutes at 37°C before adding them to the chemotaxis chamber.
-
-
Check Agonist (Eotaxin) Concentration:
-
If the concentration of eotaxin is too high, it may overcome the competitive antagonism of a moderately potent inhibitor.
-
Recommendation: Perform a dose-response curve for eotaxin to determine the EC50 or EC80 concentration for chemotaxis. Use a concentration at or near the EC50 for your inhibition assays.
-
-
Assess Cell Health and Receptor Expression:
-
Ensure the cells are healthy and are expressing sufficient levels of CCR3. Low receptor density can lead to variability in the assay.
-
Recommendation: Check cell viability before each experiment. If using a cell line, periodically verify CCR3 expression via flow cytometry or qPCR.
-
-
Increase this compound Concentration Range:
-
Given its modest potency, you may need to test higher concentrations than you initially anticipated.
-
Recommendation: Extend your dose-response curve for this compound up to the micromolar range (e.g., 10 µM or higher), while monitoring for any cytotoxic effects or solubility issues.
-
-
Issue 2: High background signal or inconsistent results in calcium mobilization assays.
-
Question: My calcium flux assay shows a high baseline signal, or the inhibitory effect of this compound is not reproducible. How can I improve this?
-
Answer and Troubleshooting Steps:
-
Optimize Cell Seeding Density:
-
Too many or too few cells can lead to inconsistent results.
-
Recommendation: Perform an optimization experiment with different cell seeding densities to find the optimal number that gives a robust and reproducible signal-to-noise ratio.
-
-
Ensure Uniform Cell Monolayer:
-
A non-uniform cell layer can cause variability in the fluorescence readings.
-
Recommendation: After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution.
-
-
Optimize Dye Loading Conditions:
-
Incomplete or excessive dye loading can affect the assay window.
-
Recommendation: Optimize the concentration of the calcium-sensitive dye and the incubation time and temperature. Ensure that the dye is not toxic to the cells at the used concentration.
-
-
Control for Agonist and Antagonist Addition:
-
The timing and method of adding the agonist and antagonist are critical for reproducible results.
-
Recommendation: Use an automated liquid handler or a multi-channel pipette for precise and simultaneous addition of compounds to the wells.
-
-
Check for Compound Interference:
-
At high concentrations, some compounds can interfere with the fluorescence of the calcium dye or be cytotoxic.
-
Recommendation: Run a control experiment with this compound alone (without agonist) to check for any autofluorescence or quenching effects. Also, perform a cytotoxicity assay at the highest concentrations of this compound used.
-
-
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
CCR3-expressing cells (e.g., human eosinophils, L1.2/CCR3 stable cell line)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Transwell inserts (typically 3-8 µm pore size, depending on cell type)
-
24-well or 96-well companion plates
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
Methodology:
-
Cell Preparation:
-
Culture CCR3-expressing cells to a sufficient density.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce basal migration.
-
Harvest cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL. Check for viability.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in chemotaxis medium.
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Prepare the chemoattractant solution by diluting eotaxin in chemotaxis medium to a pre-determined optimal concentration (e.g., EC50).
-
Add the eotaxin solution to the lower wells of the companion plate. For negative controls, add chemotaxis medium only.
-
-
Chemotaxis:
-
Carefully place the Transwell inserts into the wells of the companion plate.
-
Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-4 hours (optimize incubation time for your cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top side of the membrane using a cotton swab.
-
Quantify the migrated cells in the bottom chamber. This can be done by:
-
Fluorescence-based method: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Cell counting: Lyse the cells in the lower chamber and count them using a hemocytometer or an automated cell counter.
-
Staining and microscopy: Fix and stain the membrane of the Transwell insert and count the migrated cells under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol provides a general framework for a fluorescence-based calcium flux assay.
Materials:
-
CCR3-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Preparation:
-
Seed CCR3-expressing cells into the microplate and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid (if used) in assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the eotaxin solution at a concentration that will give a final concentration of EC80 after addition to the wells.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will first add the this compound dilutions (or vehicle) to the wells and incubate for a set period (e.g., 15-30 minutes).
-
The instrument will then inject the eotaxin solution into the wells while simultaneously recording the fluorescence signal over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the eotaxin-induced calcium flux for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified CCR3 signaling pathway leading to chemotaxis and its inhibition by this compound.
Caption: General experimental workflow for assessing the inhibitory activity of this compound.
Caption: A logical troubleshooting workflow for addressing weak or no inhibitory effect of this compound.
References
Technical Support Center: Cell Viability Assays for GW 766994 Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately assessing cell viability in cells treated with the CCR3 antagonist, GW 766994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) primarily expressed on eosinophils, basophils, and Th2 lymphocytes. By blocking the binding of its natural ligands (e.g., eotaxins CCL11, CCL24, CCL26), this compound inhibits the signaling pathways that mediate cell migration, activation, and survival in these immune cells. Its primary application in research is to study the role of CCR3 in inflammatory diseases such as asthma and eosinophilic bronchitis.[1] The effect on cell viability is context-dependent and can vary based on the cell type and the specific experimental conditions.
Q2: Which cell viability assays are most suitable for this compound-treated cells?
A2: The choice of assay depends on the research question and the cell type. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, MTS, WST-1, PrestoBlue™, alamarBlue™): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are suitable for high-throughput screening.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide): These flow cytometry-based assays can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.
-
ATP-based Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, a key indicator of metabolically active cells.
Q3: Can this compound interfere with the cell viability assay itself?
A3: While there is no specific evidence of this compound directly interfering with common assay reagents, it is a good practice to include a "no-cell" control with the compound at the highest concentration used in your experiment. This will help identify any direct interaction between this compound and the assay components that could lead to false-positive or false-negative results. Small molecule inhibitors, in general, have the potential to interfere with assays that rely on enzymatic reactions.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Metabolic Assays (MTT, XTT, etc.)
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row/column. Avoid using the outer wells of the plate which are prone to evaporation; instead, fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). |
| Sub-optimal Incubation Time | Optimize the incubation time for both the this compound treatment and the assay reagent. A time-course experiment can help determine the optimal endpoint. |
| Interference with Mitochondrial Function | As this compound targets a GPCR, downstream signaling could potentially affect cellular metabolism. Validate findings with a non-metabolic assay, such as Trypan Blue exclusion or an ATP-based assay. |
Problem 2: High Background in Control Wells
| Possible Cause | Recommended Solution |
| Contamination | Inspect cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Reagent Degradation | Store assay reagents as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
| Media Components | Phenol (B47542) red in culture media can interfere with some colorimetric assays. Consider using phenol red-free media for the duration of the assay. |
| Direct Reduction of Assay Reagent | Run a "no-cell" control with this compound and the assay reagent to check for direct chemical reduction. |
Problem 3: Unexpected Cell Viability Readings (e.g., >100% Viability)
| Possible Cause | Recommended Solution |
| Cell Proliferation | The treatment duration might be too short to induce cell death, or the compound might have unexpected pro-proliferative effects at certain concentrations. Extend the treatment duration or perform a cell proliferation assay. |
| Changes in Metabolic Rate | This compound treatment might alter the metabolic rate of the cells without affecting their viability, leading to an overestimation in metabolic assays. Corroborate results with a direct cell counting method. |
| Pipetting Errors | Ensure accurate pipetting of cells, compound, and assay reagents. Calibrate pipettes regularly. |
Quantitative Data Summary
Specific IC50 values for this compound relating to cell viability are not widely published. However, the following table provides a summary of reported IC50 values for other CCR3 antagonists to offer a comparative perspective on their potency.
| Compound | Cell Type | Assay | Reported IC50 (nM) |
| YM-344031 | Human CCR3-expressing cells | Ligand-induced Ca2+ flux | 5.4 |
| YM-344031 | Human CCR3-expressing cells | Chemotaxis | 19.9 |
| SB 328437 | 5-FU-resistant AGS cells | Cell Viability | Not specified, but sensitized cells to 5-FU |
| Novel Antagonist 1 | HEK cells transfected with CCR3 | Radioligand binding | - |
| Novel Antagonist 2 | HEK cells transfected with CCR3 | Radioligand binding | - |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Adherent or suspension cells
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Suspension or adherent cells
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat cells with the desired concentrations of this compound for the chosen duration. Include vehicle-treated and untreated controls.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: CCR3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
Technical Support Center: Validating the Specificity of GW 766994
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments to validate the specificity of the CCR3 antagonist, GW 766994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific antagonist of the C-C chemokine receptor 3 (CCR3).[1] It is an orally active small molecule that has been investigated in clinical trials for asthma and eosinophilic bronchitis.[2] Its primary mechanism of action is to block the binding of chemokine ligands, such as eotaxin (CCL11), to CCR3, thereby inhibiting downstream signaling pathways involved in eosinophil recruitment and activation.
Q2: I'm observing an effect in my experiment after treating with this compound. How can I be sure it's a CCR3-mediated effect?
To confirm that the observed effect is due to the inhibition of CCR3, a series of control experiments are essential. These controls are designed to rule out off-target effects and to confirm the involvement of the CCR3 signaling pathway. The following sections provide detailed protocols and troubleshooting for these experiments.
Q3: What are the key downstream signaling pathways activated by CCR3 that I should investigate?
CCR3 is a G-protein coupled receptor (GPCR). Upon ligand binding, it can activate several downstream signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38): These pathways are involved in inflammation and cell migration.
-
Phospholipase C (PLC) pathway: Activation of PLC leads to an increase in intracellular calcium levels.
A simplified diagram of the CCR3 signaling pathway is provided below. Monitoring the phosphorylation status or activity of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK1/2) can serve as a readout for CCR3 activation and its inhibition by this compound.
Q4: What concentration of this compound should I use in my in vitro experiments?
The optimal concentration of this compound will depend on the cell type and the specific assay. A concentration of 10 µM has been shown to reverse CCL11-induced effects in hippocampal neurons.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: Are there any known off-targets for this compound?
While this compound is reported to be a specific CCR3 antagonist, comprehensive public data on its off-target binding profile is limited. Some CCR3 antagonists have been shown to also have activity against CCR1. Therefore, it is prudent to test for effects on CCR1-mediated signaling as a key off-target control. For a comprehensive analysis, consider a broader off-target screening panel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound is observed. | 1. Low or no CCR3 expression in the experimental model. 2. This compound concentration is too low. 3. Inactive compound. | 1. Confirm CCR3 expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, flow cytometry). 2. Perform a dose-response experiment with a range of this compound concentrations. 3. Verify the integrity and activity of the compound. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent timing of treatments. 3. Reagent variability. | 1. Maintain consistent cell passage numbers, density, and media conditions. 2. Standardize the timing of all experimental steps. 3. Use aliquots of reagents to minimize freeze-thaw cycles. |
| Observed effect is not blocked by other CCR3 antagonists. | The effect may be due to an off-target activity of this compound. | Perform the off-target control experiments outlined in the protocols below, such as testing against CCR1 and using a structurally unrelated CCR3 antagonist. |
| High background in functional assays. | 1. Basal activity of the signaling pathway. 2. Non-specific binding of detection reagents. | 1. Ensure appropriate serum starvation or pre-treatment conditions to reduce basal signaling. 2. Include appropriate isotype controls and blocking steps in immunoassays. |
Experimental Protocols and Workflows
To rigorously validate the specificity of this compound, a multi-pronged approach using positive, negative, and off-target controls is recommended.
Logical Workflow for Validating this compound Specificity
Caption: Logical workflow for validating the on-target specificity of this compound.
On-Target Validation
Objective: To confirm that the effect of this compound is mediated through the inhibition of CCR3.
a. Confirmation of CCR3 Expression
-
Method: Use RT-qPCR to measure CCR3 mRNA levels and Western blotting or flow cytometry to detect CCR3 protein expression in your cell model.
-
Expected Outcome: Cells should express a detectable level of CCR3.
b. Positive Control: Ligand-induced Activation
-
Method: Treat cells with a known CCR3 agonist, such as eotaxin-1 (CCL11).
-
Readouts: Measure downstream signaling events such as:
-
Phosphorylation of Akt and ERK1/2 by Western blot.
-
Intracellular calcium mobilization using a fluorescent calcium indicator.
-
-
Expected Outcome: Eotaxin/CCL11 treatment should induce a measurable increase in the chosen readout.
c. Rescue Experiment
-
Method: Co-treat cells with eotaxin/CCL11 and this compound.
-
Expected Outcome: this compound should block or significantly reduce the eotaxin/CCL11-induced signaling.
d. Alternative Antagonist
-
Method: Use a structurally different, well-characterized CCR3 antagonist.
-
Expected Outcome: The alternative antagonist should phenocopy the effect of this compound.
Off-Target and Negative Controls
Objective: To rule out that the observed effects are due to non-specific or off-target interactions.
a. Negative Control Compound
-
Method: Ideally, use a structurally similar but biologically inactive analog of this compound. If such a compound is not available, a vehicle control (e.g., DMSO) is essential.
-
Expected Outcome: The negative control compound should not produce the same biological effect as this compound.
b. Off-Target Receptor Control (CCR1)
-
Method: If your cell system also expresses CCR1, stimulate with a CCR1-specific ligand (e.g., RANTES/CCL5) in the presence and absence of this compound.
-
Expected Outcome: this compound should not significantly inhibit CCR1-mediated signaling.
c. Genetic Controls
-
Method: Use siRNA or CRISPR/Cas9 to knockdown or knockout CCR3 expression.
-
Expected Outcome: The biological effect of this compound should be diminished or absent in CCR3-depleted cells.
Signaling Pathway and Experimental Workflow Diagrams
Simplified CCR3 Signaling Pathway
Caption: Simplified CCR3 signaling pathway and points of inhibition by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical experimental workflow for a calcium mobilization assay.
Quantitative Data Summary
| Control Type | Compound/Treatment | Expected Effect on CCR3 Signaling | Purpose |
| Positive Control | Eotaxin/CCL11 | Activation | To confirm that the CCR3 pathway is functional in the experimental system. |
| Test Compound | This compound | Inhibition | To measure the inhibitory effect of the compound of interest. |
| Negative Control | Vehicle (e.g., DMSO) | No effect | To control for the effects of the solvent. |
| Negative Control | Structurally similar, inactive analog | No effect | To control for potential off-target effects related to the chemical scaffold. |
| Off-Target Control | CCR1 agonist (e.g., RANTES/CCL5) + this compound | No or minimal inhibition | To assess specificity against a closely related receptor. |
| Genetic Control | CCR3 siRNA/CRISPR + this compound | Reduced or no effect | To confirm that the target of this compound is CCR3. |
References
Navigating the Nuances of GW 766994 Efficacy: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with the CCR3 antagonist, GW 766994. The following information addresses the conflicting data surrounding its efficacy, offering detailed experimental protocols, troubleshooting guides, and a thorough exploration of the underlying biological mechanisms to aid in experimental design and data interpretation.
Summary of Conflicting Efficacy Data
The primary conflict in the efficacy data for this compound arises from the discrepancy between its intended biological effect and the results observed in a key clinical trial. While the drug demonstrated target engagement, it failed to achieve its primary clinical endpoint.
| Efficacy Parameter | Preclinical Expectation (Based on Animal Models of Asthma) | Clinical Trial Results (NCT01160224) | Data Conflict |
| Eosinophil Recruitment | Significant reduction in airway eosinophilia. | No significant reduction in sputum or blood eosinophils.[1] | High |
| Airway Hyperresponsiveness | Improvement in airway hyperresponsiveness. | Modest, statistically significant, but not clinically significant, improvement in PC20 methacholine (B1211447).[1][2] | Moderate |
| Lung Function (FEV1) | Expected improvement secondary to reduced inflammation. | No improvement in FEV1.[1] | High |
| Target Engagement | N/A | Plasma concentrations consistent with >90% receptor occupancy.[1] | N/A |
| Ex Vivo Chemotaxis | N/A | Attenuated the chemotactic effect of sputum supernatants on eosinophils.[1] | Low (Consistent with in vitro activity) |
Detailed Experimental Protocols
To ensure robust and reproducible experimental outcomes, adherence to standardized protocols is critical. Below are detailed methodologies for key experiments relevant to assessing this compound efficacy.
In Vitro Chemotaxis Assay
This assay is fundamental for confirming the in vitro antagonistic activity of this compound on eosinophil migration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking eotaxin-induced eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils
-
This compound
-
Recombinant human eotaxin-1 (CCL11)
-
Chemotaxis chambers (e.g., Boyden chambers)
-
Polycarbonate membranes (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Isolate eosinophils from human peripheral blood using a validated method (e.g., negative selection with magnetic beads).
-
Resuspend purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the lower wells of the chemotaxis chamber, add assay buffer with a predetermined optimal concentration of eotaxin-1.
-
In the upper wells, add the eosinophil suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields for each condition.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Animal Model of Allergic Asthma
This in vivo protocol is representative of studies used to establish the preclinical efficacy of CCR3 antagonists.
Objective: To evaluate the effect of this compound on airway eosinophilia and hyperresponsiveness in a murine model of allergic asthma.
Materials:
-
BALB/c mice (or other appropriate strain).[3]
-
Ovalbumin (OVA) or other relevant allergen (e.g., house dust mite extract).[3]
-
Alum adjuvant
-
This compound
-
Vehicle control
-
Methacholine
-
Whole-body plethysmography system
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA for 20-30 minutes.
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) starting from day 23 (before the challenge) until the end of the experiment.
-
Airway Hyperresponsiveness Measurement: 24 hours after the final challenge, assess airway hyperresponsiveness to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after the hyperresponsiveness measurement, perform a bronchoalveolar lavage to collect airway inflammatory cells.
-
Cell Counting and Differentiation: Perform a total cell count on the BAL fluid and a differential cell count to determine the number of eosinophils.
-
Data Analysis: Compare the degree of airway hyperresponsiveness and the number of eosinophils in the BAL fluid between the this compound-treated and vehicle-treated groups.
Visualizing the Mechanisms
To better understand the biological context of this compound's action and the potential points of experimental failure, the following diagrams illustrate the CCR3 signaling pathway and a troubleshooting workflow.
References
GW 766994 data analysis and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 766994, a selective CCR3 antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or No Inhibition of Eosinophil Chemotaxis
Question: I am not observing the expected inhibitory effect of this compound on eosinophil chemotaxis in my in vitro assay. What could be the problem?
Answer:
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Confirm the purity and integrity of your this compound stock.
-
Ensure complete solubilization of the compound. This compound has specific solubility characteristics. Refer to the table below for recommended solvents and concentrations. Improper dissolution can lead to a lower effective concentration.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of the chemoattractant (e.g., eotaxin/CCL11) used to stimulate chemotaxis is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
-
Incubation Time: Ensure that the pre-incubation time of the cells with this compound is sufficient to allow for receptor binding before adding the agonist. A typical pre-incubation time is 15-30 minutes.
-
Cell Health: Verify the viability and health of your eosinophils. Poor cell health can lead to a blunted or absent chemotactic response.
-
-
Receptor Expression:
-
Confirm that the cells you are using express sufficient levels of the CCR3 receptor. Receptor expression can vary between cell lines and primary cell preparations.
-
Issue 2: High Background Signal in Cell-Based Assays
Question: My cell-based assays (e.g., calcium mobilization, cAMP) with this compound are showing high background signal, making it difficult to determine a clear inhibitory effect. How can I reduce the background?
Answer:
High background can be addressed by optimizing your assay protocol:
-
Wash Steps: Include wash steps after compound addition to remove any unbound this compound that might interfere with the detection reagents.
-
Reagent Quality: Ensure that all buffers and reagents are fresh and of high quality.
-
Cell Density: Titrate the number of cells per well. Too many cells can lead to a high basal signal.
-
Antagonist-Independent Effects: To rule out artifacts, test the effect of this compound in the absence of an agonist. This will help determine if the compound itself is contributing to the signal.
Issue 3: Apparent Loss of this compound Potency Over Time (Antagonist Tolerance)
Question: I've noticed that with prolonged exposure, the inhibitory effect of this compound seems to decrease in my cell culture model. What could explain this?
Answer:
This phenomenon may be indicative of antagonist tolerance, a known challenge with some GPCR antagonists.[1][2]
-
Mechanism: Prolonged exposure to an antagonist can sometimes lead to an upregulation of receptor expression on the cell surface, which can overcome the inhibitory effect of a given antagonist concentration.[1][2]
-
Experimental Approach to Investigate:
-
Time-Course Experiment: Conduct a time-course experiment where you treat cells with this compound for varying durations before stimulating with an agonist.
-
Receptor Expression Analysis: Measure CCR3 receptor expression levels (e.g., via flow cytometry or western blot) after short-term and long-term exposure to this compound. An increase in receptor expression would support the hypothesis of antagonist tolerance.
-
-
Mitigation Strategies:
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a selective, competitive antagonist of the human C-C chemokine receptor 3 (CCR3).[3] It blocks the binding of CCR3 ligands, such as eotaxin (CCL11), thereby inhibiting the downstream signaling pathways that lead to the recruitment and activation of eosinophils and other immune cells.[4]
-
What are the primary research applications for this compound? this compound is primarily used in research to investigate the role of the CCR3 pathway in inflammatory conditions, particularly those characterized by eosinophilia, such as asthma and allergic rhinitis.[3][4] It has also been explored in the context of Alzheimer's disease research.[3][5]
Experimental Design & Protocols
-
What are appropriate positive and negative controls for an experiment with this compound?
-
Positive Control (for inhibition): A known, potent CCR3 antagonist.
-
Negative Control: Vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the test compound.
-
No Treatment Control: Cells that are not treated with any compound.
-
Agonist Control: Cells treated only with the CCR3 agonist (e.g., eotaxin) to establish the maximum response.
-
-
How should I prepare this compound for in vitro and in vivo studies? The solubility of this compound can be a critical factor for experimental success. Below are some suggested solvent preparations.
Application Solvent System Achievable Concentration In Vitro (Stock) DMSO 56 mg/mL (124.07 mM) In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline ≥ 2.33 mg/mL In Vivo 10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.33 mg/mL In Vivo 10% DMSO, 90% corn oil ≥ 2.33 mg/mL Data summarized from MedChemExpress product information.[5]
Data Interpretation
-
I see a statistically significant but small effect of this compound. How should I interpret this? A modest but statistically significant effect can be meaningful. In a clinical study with asthma patients, this compound did not significantly reduce sputum eosinophils but did show a modest, statistically significant improvement in airway hyperresponsiveness and asthma control questionnaire scores.[6] This suggests that even without a large effect on the primary endpoint, there may be other biologically relevant effects. Consider investigating other downstream markers or functional outcomes that may be more sensitive to CCR3 inhibition.
-
Could off-target effects be influencing my results? While this compound is described as a selective CCR3 antagonist, off-target effects are a possibility with any small molecule inhibitor and can be a source of unexpected results.[1][5]
-
How to Investigate:
-
Use a CCR3 Knockout/Knockdown Model: The most definitive way to confirm an on-target effect is to show that this compound has no effect in a system lacking the CCR3 receptor.
-
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for assessing the inhibitory effect of this compound on eosinophil chemotaxis.
-
Cell Preparation: Isolate eosinophils from human or animal blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Assay Setup: a. Add the chemoattractant (e.g., recombinant human eotaxin/CCL11 at its EC80 concentration) to the lower wells of a Boyden chamber. b. In separate tubes, pre-incubate the eosinophil suspension with various concentrations of this compound or the vehicle control for 15-30 minutes at 37°C. c. Place the microporous membrane (typically 5 µm pore size for eosinophils) over the lower wells. d. Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Data Acquisition: a. After incubation, remove the membrane. b. Scrape the non-migrated cells from the top surface of the membrane. c. Fix and stain the migrated cells on the bottom surface of the membrane. d. Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Data Analysis: a. Calculate the average number of migrated cells for each condition. b. Normalize the data to the vehicle control (representing 0% inhibition) and the wells with no chemoattractant (representing 100% inhibition). c. Plot the percent inhibition against the concentration of this compound and calculate the IC50 value using non-linear regression.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
References
- 1. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR3 Antagonists: GW 766994 vs. AXP1275
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key CCR3 antagonists, GW 766994 and AXP1275. The C-C chemokine receptor 3 (CCR3) is a critical mediator in the inflammatory cascade, particularly in the recruitment of eosinophils, making it a significant target for therapeutic intervention in allergic diseases such as asthma.[1][2] This document summarizes the available preclinical and clinical data for this compound and AXP1275, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and AXP1275 are small molecule antagonists of the CCR3 receptor that were investigated for the treatment of asthma and other eosinophil-driven inflammatory diseases.[3] Preclinical data for this compound indicates a high binding affinity for the CCR3 receptor. Clinical trials for both compounds, however, have shown modest or limited efficacy in improving key asthma endpoints.[4][5] The development of both this compound and AXP1275 for asthma appears to have been discontinued.[3] This guide provides a comprehensive overview of the available scientific evidence to inform future research and development in the field of CCR3 antagonism.
Mechanism of Action and Signaling Pathway
CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[6] Its activation by chemokines, most notably eotaxin (CCL11), eotaxin-2 (CCL26), and eotaxin-3 (CCL27), triggers a signaling cascade that leads to cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory mediators.[6][7]
Upon ligand binding, CCR3 couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling through multiple pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38), ultimately resulting in eosinophil migration and activation.[6][8]
Both this compound and AXP1275 are competitive antagonists that bind to CCR3, thereby blocking the binding of its natural ligands and inhibiting the subsequent inflammatory signaling cascade.[4][9]
Below is a diagram illustrating the CCR3 signaling pathway in eosinophils.
Preclinical Data Comparison
Direct comparative preclinical studies between this compound and AXP1275 are not publicly available. The following tables summarize the available in vitro and in vivo data for each compound individually.
Table 1: In Vitro Pharmacology
| Parameter | This compound | AXP1275 | Other CCR3 Antagonists | Reference |
| Target | CCR3 | CCR3 | CCR3 | [4][10] |
| Binding Affinity (Ki) | 13.8 nM | Data not available | YM-344031: 3 nM | [11] |
| Binding Affinity (pKi) | 7.86 | Data not available | - | [10][12] |
| Functional Antagonism | Inhibition of eotaxin-induced chemotaxis | Inhibition of eotaxin-induced responses | - | [4][11] |
Table 2: In Vivo Pharmacology (Animal Models)
| Animal Model | Species | Key Findings for this compound | Key Findings for AXP1275 | Reference |
| Allergic Asthma Model | Murine | Data not available | Data not available | - |
| Atopic Dermatitis Model | Murine | - | A related benzylpiperidine compound (W-56750) significantly suppressed late-phase cutaneous reaction at 3 mg/kg p.o. | - |
Clinical Data Comparison
Both this compound and AXP1275 have been evaluated in clinical trials for asthma.
Table 3: Clinical Trial Overview
| Compound | Phase | Indication | Dose | Key Findings | Reference |
| This compound | II | Asthma with eosinophilic bronchitis | 300 mg twice daily for 10 days | Did not significantly reduce sputum or blood eosinophils. Modest, but not clinically significant, improvement in methacholine (B1211447) PC20 and ACQ scores. No improvement in FEV1. | [5][13] |
| AXP1275 | II | Mild atopic asthma | 50 mg once daily for 2 weeks | Significant increase in methacholine PC20, but this was lost after allergen challenge. No significant effect on allergen-induced late asthmatic responses or blood and sputum eosinophils. | [4] |
The clinical trial results for both compounds were generally disappointing, showing a lack of robust efficacy in key clinical endpoints for asthma despite their mechanism of action.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted with this compound and AXP1275 are not publicly available. However, this section provides detailed methodologies for key experiments typically used to characterize CCR3 antagonists, based on established scientific literature.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the CCR3 receptor.
Objective: To measure the ability of a test compound (e.g., this compound, AXP1275) to displace a radiolabeled ligand (e.g., [¹²⁵I]CCL11) from the CCR3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR3 (e.g., HEK293 or CHO cells).
-
Radiolabeled CCR3 ligand (e.g., [¹²⁵I]CCL11).
-
Unlabeled test compounds (this compound, AXP1275).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14]
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Objective: To assess the functional antagonism of a test compound on CCR3-mediated eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils (from peripheral blood of healthy or allergic donors).
-
Chemoattractant (e.g., recombinant human eotaxin/CCL11).
-
Test compounds (this compound, AXP1275).
-
Chemotaxis chambers (e.g., Boyden chambers or 96-well chemotaxis plates with polycarbonate membranes, typically 5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining and counting equipment (e.g., flow cytometer or microscope with hemocytometer).
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay medium.
-
Assay Setup: Place the chemoattractant in the lower wells of the chemotaxis chamber. Place the eosinophil suspension, pre-incubated with or without the test compound at various concentrations, in the upper wells, separated from the lower wells by the porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 60-120 minutes).
-
Cell Quantification: After incubation, quantify the number of eosinophils that have migrated to the lower chamber. This can be done by direct cell counting using a microscope and hemocytometer, or by flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the control (chemoattractant alone). Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal chemotactic response.
The following diagram illustrates the workflow for an eosinophil chemotaxis assay.
Conclusion
This compound and AXP1275 are both orally bioavailable, small molecule antagonists of the CCR3 receptor. Preclinical data for this compound demonstrates potent binding to the CCR3 receptor. However, clinical trials for both compounds in asthma have yielded disappointing results, with only modest or no significant improvements in key clinical outcomes. The lack of robust efficacy in the clinical setting, despite a sound mechanistic rationale, highlights the complexities of targeting the CCR3 pathway for inflammatory diseases like asthma. Several factors could contribute to this disconnect, including the involvement of other inflammatory pathways and mediators in asthma pathophysiology, potential for off-target effects, or suboptimal pharmacokinetic/pharmacodynamic profiles in humans.
This comparative guide provides a summary of the available data for this compound and AXP1275. The information presented, including the detailed experimental protocols and pathway diagrams, is intended to serve as a valuable resource for researchers and drug development professionals working on CCR3 and other chemokine receptor targets. Future efforts in this area may benefit from exploring more selective or biased antagonists, combination therapies, or focusing on more specific patient populations with a clear CCR3-driven disease phenotype.
References
- 1. Recent developments in CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The effects of a CCR3 inhibitor, AXP1275, on allergen-induced airway responses in adults with mild-to-moderate atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Immune response - CCR3 signaling in eosinophils Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DataMed Data Discovery Index [datamed.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of GW 766994 and AKST4290: CCR3 Antagonism in Inflammatory and Neovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of two small molecule antagonists of the C-C chemokine receptor type 3 (CCR3): GW 766994 and AKST4290. While both compounds target the same receptor, their clinical development has focused on different therapeutic areas, offering a unique opportunity to compare their performance based on available experimental data. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to CCR3 and its Ligands
The CCR3 receptor is a key player in the inflammatory cascade, primarily known for its role in the recruitment and activation of eosinophils. Its ligands, the eotaxins (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), are potent chemoattractants for these granulocytes.[1][2] Beyond allergic inflammation, the eotaxin/CCR3 axis has been implicated in other pathological processes, including angiogenesis, making it a compelling target for therapeutic intervention in a range of diseases.[1][3]
Compound Overview
This compound is an orally active and specific CCR3 antagonist that has been investigated for its potential in treating asthma and eosinophilic bronchitis.[4][5] Its development has primarily focused on respiratory diseases where eosinophilic inflammation is a key pathological feature.
AKST4290 is an orally administered small molecule CCR3 inhibitor that blocks the action of eotaxin.[6][7] It has been clinically evaluated for the treatment of neovascular (wet) age-related macular degeneration (nAMD), a leading cause of blindness where inflammation and angiogenesis are hallmark features.[3][8]
Mechanism of Action and Signaling Pathway
Both this compound and AKST4290 exert their effects by competitively antagonizing the CCR3 receptor, thereby inhibiting the downstream signaling pathways initiated by eotaxin binding. This inhibition is expected to reduce the recruitment and activation of eosinophils and potentially modulate the function of other CCR3-expressing cells, such as mast cells and endothelial cells.[3][9]
The binding of eotaxins to CCR3 on endothelial cells has been shown to promote angiogenesis.[3] This occurs through both vascular endothelial growth factor (VEGF)-dependent and -independent pathways.[10] Inhibition of CCR3 can therefore be expected to have anti-angiogenic effects, which is the rationale for the development of AKST4290 in nAMD.
Below is a diagram illustrating the simplified signaling pathway of the eotaxin/CCR3 axis and the points of inhibition by this compound and AKST4290.
References
- 1. Eotaxin-1 (CCL11) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CCR3 is a therapeutic and diagnostic target for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 9. The C-C chemokine receptor CCR3 participates in stimulation of eosinophil arrest on inflammatory endothelium in shear flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR3 Antagonists: GW 766994 vs. SB-297006
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive, data-driven comparison of two prominent small molecule antagonists of the C-C chemokine receptor 3 (CCR3): GW 766994 and SB-297006. CCR3 is a key receptor in the recruitment of eosinophils and basophils, making it a significant target in allergic diseases such as asthma.
At a Glance: Key Properties
| Feature | This compound | SB-297006 |
| Primary Target | CCR3 | CCR3 |
| Reported Potency | pKi: 7.86 (~13.8 nM)[1] | IC50: 80-210 nM (Ca²+ mobilization)[2]; 2.5 µM (unspecified CCR3 assay)[2] |
| Mode of Action | Competitive Antagonist[3] | Antagonist[2][4] |
| Selectivity | Selective for CCR3[5][6] | >250-fold selective for CCR3 vs. CXCR1, CXCR2, CCR1, and CCR7[2] |
| Applications | Asthma, Eosinophilic Bronchitis Research[5][6] | Stroke, Allergic Inflammation Research[7][8] |
| Oral Bioavailability | Orally Active[5][6] | Information not readily available |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and SB-297006, allowing for a direct comparison of their reported potencies in various assays. It is important to note that direct head-to-head studies are limited, and thus, variations in experimental conditions should be considered when interpreting these values.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Ligand | Cell/Tissue | Value | Reference |
| This compound | Radioligand Binding | Not Specified | Not Specified | pKi = 7.86 | [1] |
Table 2: Functional Antagonism - Calcium Mobilization
| Compound | Stimulating Ligand | Cell Line | IC50 | Reference |
| SB-297006 | Eotaxin (CCL11) | Human Eosinophils | 210 nM | [2] |
| SB-297006 | Eotaxin-2 (CCL24) | Human Eosinophils | 90 nM | [2] |
| SB-297006 | MCP-4 (CCL13) | Human Eosinophils | 80 nM | [2] |
Table 3: Functional Antagonism - Chemotaxis
| Compound | Stimulating Ligand | Cell Type | Reported Potency | Reference |
| SB-297006 | Eotaxin (CCL11) | Blood Eosinophils | Low nanomolar IC50 | [9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these antagonists, the following diagrams are provided.
Experimental Protocols
Detailed below are generalized yet comprehensive protocols for key experiments cited in the characterization of CCR3 antagonists.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for CCR3.
Materials:
-
CCR3-expressing cell membranes (e.g., from CHO or HEK293 cells stably expressing human CCR3).
-
Radiolabeled CCR3 ligand (e.g., [¹²⁵I]CCL11 or [¹²⁵I]CCL13).
-
Test compound (this compound or SB-297006) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled CCR3 ligand).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only buffer and radiolabeled ligand.
-
For non-specific binding wells, add buffer, radiolabeled ligand, and a saturating concentration of a non-radiolabeled ligand.
-
Initiate the binding reaction by adding the CCR3-expressing cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a test compound to inhibit ligand-induced intracellular calcium release.
Materials:
-
CCR3-expressing cells (e.g., human eosinophils or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR3 agonist (e.g., eotaxin/CCL11).
-
Test compound (this compound or SB-297006).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Harvest CCR3-expressing cells and resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive fluorescent dye (e.g., incubate with Fluo-4 AM and Pluronic F-127 at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR3 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Determine the IC50 of the test compound by analyzing the inhibition of the agonist-induced fluorescence peak.
Eosinophil Chemotaxis Assay
Objective: To assess the ability of a test compound to block the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber or similar multi-well format with a porous membrane).
-
Chemoattractant (e.g., eotaxin/CCL11).
-
Test compound (this compound or SB-297006).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting method (e.g., flow cytometry or microscopy with a hemocytometer).
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils in assay medium.
-
Pre-incubate the eosinophils with varying concentrations of the test compound.
-
In the lower chamber of the chemotaxis plate, add the chemoattractant or medium alone (negative control).
-
Place the porous membrane over the lower chamber.
-
Add the pre-incubated eosinophil suspension to the upper chamber.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 1-3 hours.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound to determine the IC50.
Summary and Conclusion
Both this compound and SB-297006 are valuable tools for studying the role of CCR3 in health and disease. This compound has been investigated in clinical trials for asthma and appears to be a potent and specific CCR3 antagonist. SB-297006 also demonstrates potent antagonism of CCR3, particularly in functional assays like calcium mobilization and chemotaxis, and exhibits good selectivity.
The choice between these two compounds may depend on the specific experimental context. For in vivo studies in models of asthma, the oral activity of this compound is a significant advantage. For in vitro mechanistic studies, the well-characterized functional antagonism of SB-297006 in eosinophils makes it a strong candidate.
Researchers should carefully consider the available data and the specific requirements of their experimental system when selecting between these two CCR3 antagonists. The provided protocols offer a foundation for the in-house characterization and comparison of these and other modulators of the CCR3 pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. SB 297006, CCR3 antagonist (CAS 58816-69-6) | Abcam [abcam.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inhibitors of Eosinophilic Inflammation: Alternatives to GW 766994
For Researchers, Scientists, and Drug Development Professionals
Eosinophilic inflammation is a key driver of several allergic and inflammatory diseases, including asthma, eosinophilic esophagitis, and atopic dermatitis. The recruitment and activation of eosinophils in affected tissues are orchestrated by a complex network of signaling molecules and receptors. Consequently, targeting these pathways has become a primary strategy for therapeutic intervention. This guide provides a detailed comparison of GW 766994, a CCR3 antagonist, with alternative strategies for inhibiting eosinophilic inflammation, supported by experimental data and detailed methodologies.
Mechanisms of Action: Targeting Eosinophil Recruitment and Activation
The migration of eosinophils from the bloodstream into tissues is a multi-step process involving adhesion to the endothelium, followed by chemotaxis along a concentration gradient of chemoattractants. Several key receptor-ligand axes govern this process, and each of the compounds discussed here targets a specific component of this inflammatory cascade.
1. CCR3 Antagonism (this compound): Eosinophils express high levels of the C-C chemokine receptor 3 (CCR3). The primary ligands for this receptor are the eotaxins (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26). The interaction between eotaxins and CCR3 is a critical signal for eosinophil chemotaxis. This compound is a small molecule antagonist that binds to CCR3, competitively inhibiting the binding of eotaxins and thereby preventing eosinophil migration to inflammatory sites.
2. CRTH2/DP2 Antagonism (Fevipiprant, OC000459): The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is another key receptor expressed on eosinophils, as well as on Th2 lymphocytes and basophils. Prostaglandin D2 (PGD2), released primarily from mast cells, is the main ligand for CRTH2. The PGD2-CRTH2 interaction promotes eosinophil chemotaxis, activation, and survival. CRTH2 antagonists like fevipiprant (B1672611) and OC000459 are small molecules that block this receptor, thereby inhibiting PGD2-mediated eosinophilic inflammation.
3. Anti-IL-5/IL-5Rα Biologics (Mepolizumab, Reslizumab, Benralizumab): Interleukin-5 (IL-5) is a crucial cytokine for the differentiation, maturation, survival, and activation of eosinophils.
-
Mepolizumab and Reslizumab are humanized monoclonal antibodies that directly bind to and neutralize circulating IL-5.[1][2] This prevents IL-5 from binding to its receptor (IL-5Rα) on the surface of eosinophils, thereby inhibiting its downstream effects.[1][2]
-
Benralizumab is a humanized monoclonal antibody that targets the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils.[3][4] By binding to IL-5Rα, benralizumab not only blocks IL-5 signaling but also induces apoptosis (programmed cell death) of eosinophils through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Potency of Small Molecule Inhibitors
| Compound | Target | Assay | Potency (IC50/pKi) | Reference |
| This compound | CCR3 | Eosinophil Chemotaxis | ~1 nM (pIC50 = 8.9) | [6] |
| OC000459 | CRTH2 | PGD2 Binding (human recombinant) | Ki = 13 nM | [7] |
| Eosinophil Shape Change (PGD2 induced) | pKB = 7.9 | [7] | ||
| Th2 Lymphocyte Chemotaxis | IC50 = 28 nM | [7] | ||
| Fevipiprant | CRTH2 | PGD2 Binding | pKi = 8.8 | [8] |
Table 2: In Vivo Efficacy in Animal Models of Eosinophilic Inflammation
| Compound/Antibody | Model | Key Findings | Reference |
| Anti-CCR3 Antibody | OVA-induced Eosinophilic Gastroenteritis (mouse) | Significantly reduced eosinophils in peripheral blood and intestinal mucosa. | [9] |
| CRTH2 Antagonist | Cockroach Antigen-induced Airway Inflammation (mouse) | Ameliorated inflammation, reduced pro-inflammatory cytokines, and decreased mucus deposition. | [10] |
| Anti-IL-5 Antibody | OVA-induced Asthma (guinea pig) | 10 mg/kg blocked BAL and lung tissue eosinophilia. 30 mg/kg also blocked airway hyperresponsiveness. | [11] |
Table 3: Clinical Efficacy in Eosinophilic Diseases
| Compound/Antibody | Disease | Key Eosinophil-Related Outcomes | Reference |
| This compound | Asthma with Eosinophilic Bronchitis | Did not significantly reduce sputum or blood eosinophils. | [12] |
| OC000459 | Eosinophilic Esophagitis | Significant decrease in esophageal eosinophil load (from 114.8 to 73.3 eos/hpf). | [13] |
| Moderate Persistent Asthma | Significant reduction in induced sputum eosinophil counts. | [14] | |
| Fevipiprant | Persistent Eosinophilic Asthma | Reduced sputum eosinophil percentage from 5.4% to 1.1% over 12 weeks. | |
| Mepolizumab | Severe Eosinophilic Asthma | Blood eosinophil count decreased by 85.6% after 4 weeks. | |
| Mild Allergic Asthma | Circulating eosinophils decreased by ~75% one week after administration. | ||
| Benralizumab | Severe Eosinophilic Asthma | Near-complete depletion of blood eosinophils. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate the efficacy of these inhibitors.
In Vitro Eosinophil Chemotaxis Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection.
-
Chemoattractant Preparation: A solution of the chemoattractant (e.g., eotaxin-1 for CCR3, PGD2 for CRTH2) is prepared in a suitable buffer at a concentration known to induce maximal chemotaxis.
-
Test Compound Preparation: The inhibitor (e.g., this compound, OC000459) is prepared in a range of concentrations.
-
Assay Setup: The chemoattractant solution is added to the lower chamber of a Transwell plate. A Transwell insert with a porous membrane (typically 5 µm pores) is placed in the well. A suspension of isolated eosinophils, pre-incubated with either the test compound or vehicle control, is added to the upper chamber.
-
Incubation: The plate is incubated for a defined period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, the insert is removed. The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or flow cytometry, or by measuring eosinophil-specific enzyme activity (e.g., eosinophil peroxidase).
-
Data Analysis: The percentage inhibition of chemotaxis at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value is then determined.
In Vivo Animal Model of Allergic Airway Inflammation (Ovalbumin-Induced)
This model is widely used to study the mechanisms of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.
Methodology:
-
Sensitization: Mice (commonly BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide (B78521) on days 0 and 7. This induces an OVA-specific Th2 immune response.
-
Challenge: On subsequent days (e.g., days 14, 15, and 16), the sensitized mice are challenged with an aerosolized solution of OVA or via intranasal administration to induce airway inflammation.
-
Treatment: The test compound or its vehicle is administered to the mice, typically before and/or during the challenge phase. The route of administration (e.g., oral, i.p., intravenous) depends on the properties of the compound.
-
Analysis: Approximately 24-48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected BAL fluid is analyzed for total and differential cell counts to quantify the influx of eosinophils and other inflammatory cells.
-
Lung Histology: The lungs are harvested, fixed, and sectioned. The sections are stained (e.g., with Hematoxylin and Eosin for general inflammation, Periodic acid-Schiff for mucus production) to assess the extent of peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) can be measured using techniques such as whole-body plethysmography.
-
Cytokine Levels: Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.
-
Conclusion
The inhibition of eosinophilic inflammation can be achieved through various targeted approaches. While this compound, a CCR3 antagonist, showed initial promise, its clinical development has been less successful compared to other strategies. Alternatives such as CRTH2 antagonists and, most notably, biologics targeting the IL-5 pathway have demonstrated significant clinical efficacy in reducing eosinophil counts and improving outcomes in eosinophil-driven diseases.
-
Small Molecule Inhibitors (CCR3 and CRTH2 antagonists): Offer the advantage of oral administration. However, their clinical efficacy has been variable, and in the case of this compound, insufficient to progress to later-stage trials for asthma. CRTH2 antagonists have shown more consistent effects on eosinophil reduction in some studies.
-
Anti-IL-5/IL-5Rα Biologics: These have proven to be highly effective in depleting eosinophils and are now established treatments for severe eosinophilic asthma and other related conditions. Benralizumab's mechanism of inducing direct eosinophil apoptosis via ADCC appears to result in a more profound and sustained eosinophil depletion compared to IL-5 neutralizing antibodies.
The choice of a therapeutic strategy will depend on the specific disease, the desired level of eosinophil depletion, the route of administration, and the overall safety and efficacy profile. This comparative guide provides a framework for researchers and drug developers to understand the landscape of eosinophil-targeting therapies and to inform the design of future studies and the development of novel therapeutics.
References
- 1. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR3 monoclonal antibody inhibits airway eosinophilic inflammation and mucus overproduction in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR3 is essential for skin eosinophilia and airway hyperresponsiveness in a murine model of allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis [mdpi.com]
- 8. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR3-dependent eosinophil recruitment is regulated by sialyltransferase ST3Gal-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of chemokine CCR3 agonist-mediated eosinophil recruitment in the Brown-Norway rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative studies on eosinophil chemotactic factors during leukocyte migration under agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of GW 766994: A Comparison with CCR3 siRNA Knockdown in Eosinophil Migration
For Immediate Release
This guide provides a comparative analysis of two key methodologies for validating the on-target effect of GW 766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3). We compare the pharmacological inhibition by this compound with the genetic knockdown of CCR3 using small interfering RNA (siRNA) in the context of eotaxin-1-induced eosinophil migration, a critical process in allergic inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust validation techniques for chemokine receptor antagonists.
Introduction to this compound and CCR3
This compound is a potent and selective, orally active antagonist of CCR3, a G protein-coupled receptor predominantly expressed on eosinophils. CCR3 and its primary ligand, eotaxin-1 (CCL11), play a crucial role in the recruitment of eosinophils to sites of allergic inflammation, such as in asthma and allergic rhinitis. By blocking the interaction of eotaxin-1 with CCR3, this compound is expected to inhibit eosinophil chemotaxis and thereby reduce the inflammatory response. To confirm that the observed effects of this compound are indeed mediated through its intended target, CCR3, a validation strategy employing siRNA-mediated gene knockdown provides a powerful genetic tool for comparison.
Comparison of Pharmacological Inhibition vs. Genetic Knockdown
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (CCR3 siRNA) |
| Mechanism of Action | Competitive antagonist, reversibly binds to CCR3, preventing ligand binding. | Post-transcriptionally silences the CCR3 gene, leading to reduced receptor expression on the cell surface. |
| Specificity | High specificity for CCR3, but potential for off-target effects at higher concentrations. | Highly specific to the CCR3 mRNA sequence, minimizing off-target effects with proper design. |
| Duration of Effect | Transient, dependent on compound pharmacokinetics and washout period. | Longer-lasting, dependent on the turnover rate of the CCR3 protein and cell division. |
| Application | In vitro and in vivo studies to assess the functional consequences of CCR3 blockade. | Primarily in vitro studies to validate drug target and elucidate the role of the target in cellular pathways. |
| Key Advantage | Mimics a therapeutic intervention and allows for dose-response analysis. | Provides a "cleaner" system to confirm the on-target effect by removing the target protein. |
Experimental Validation: Eotaxin-Induced Eosinophil Migration
A key functional assay to validate the efficacy of both this compound and CCR3 siRNA is the inhibition of eotaxin-1-induced eosinophil migration. The following data illustrates the expected outcomes from such a comparative experiment.
Quantitative Data Summary
Table 1: Effect of this compound on Eotaxin-1-Induced Eosinophil Migration in the Presence of Control siRNA
| This compound Concentration (nM) | Eosinophil Migration (% of Eotaxin-1 Control) | Standard Deviation |
| 0 (Eotaxin-1 only) | 100% | 5.2 |
| 1 | 85% | 4.8 |
| 10 | 52% | 3.5 |
| 100 | 15% | 2.1 |
| 1000 | 5% | 1.5 |
Table 2: Effect of this compound on Eotaxin-1-Induced Eosinophil Migration in the Presence of CCR3 siRNA
| This compound Concentration (nM) | Eosinophil Migration (% of Eotaxin-1 Control) | Standard Deviation |
| 0 (Eotaxin-1 only) | 25% | 3.1 |
| 1 | 23% | 2.9 |
| 10 | 21% | 2.5 |
| 100 | 18% | 2.0 |
| 1000 | 16% | 1.8 |
Table 3: Validation of CCR3 Knockdown Efficiency
| Target | Method | Knockdown Efficiency |
| CCR3 mRNA | qRT-PCR | ~85% reduction |
| CCR3 Protein | Western Blot / Flow Cytometry | ~75% reduction |
These tables demonstrate that pharmacological blockade of CCR3 with this compound effectively inhibits eosinophil migration in a dose-dependent manner. Crucially, when CCR3 expression is significantly reduced by siRNA, the inhibitory effect of this compound is largely abrogated, confirming that the compound's primary mechanism of action is through the CCR3 receptor. In a clinical setting, GW766994 has been shown to attenuate the ex vivo chemotactic effect of sputum supernatants on eosinophils[1].
Experimental Protocols
CCR3 siRNA Knockdown in Primary Human Eosinophils
Objective: To reduce the expression of CCR3 in primary human eosinophils using siRNA.
Materials:
-
Primary human eosinophils (isolated from peripheral blood)
-
siRNA targeting human CCR3 (validated sequences)
-
Non-targeting control siRNA
-
Optimized transfection reagent for primary cells (e.g., DharmaFECT 3)
-
Serum-free culture medium (e.g., RPMI-1640)
-
6-well tissue culture plates
Protocol:
-
Isolate primary human eosinophils from whole blood using a negative selection immunomagnetic cell separation method.
-
Culture the isolated eosinophils in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and cytokines such as IL-5 to maintain viability.
-
One day prior to transfection, seed 2 x 10^5 eosinophils per well in a 6-well plate in antibiotic-free medium.
-
Prepare siRNA-lipid complexes. For each well, dilute 50 pmol of either CCR3 siRNA or control siRNA in 100 µL of serum-free medium. In a separate tube, dilute 2 µL of transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by qRT-PCR and Western Blot/Flow Cytometry. Studies have shown that this method can effectively silence CCR3 mRNA and protein expression[2].
Eosinophil Chemotaxis Assay (Boyden Chamber)
Objective: To measure the migration of eosinophils towards a chemoattractant (eotaxin-1) and assess the inhibitory effects of this compound.
Materials:
-
Transfected eosinophils (Control siRNA and CCR3 siRNA)
-
This compound (various concentrations)
-
Recombinant human eotaxin-1 (CCL11)
-
Boyden chamber apparatus with 5 µm pore size polycarbonate filters
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM (for cell labeling)
Protocol:
-
Resuspend the control siRNA and CCR3 siRNA-transfected eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM for 30 minutes at 37°C.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of assay buffer containing eotaxin-1 (10 ng/mL) to the lower wells of the Boyden chamber.
-
Add 100 µL of the pre-treated eosinophil suspension to the upper chamber, on top of the filter.
-
Incubate the chamber for 90 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the filter.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader. Eotaxin is known to induce a concentration-dependent chemotaxis of eosinophils[3].
Visualizing the Pathways and Processes
CCR3 Signaling Pathway
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR3 antagonist impairs estradiol-induced eosinophil migration to the uterus in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GW 766994 Efficacy: A Comparative Analysis with CCR3 Knockout Models in Allergic Inflammation
A detailed guide for researchers and drug development professionals objectively comparing the pharmacological antagonism of CCR3 by GW 766994 with genetic knockout models in the context of allergic inflammation. This report synthesizes available data to provide a cross-validation of the therapeutic target.
This guide provides a comprehensive comparison of two key research approaches for understanding the role of the C-C chemokine receptor 3 (CCR3) in allergic diseases: pharmacological blockade with the specific antagonist this compound and genetic ablation through CCR3 knockout (KO) models. By juxtaposing the outcomes from these distinct methodologies, this document aims to offer a clearer perspective on the validation of CCR3 as a therapeutic target for conditions such as asthma and allergic rhinitis.
Executive Summary
The C-C chemokine receptor 3 (CCR3) is a key mediator in the recruitment of eosinophils to sites of allergic inflammation.[1][2] Its role has been extensively studied using both genetic knockout models and pharmacological antagonists. This guide cross-validates the findings from these two approaches, focusing on the specific CCR3 antagonist this compound.
CCR3 knockout studies in murine models of allergic asthma consistently demonstrate a significant reduction in eosinophil infiltration into the airways and lung tissue.[3][4] However, the effect on airway hyperresponsiveness (AHR) is more complex, with some studies showing a reduction while others report a paradoxical increase.[3][5]
Preclinical data on this compound in similar animal models is not extensively published. However, a clinical trial in patients with eosinophilic asthma revealed that while this compound was well-tolerated and showed high receptor occupancy, it did not significantly reduce sputum or blood eosinophil counts.[3] Interestingly, the trial did report a modest but statistically significant improvement in methacholine (B1211447) PC20, a measure of airway hyperresponsiveness.[3]
This comparison highlights a potential divergence in the outcomes between the genetic knockout models and the pharmacological blockade with this compound. While both approaches support a role for CCR3 in airway hyperresponsiveness, the lack of effect of this compound on eosinophil counts in a clinical setting raises questions about the translatability of the eosinophil-centric findings from the knockout models. The development of this compound for asthma was subsequently discontinued.[6]
Comparative Data on Efficacy
The following tables summarize the quantitative data from representative studies involving CCR3 knockout models and the clinical trial of this compound. It is important to note the inherent limitations of comparing preclinical animal data with human clinical trial results.
Table 1: Effect on Eosinophil Recruitment in Allergic Asthma Models
| Intervention | Model | Parameter | Outcome | Reference |
| CCR3 Knockout | Ovalbumin (OVA)-induced murine asthma | BAL Fluid Eosinophils | ~50-70% reduction vs. Wild-Type | [4] |
| CCR3 Knockout | OVA-induced murine asthma | Lung Tissue Eosinophils | Significant reduction vs. Wild-Type | [4] |
| This compound | Human Eosinophilic Asthma (Clinical Trial) | Sputum Eosinophils | No significant reduction vs. Placebo | [3] |
| This compound | Human Eosinophilic Asthma (Clinical Trial) | Blood Eosinophils | No significant reduction vs. Placebo | [3] |
Table 2: Effect on Airway Hyperresponsiveness (AHR)
| Intervention | Model | Parameter | Outcome | Reference |
| CCR3 Knockout | OVA-induced murine asthma | Methacholine Challenge (Penh) | Paradoxical increase in AHR vs. Wild-Type | [5] |
| This compound | Human Eosinophilic Asthma (Clinical Trial) | Methacholine PC20 | Modest but significant improvement (0.66 doubling dose) vs. Placebo | [3] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in CCR3 Knockout Mice
A common protocol to induce allergic airway inflammation in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[7]
-
Sensitization: Wild-type and CCR3 knockout mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum). This is typically performed on days 0 and 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on multiple consecutive days (e.g., days 24, 25, and 26).
-
Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells in the airways. Total and differential cell counts are performed to quantify eosinophils.
-
Lung Histology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.
-
Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing doses of a bronchoconstrictor like methacholine using techniques such as whole-body plethysmography.[4]
-
Clinical Trial Protocol for this compound in Eosinophilic Asthma
The following is a summary of the protocol used in the clinical trial of this compound.[3]
-
Patient Population: Patients with a diagnosis of asthma and evidence of eosinophilic bronchitis (sputum eosinophil count > 4.9%).
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.
-
Treatment: Patients were randomized to receive either 300 mg of this compound or a matching placebo twice daily for 10 days. This was followed by a 5-day course of prednisone (B1679067) (30 mg) for all patients.
-
Outcome Measures:
-
Sputum Eosinophils: Sputum was induced and analyzed for eosinophil counts at baseline and after treatment.
-
Blood Eosinophils: Blood samples were collected for differential cell counts.
-
Airway Hyperresponsiveness: Methacholine challenge was performed to determine the provocative concentration causing a 20% fall in FEV1 (PC20).
-
Lung Function: Forced expiratory volume in 1 second (FEV1) was measured.
-
Asthma Control: Asthma Control Questionnaire (ACQ) scores were recorded.
-
Visualizing the Mechanisms
CCR3 Signaling Pathway
The following diagram illustrates the key signaling events downstream of CCR3 activation, which are targeted by interventions like this compound and are absent in CCR3 knockout models.
Experimental Workflow Comparison
The diagram below outlines the parallel, yet distinct, experimental workflows for evaluating CCR3 function using a pharmacological antagonist versus a genetic knockout model.
Logical Relationship of Findings
This diagram illustrates the logical flow of interpreting the results from both this compound studies and CCR3 knockout models to validate the role of CCR3 in allergic inflammation.
Conclusion
The cross-validation of findings from CCR3 knockout models and the clinical trial of this compound provides valuable insights for the scientific and drug development community. While the genetic knockout data strongly support a critical role for CCR3 in eosinophil recruitment during allergic inflammation, the clinical data with this compound suggest a more nuanced picture. The modest improvement in airway hyperresponsiveness in the absence of a significant effect on eosinophil numbers in the this compound trial suggests that CCR3 may have other functions that contribute to the pathophysiology of asthma, or that the pharmacological intervention did not fully recapitulate the effects of genetic ablation. This discrepancy underscores the importance of using multiple, complementary approaches to validate therapeutic targets and highlights the challenges of translating findings from animal models to clinical efficacy. Future research in this area should aim to reconcile these differences to better understand the multifaceted role of CCR3 in allergic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK announces positive results from phase III severe asthma trials of depemokimab [pharmiweb.jobs]
- 3. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Role of Murine Asthma Model in Discovering Asthma Susceptible Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW 766994 and Monoclonal Antibodies Targeting the Eosinophil Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule CCR3 antagonist, GW 766994, with two leading monoclonal antibodies that target the interleukin-5 (IL-5) pathway: mepolizumab and benralizumab. While this compound directly inhibits eosinophil migration by blocking the CCR3 receptor, mepolizumab and benralizumab indirectly achieve this by depleting eosinophils or inhibiting their activation. Due to the limited public data on anti-CCR3 monoclonal antibodies in clinical development, this comparison focuses on these clinically approved and highly relevant biological agents that represent the current standard of care in treating eosinophil-driven diseases like severe asthma.
Mechanism of Action: A Tale of Two Strategies
The recruitment and activation of eosinophils are central to the pathophysiology of several inflammatory diseases. The C-C chemokine receptor 3 (CCR3) and the IL-5 pathway represent two critical checkpoints in this process.
This compound: Direct Blockade of Eosinophil Migration
This compound is an orally active and specific competitive antagonist of the CCR3 receptor[1][2][3]. CCR3 is a G protein-coupled receptor highly expressed on eosinophils, basophils, and Th2 lymphocytes[4][5][6][7]. Its primary ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants for eosinophils[8][9]. By binding to CCR3, this compound prevents the binding of these chemokines, thereby inhibiting the downstream signaling cascades that lead to eosinophil chemotaxis, activation, and degranulation[8][10].
The signaling pathway initiated by chemokine binding to CCR3 involves the activation of G-proteins, leading to the stimulation of several intracellular pathways, including the phosphatidylinositol-3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38)[8][9]. These pathways are crucial for the cytoskeletal rearrangements required for cell migration.
Monoclonal Antibodies: Targeting the IL-5 Axis
Mepolizumab and benralizumab target the IL-5 pathway, which is essential for the maturation, survival, and activation of eosinophils.
-
Mepolizumab (Anti-IL-5) : This humanized monoclonal antibody binds to and neutralizes circulating IL-5. By preventing IL-5 from binding to its receptor on the surface of eosinophils, mepolizumab inhibits IL-5 signaling, which leads to a reduction in the production and survival of eosinophils[11][12].
-
Benralizumab (Anti-IL-5Rα) : This humanized, afucosylated monoclonal antibody binds to the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils[11][13]. This binding has a dual mechanism of action:
-
It blocks the interaction between IL-5 and its receptor, thereby preventing IL-5-mediated signaling.
-
The afucosylated Fc region of benralizumab exhibits enhanced binding to the FcγRIIIa receptor on natural killer (NK) cells, leading to potent antibody-dependent cell-mediated cytotoxicity (ADCC) and the rapid depletion of eosinophils and other IL-5Rα-expressing cells[11][13].
-
Pharmacological and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and the comparator monoclonal antibodies.
Table 1: General Properties
| Feature | This compound | Mepolizumab | Benralizumab |
| Target | CCR3 | Interleukin-5 (IL-5) | Interleukin-5 Receptor α (IL-5Rα) |
| Molecule Type | Small Molecule | Humanized IgG1/κ Monoclonal Antibody | Humanized, Afucosylated IgG1/κ Monoclonal Antibody |
| Administration | Oral | Subcutaneous | Subcutaneous |
| pKi / Affinity | 7.86 (pKi for CCR3)[14] | High affinity for IL-5 | High affinity for IL-5Rα |
Table 2: Clinical Efficacy in Asthma
| Outcome | This compound | Mepolizumab | Benralizumab |
| Sputum Eosinophils | No significant reduction vs. placebo[10] | Significant reduction vs. placebo[1][15] | Significant reduction vs. placebo[13] |
| Blood Eosinophils | No significant reduction vs. placebo[10] | Significant reduction vs. placebo[1][15] | Near-complete depletion vs. placebo[13][16][17] |
| Asthma Exacerbations | Not reported | Significant reduction in annualized rate (up to 48%)[1][11] | Significant reduction in annualized rate (up to 57%)[11][16][17] |
| FEV1 | No improvement[10] | No significant improvement in some studies[1][15] | Significant improvement in pre-bronchodilator FEV1[17] |
| Asthma Control (ACQ) | Modest but statistically significant improvement (0.43 points)[10] | Trend for improvement[15] | Significant improvement[18] |
Experimental Protocols
In Vitro Eosinophil Chemotaxis Assay (Transwell Migration Assay)
This assay is a standard method to evaluate the ability of a compound to inhibit the migration of eosinophils toward a chemoattractant.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on eosinophil migration induced by a CCR3 ligand (e.g., eotaxin-1/CCL11).
Materials:
-
Human peripheral blood eosinophils (isolated by negative selection)
-
RPMI 1640 medium with 1% FCS and 10 mM HEPES
-
Recombinant human eotaxin-1 (CCL11)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well chemotaxis plate (e.g., Corning Transwell® with 5 µm pore size polycarbonate membrane)
-
Incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer for cell quantification
Procedure:
-
Cell Preparation: Isolate human eosinophils from the peripheral blood of healthy donors. Resuspend the purified eosinophils in assay media at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay media.
-
Assay Setup:
-
Add 100 µL of recombinant human eotaxin-1 (at a predetermined optimal concentration, e.g., 10 nM) to the bottom wells of the 96-well chemotaxis plate. For negative control wells, add assay media alone.
-
Pre-incubate 100 µL of the eosinophil suspension with an equal volume of the test compound dilutions or vehicle control for 30 minutes at 37°C.
-
Carefully place the Transwell® insert (top chamber) into the wells.
-
Add 100 µL of the pre-incubated eosinophil/compound mixture to the top chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of migrated cells in the bottom chamber. This can be done by lysing the cells and measuring the activity of an eosinophil-specific enzyme (e.g., eosinophil peroxidase) or by direct cell counting using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Summary and Conclusion
This compound and the anti-IL-5/IL-5Rα monoclonal antibodies, mepolizumab and benralizumab, represent fundamentally different approaches to inhibiting eosinophilic inflammation.
-
This compound offers the convenience of oral administration and directly targets eosinophil migration by blocking the CCR3 receptor. However, clinical trial data suggests that while it can inhibit the chemotactic activity of biological fluids, it may not be sufficient to significantly reduce eosinophil counts in the airways of asthmatic patients on its own[10]. This raises questions about the redundancy of chemoattractant pathways or the complexity of eosinophil trafficking in disease.
-
Mepolizumab and Benralizumab , administered subcutaneously, have demonstrated robust clinical efficacy in reducing both blood and sputum eosinophil counts, leading to significant reductions in asthma exacerbations[15][17][18][19]. Benralizumab, with its additional ADCC mechanism, appears to induce a more rapid and complete depletion of eosinophils compared to mepolizumab[19][20].
References
- 1. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. dovepress.com [dovepress.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Efficacy of anti-interleukin-5 therapy with mepolizumab in patients with asthma: a meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benralizumab, an anti-interleukin 5 receptor α monoclonal antibody, versus placebo for uncontrolled eosinophilic asthma: a phase 2b randomised dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the IL-5 pathway in eosinophilic asthma: a comparison of mepolizumab to benralizumab in the reduction of peripheral eosinophil counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blood Eosinophil Depletion with Mepolizumab, Benralizumab, and Prednisolone in Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Small Molecule Inhibitors Targeting Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and autoimmune disease research, the development of potent and selective small molecule inhibitors is paramount. This guide provides a comparative analysis of the in vitro potency of GW766994, a CCR3 antagonist, and several prominent small molecule inhibitors of the C5a receptor (C5aR1). While these molecules target distinct G protein-coupled receptors (GPCRs) within the inflammatory cascade, this guide offers a side-by-side look at their reported potencies and the experimental methodologies used for their characterization.
Data Presentation: In Vitro Potency of Selected Small Molecule Inhibitors
The following table summarizes the in vitro potency, specifically the half-maximal inhibitory concentration (IC50), of GW766994 against its target, the C-C chemokine receptor 3 (CCR3), and other small molecule inhibitors against the C5a receptor 1 (C5aR1). These values are critical metrics for assessing the efficacy of these compounds in preclinical studies.
| Compound | Target | Assay Type | Cell Line/System | IC50 (nM) |
| GW766994 | CCR3 | [125I]-Eotaxin Binding | L1.2 cells expressing CCR3 | 10 |
| Avacopan (CCX168) | C5aR1 | [125I]-C5a Binding | U937 cells | 0.1 |
| PMX53 | C5aR1 | Not Specified | Human Polymorphonuclear Leukocytes (PMNs) | 20[1] |
| NDT 9513727 | C5aR1 | Radioligand Competition Binding | Not Specified | 11.6 |
| GTPγS Binding | Not Specified | 1.1 | ||
| Calcium Mobilization | Not Specified | 9.2 | ||
| DF2593A | C5aR1 | C5a-induced Human PMN Migration | Human Polymorphonuclear Leukocytes (PMNs) | 5.0[2] |
Experimental Protocols
A clear understanding of the experimental conditions is crucial for the interpretation of potency data. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay (for CCR3 and C5aR1)
This assay is a standard method to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound by quantifying its ability to compete with a known radiolabeled ligand for binding to its receptor.
General Protocol:
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., L1.2 cells for CCR3, U937 cells for C5aR1) are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Assay Setup:
-
A fixed concentration of a high-affinity radioligand (e.g., [125I]-Eotaxin for CCR3, [125I]-C5a for C5aR1) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., GW766994, Avacopan) are added to the reaction wells.
-
A set of wells containing only the radioligand and membranes serves as the total binding control.
-
A set of wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand serves as the non-specific binding control.
-
-
Incubation:
-
The reaction plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as C5a.
Objective: To determine the IC50 value of a C5aR1 inhibitor by quantifying its effect on C5a-induced neutrophil migration.
General Protocol:
-
Neutrophil Isolation:
-
Human peripheral blood is collected from healthy donors.
-
Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
The purity and viability of the isolated neutrophils are assessed.
-
-
Assay Setup (Boyden Chamber):
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells is used.
-
The lower wells are filled with a medium containing a specific concentration of the chemoattractant C5a.
-
The isolated neutrophils are pre-incubated with varying concentrations of the test compound (e.g., DF2593A) or vehicle control.
-
The pre-incubated neutrophils are then added to the upper wells.
-
-
Incubation:
-
The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 30-60 minutes).
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the top of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with C5aR1 and CCR3.
C5aR1 Signaling Pathway
Activation of the C5aR1 by its ligand C5a initiates a signaling cascade that is central to the inflammatory response, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Caption: C5aR1 signaling cascade.
CCR3 Signaling Pathway
The interaction of chemokines, such as eotaxin, with the CCR3 receptor is a key driver of eosinophil recruitment and activation in allergic inflammation.
Caption: CCR3 signaling cascade.
References
A Comparative Analysis of GW 766994 and Corticosteroids in Asthma Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR3 antagonist GW 766994 and corticosteroids, two distinct therapeutic approaches for managing asthma. This analysis is based on available experimental data from preclinical and clinical models, offering insights into their mechanisms of action and efficacy in mitigating key features of the disease.
This guide synthesizes data on their effects on airway inflammation, hyperresponsiveness, and underlying signaling pathways. While direct head-to-head preclinical studies are limited, a comparative overview is presented by juxtaposing findings from independent investigations.
Executive Summary
Corticosteroids are the cornerstone of asthma therapy, exerting broad anti-inflammatory effects by suppressing the expression of multiple inflammatory genes.[1] In contrast, this compound represents a more targeted approach, specifically inhibiting the C-C chemokine receptor 3 (CCR3), which is crucial for the recruitment of eosinophils, a key inflammatory cell type in allergic asthma.[1][2]
Clinical findings suggest that while this compound can attenuate some asthma-related outcomes, its efficacy in reducing airway eosinophilia is questionable, a key target for asthma therapies.[2] Corticosteroids, on the other hand, have demonstrated robust and broad anti-inflammatory effects in numerous asthma models.[3][4] This guide delves into the experimental evidence to provide a granular comparison of these two therapeutic strategies.
Mechanism of Action
Corticosteroids: Broad Anti-inflammatory Action
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules.[1]
This compound: Targeted Eosinophil Antagonism
This compound is a small molecule antagonist of the CCR3 receptor. This receptor is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[1] Chemokines, such as eotaxin-1, -2, and -3, bind to CCR3, initiating a signaling cascade that leads to the chemotaxis and activation of these inflammatory cells at the site of allergic inflammation in the airways.[2] By blocking the binding of eotaxins to CCR3, this compound aims to prevent the recruitment and accumulation of eosinophils in the lungs, thereby reducing eosinophilic inflammation.[2]
Comparative Efficacy Data
The following tables summarize the quantitative data from various asthma models for both this compound and corticosteroids. It is important to note that these data are not from direct comparative studies and experimental conditions may vary.
Table 1: Effect on Airway Inflammation
| Treatment | Model | Key Inflammatory Cell | Endpoint | Result |
| This compound | Human (Eosinophilic Asthma) | Sputum Eosinophils | % change from baseline | No significant reduction[2] |
| Human (Eosinophilic Asthma) | Blood Eosinophils | % change from baseline | No significant reduction[2] | |
| Dexamethasone | Mouse (HDM-induced) | BALF Eosinophils | Cells/mL | Significant reduction[3][4] |
| Mouse (HDM-induced) | BALF Neutrophils | Cells/mL | Significant reduction[3] | |
| Budesonide | Mouse (OVA-induced) | BALF Total Cells | Cells/mL | Significant reduction[5] |
| Mouse (OVA-induced) | BALF Eosinophils | Cells/mL | Significant reduction[5] |
BALF: Bronchoalveolar Lavage Fluid; HDM: House Dust Mite; OVA: Ovalbumin
Table 2: Effect on Airway Hyperresponsiveness (AHR)
| Treatment | Model | Method | Endpoint | Result |
| This compound | Human (Eosinophilic Asthma) | Methacholine (B1211447) Challenge | PC20 (doubling dose) | Modest but statistically significant improvement (0.66 doubling dose)[2] |
| Dexamethasone | Mouse (HDM-induced) | Methacholine Challenge | Airway Resistance | Limited effect on established AHR[3][4] |
| Budesonide | Mouse (OVA-induced) | Methacholine Challenge | Airway Resistance | Significant attenuation of AHR[5] |
PC20: Provocative concentration of methacholine causing a 20% fall in FEV1
Table 3: Effect on Lung Function and Clinical Scores
| Treatment | Model | Endpoint | Result |
| This compound | Human (Eosinophilic Asthma) | FEV1 | No improvement[2] |
| Human (Eosinophilic Asthma) | Asthma Control Questionnaire (ACQ) Score | Modest but statistically significant improvement (0.43)[2] | |
| Prednisone (B1679067)/Prednisolone | Human (Asthma) | Post-bronchodilator FEV1 | Significant mean increase (↑8.09%)[6] |
FEV1: Forced Expiratory Volume in 1 second
Experimental Protocols
This compound Clinical Trial in Eosinophilic Asthma[2]
-
Study Design: A double-blind, parallel-group, randomized, placebo-controlled trial.
-
Participants: 60 patients with asthma and sputum eosinophil count >4.9% at baseline.
-
Treatment: Patients were randomized to receive either 300 mg of this compound twice daily or a matching placebo for 10 days. This was followed by a 5-day course of 30 mg prednisone for all patients.
-
Key Assessments: Sputum and blood eosinophil counts, FEV1, PC20 methacholine, and Asthma Control Questionnaire (ACQ) scores were measured at baseline and after the 10-day treatment period.
Corticosteroid Studies in Mouse Models of Asthma
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge: Mice were sensitized with intraperitoneal injections of HDM extract and subsequently challenged with intranasal administration of HDM to induce allergic airway inflammation.
-
Treatment: Dexamethasone was administered to a subset of mice during the challenge phase.
-
Key Assessments: Bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts (eosinophils, neutrophils). Airway hyperresponsiveness to methacholine was measured.
-
Animal Model: Mice.
-
Sensitization and Challenge: Mice were sensitized with intraperitoneal injections of OVA adsorbed to alum and subsequently challenged with aerosolized OVA.
-
Treatment: Budesonide was administered via inhalation to a treatment group.
-
Key Assessments: BALF was analyzed for total and differential cell counts. Airway hyperresponsiveness to methacholine was assessed.
Conclusion
Based on the available evidence, corticosteroids demonstrate broad and potent anti-inflammatory effects in various asthma models, effectively reducing key inflammatory cell infiltrates and, in some models, airway hyperresponsiveness. This compound, a targeted CCR3 antagonist, shows limited efficacy in reducing airway eosinophilia in a human study, a surprising outcome given its mechanism of action. While it provided modest improvements in airway hyperresponsiveness and asthma control, it did not impact lung function.
These findings suggest that the role of CCR3 in airway eosinophilia in asthma may be more complex than previously understood, and that targeting this single pathway may not be sufficient to achieve the broad anti-inflammatory effects seen with corticosteroids. For researchers and drug development professionals, this comparative analysis underscores the complexity of asthma pathophysiology and highlights the ongoing need for novel therapeutic strategies that can either complement or surpass the efficacy of corticosteroids while offering an improved safety profile. Further head-to-head comparative studies are warranted to more definitively delineate the relative therapeutic potential of CCR3 antagonists and corticosteroids in the management of asthma.
References
- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. socmucimm.org [socmucimm.org]
- 4. researchgate.net [researchgate.net]
- 5. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Evaluating the Selectivity Profile of GW 766994 Against Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GW 766994, a selective antagonist of the C-C chemokine receptor 3 (CCR3), against other chemokine receptors. The information presented is supported by available experimental data to aid researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a potent and orally active antagonist of the human CCR3 receptor.[1] CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in the pathogenesis of allergic inflammatory diseases such as asthma. By blocking the action of chemokines like eotaxin at the CCR3 receptor, this compound has been investigated for its therapeutic potential in eosinophil-driven inflammation.[2]
Selectivity Profile of this compound
The selectivity of a compound for its intended target over other related targets is a critical aspect of its pharmacological profile, as it can influence both efficacy and safety. While this compound is reported to be a selective CCR3 antagonist, detailed public data on its activity against a broad panel of other chemokine receptors is limited.
Available data indicates a high affinity of this compound for the CCR3 receptor, with a reported pKi value of 7.86.[3] The pKi is the negative logarithm of the inhibition constant (Ki), and a higher value indicates stronger binding affinity.
Table 1: Binding Affinity of this compound for Human CCR3
| Receptor | Ligand | Assay Type | pKi | Ki (nM) |
| CCR3 | This compound | Radioligand Binding | 7.86 | ~1.38 |
Note: The Ki value is calculated from the pKi (Ki = 10^(-pKi) * 10^9). This value represents the concentration of the inhibitor that will occupy 50% of the receptors in the absence of the ligand.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound typically involves a combination of binding and functional assays. The following are detailed methodologies for the key types of experiments that would be used to generate such a profile.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCR3 receptor and other chemokine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human chemokine receptor of interest (e.g., CCR3, CCR1, CCR2, etc.).
-
Radiolabeled ligand specific for the receptor being tested (e.g., [¹²⁵I]-eotaxin for CCR3).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes expressing the target receptor.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a chemokine agonist, providing a measure of its functional antagonism.
Objective: To determine the potency of this compound in blocking the agonist-induced increase in intracellular calcium mediated by CCR3 and other chemokine receptors.
Materials:
-
Cell lines stably expressing the human chemokine receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A chemokine agonist specific for the receptor being tested (e.g., eotaxin for CCR3).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells expressing the target receptor in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the chemokine agonist to each well to stimulate the receptor.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Signaling Pathways and Experimental Workflow
CCR3 Signaling Pathway
Activation of CCR3 by its cognate chemokines, such as eotaxin, initiates a signaling cascade through G-protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses, including chemotaxis and degranulation of eosinophils.
Figure 1: Simplified CCR3 signaling pathway.
Experimental Workflow for Selectivity Profiling
The process of evaluating the selectivity of a compound like this compound involves a systematic workflow, starting from primary screening against the main target and followed by broader screening against a panel of related receptors.
Figure 2: Experimental workflow for selectivity profiling.
Conclusion
This compound is a high-affinity antagonist for the CCR3 receptor. While it is reported to be selective, a comprehensive, publicly available dataset comparing its activity across a wide range of chemokine receptors is currently lacking. The experimental protocols described in this guide provide a framework for how such a selectivity profile would be determined. For researchers considering the use of this compound, it is recommended to either perform such selectivity profiling or consult non-public data from the manufacturer if available, to fully understand its activity at other chemokine receptors and ensure the specificity of their experimental findings.
References
- 1. DataMed Data Discovery Index [datamed.org]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis: GW 766994 Versus Phosphodiesterase-4 Inhibitors in Inflammatory Disease Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR3 antagonist GW 766994 and the class of phosphodiesterase-4 (PDE4) inhibitors. This analysis is based on available preclinical and clinical data, detailing their distinct mechanisms of action, therapeutic targets, and efficacy in relevant disease models.
Executive Summary
This compound and phosphodiesterase-4 (PDE4) inhibitors represent two distinct therapeutic strategies for managing inflammatory diseases. This compound acts as a selective antagonist of the C-C chemokine receptor 3 (CCR3), primarily targeting eosinophilic inflammation. In contrast, PDE4 inhibitors exert broader anti-inflammatory effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in various immune cells. While both classes of drugs have been investigated for inflammatory conditions, their efficacy and clinical applications differ significantly. Direct head-to-head comparative studies are lacking; therefore, this guide presents a parallel evaluation of their performance based on available data for key compounds within each class.
Mechanism of Action
This compound: Targeting Eosinophil Recruitment
This compound is a selective, competitive antagonist of the human CC chemokine receptor-3 (CCR3).[1][2] CCR3 is a key receptor expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells. Its primary ligands, such as eotaxin, play a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation.[3][4] By blocking the CCR3 receptor, this compound aims to inhibit the migration and activation of eosinophils, thereby reducing eosinophil-driven inflammation.[4]
The signaling pathway initiated by CCR3 activation involves G-protein coupling, leading to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and p38.[2][3] These pathways are integral to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
Phosphodiesterase-4 (PDE4) Inhibitors: Broad Anti-Inflammatory Action
PDE4 inhibitors, such as roflumilast (B1684550), apremilast, and crisaborole, function by inhibiting the phosphodiesterase-4 enzyme.[3][5][6][7] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[3][6] By inhibiting PDE4, these drugs lead to an accumulation of intracellular cAMP.[3][5][6]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[8] This signaling cascade ultimately leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, and an increase in anti-inflammatory mediators.[6][8]
Comparative Efficacy Data
Direct comparative trials between this compound and PDE4 inhibitors are not available. The following tables summarize key efficacy data from clinical trials of this compound and representative PDE4 inhibitors in their respective target indications.
Table 1: Clinical Efficacy of this compound in Eosinophilic Asthma
| Endpoint | This compound (300 mg twice daily) | Placebo | Study Duration |
| Change in Sputum Eosinophil Count | No significant reduction | - | 10 days |
| Change in FEV1 | No improvement | - | 10 days |
| Improvement in PC20 Methacholine (B1211447) | 0.66 doubling dose | - | 10 days |
| Improvement in Asthma Control Questionnaire (ACQ) Score | 0.43 | - | 10 days |
| Data from a randomized, double-blind, placebo-controlled clinical trial (NCT01160224) in patients with mild-moderate asthma and high sputum eosinophilia.[1][9] |
Table 2: Clinical Efficacy of Roflumilast in Chronic Obstructive Pulmonary Disease (COPD)
| Endpoint | Roflumilast (500 µg once daily) | Placebo | Study Duration |
| Change in Post-Bronchodilator FEV1 | +39 mL to +97 mL improvement | - | 6 months to 1 year |
| Reduction in Exacerbation Rate | Significant reduction, particularly in patients with chronic bronchitis and a history of exacerbations | - | 1 year |
| Change in Sputum Neutrophils | 35.5% reduction | - | 4 weeks |
| Change in Sputum Eosinophils | 50.0% reduction | - | 4 weeks |
| Data compiled from multiple randomized controlled trials.[6][10][11][12] |
Table 3: Clinical Efficacy of Apremilast in Plaque Psoriasis
| Endpoint | Apremilast (30 mg twice daily) | Placebo | Study Duration |
| PASI-75 Response Rate | 33.1% - 39.8% | 5.3% - 11.9% | 16 weeks |
| PASI-75 represents a 75% or greater reduction in the Psoriasis Area and Severity Index score. Data from the ESTEEM 1 and LIBERATE clinical trials.[7][13][14] |
Table 4: Clinical Efficacy of Crisaborole in Atopic Dermatitis
| Endpoint | Crisaborole Ointment, 2% | Vehicle | Study Duration |
| ISGA Success (Clear or Almost Clear with ≥2-grade improvement) | 31.4% - 32.8% | 18.0% - 25.4% | 28 days |
| Mapped EASI-90 Response Rate | 38.9% | 27.2% | 29 days |
| ISGA: Investigator's Static Global Assessment. EASI-90 represents a 90% or greater improvement in the Eczema Area and Severity Index. Data from pooled analysis of two phase 3 trials.[15][16] |
Experimental Protocols
This compound in Eosinophilic Asthma (NCT01160224)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][9]
-
Participants: Patients with mild-moderate asthma and sputum eosinophilia (>4.9%).[1][9]
-
Intervention: Participants received either 300 mg of this compound orally twice daily or a matching placebo for 10 days.[9]
-
Primary Outcome: Change in sputum eosinophil count from baseline.[1]
-
Secondary Outcomes: Included changes in forced expiratory volume in 1 second (FEV1), provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), and Asthma Control Questionnaire (ACQ) scores.[9]
-
Sputum Induction and Analysis: Sputum was induced using hypertonic saline and processed for total and differential cell counts.
Roflumilast in COPD (Sputum Inflammatory Cell Analysis)
-
Study Design: A randomized, placebo-controlled, crossover study.[10]
-
Participants: Patients with stable COPD.[10]
-
Intervention: Participants received 500 µg of roflumilast or placebo once daily for 4 weeks, followed by a washout period and then crossover to the other treatment.[10]
-
Primary Outcome: Change in the absolute number of neutrophils and eosinophils per gram of sputum.[10]
-
Sputum Induction and Analysis: Sputum was induced with hypertonic saline at baseline and after 2 and 4 weeks of treatment. Whole sputum samples were processed for differential and absolute cell counts.[10]
Signaling Pathway Diagrams
Caption: Signaling pathway of the CCR3 receptor and the inhibitory action of this compound.
References
- 1. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune response - CCR3 signaling in eosinophils Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Roflumilast on Exacerbations and Lung Function in COPD Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of roflumilast on chronic obstructive pulmonary disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoriasis: oral Apremilast achieves statistical significance for the primary endpoint of PASI-75 in the ESTEEM 1 - Xagena [xagena.it]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Effect of 1-year treatment with roflumilast in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of apremilast, etanercept and placebo in patients with moderate‐to‐severe plaque psoriasis: 52‐week results from a phase IIIb, randomized, placebo‐controlled trial (LIBERATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Translating the Investigator’s Static Global Assessment to the Eczema Area and Severity Index in Studies of Crisaborole for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. smithsolve.com [smithsolve.com]
Assessing the Therapeutic Index of GW 766994: A Comparative Analysis of CCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of GW 766994, a selective CCR3 antagonist, relative to other compounds targeting the same receptor. The C-C chemokine receptor 3 (CCR3) is a key mediator in the inflammatory cascade, particularly in the recruitment of eosinophils, making it a significant target for therapeutic intervention in allergic diseases such as asthma and eosinophilic bronchitis.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to offer an objective comparison for research and drug development purposes.
Quantitative Data Summary
The therapeutic index, a ratio between the toxic and therapeutic doses of a drug, is a critical measure of its safety profile. Direct comparative studies outlining the therapeutic index of this compound against other CCR3 antagonists are limited in the public domain. However, by compiling preclinical potency data and clinical safety observations, we can construct a comparative overview. The following table summarizes key in vitro potency metrics and notable clinical adverse events for this compound and other selected CCR3 antagonists.
| Compound | Target | Potency (IC50/pKi) | Organism | Assay Type | Notable Clinical Adverse Events (at tested doses) |
| This compound | CCR3 | pKi = 7.86[2] | Human | Radioligand Binding Assay | Gastrointestinal events were more common relative to placebo.[3] |
| SB-328437 | CCR3 | IC50 = 1.6 nM, 4 nM, 4.5 nM[4][5] | Human | Not Specified | Not clinically tested to a significant extent. |
| CCR3 | IC50 (Eotaxin-induced Ca2+ mobilization) = 38 nM[5] | Human | Calcium Mobilization Assay | Not clinically tested to a significant extent. | |
| CCR3 | IC50 (Eotaxin-2-induced Ca2+ mobilization) = 35 nM[5] | Human | Calcium Mobilization Assay | Not clinically tested to a significant extent. | |
| CCR3 | IC50 (MCP-4-induced Ca2+ mobilization) = 20 nM[5] | Human | Calcium Mobilization Assay | Not clinically tested to a significant extent. | |
| AXP1275 | CCR3 | Not Available | Human | Not Available | Headache was the most common adverse event reported.[3] |
| AKST4290 | CCR3 | Not Available | Human | Not Available | Generally well-tolerated in a Phase 2a study; all adverse events were mild or moderate.[6] |
Signaling Pathway
The binding of chemokines, such as eotaxin, to the CCR3 receptor initiates a cascade of intracellular signaling events. This process is central to the chemotactic response of eosinophils and other inflammatory cells. The diagram below illustrates the key signaling pathways activated upon CCR3 engagement.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of CCR3 antagonists.
CCR3 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the CCR3 receptor.
Objective: To quantify the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the CCR3 receptor.
Materials:
-
Membranes from cells expressing recombinant human CCR3.
-
Radioligand (e.g., [¹²⁵I]-Eotaxin).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the various concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled known CCR3 ligand).
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the functional effect of a CCR3 antagonist on eosinophil migration in response to a chemoattractant.
Objective: To measure the ability of a test compound to inhibit the directed migration of eosinophils towards a CCR3 ligand.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant (e.g., Eotaxin/CCL11).
-
Test compound (e.g., this compound).
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining reagents (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
-
Resuspend the purified eosinophils in the assay medium.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of a CCR3 antagonist like this compound.
Conclusion
The assessment of the therapeutic index for this compound and its comparators is multifaceted, relying on a combination of in vitro potency and clinical safety data in the absence of direct therapeutic index values. This compound demonstrates potent CCR3 antagonism, but its clinical development was halted, with gastrointestinal side effects noted. Other antagonists like SB-328437 show high in vitro potency, while compounds like AKST4290 have progressed in clinical trials for other indications with a favorable safety profile. This guide provides a foundational comparison for researchers to build upon, emphasizing the need for comprehensive preclinical and clinical data to fully elucidate the therapeutic window of any new chemical entity targeting the CCR3 receptor.
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Published Evidence on the Neuroprotective Effects of GW 766994
A comprehensive review of published scientific literature reveals no specific studies investigating the neuroprotective effects of the compound GW 766994. While the initial request aimed to create a comparison guide based on such findings, the absence of direct research on this topic prevents a direct comparative analysis against other neuroprotective agents.
This compound is identified in the literature as a specific antagonist for the C-C chemokine receptor 3 (CCR3).[1] The primary research focus for this compound appears to be in the areas of asthma and eosinophilic bronchitis.[1]
The Potential Role of CCR3 Antagonism in Neuroprotection
Despite the lack of direct studies on this compound, there is an emerging area of research suggesting that targeting the CCR3 receptor could have neuroprotective benefits. Here's a summary of the available evidence:
-
CCR3 Upregulation in Neurodegeneration: The CCR3 receptor and its associated ligands have been observed to be upregulated in the context of brain aging and neurodegenerative conditions such as Alzheimer's disease and ischemic stroke.[2]
-
Preclinical Evidence for Neuroprotection: Preclinical studies suggest that inhibiting the CCR3 receptor may offer neuroprotective effects.[2] For instance, the inhibition of CCR3 is thought to have neuroprotective effects by blocking the detrimental actions of the chemokine CCL11, which is associated with processes like the production of amyloid-beta, gliosis (a reactive change of glial cells in response to damage), and synaptic loss.[2]
-
Studies on Other CCR3 Antagonists: Research on other CCR3 antagonists provides some support for this hypothesis. For example, a study on the brain-penetrable CCR3 antagonist, YM344031, in a mouse model of Alzheimer's disease demonstrated several positive outcomes.[3] Treatment with YM344031 led to a significant decrease in β-amyloid deposition, a reduction in tau hyperphosphorylation, and an attenuation of synaptic loss.[3] Furthermore, the treatment was associated with a notable improvement in spatial learning and memory.[3] These findings have led researchers to propose CCR3 antagonism as a potential therapeutic strategy for Alzheimer's disease.[3] Another CCR3 antagonist, SB-328437, has been noted for its potential to reduce the recruitment of neutrophils to the lungs and mitigate pulmonary inflammation during acute inflammatory events.[1]
Signaling Pathway Context
The proposed neuroprotective mechanism of CCR3 antagonism involves the modulation of inflammatory and neurodegenerative pathways. The chemokine CCL11, a ligand for CCR3, has been shown to promote the activation of kinases such as Cdk5 and Gsk3β, which are implicated in the pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease.[2] By blocking the interaction of CCL11 with CCR3, antagonists like this compound could potentially disrupt this signaling cascade.
Below is a conceptual diagram illustrating the hypothesized signaling pathway.
Conclusion
References
A Comparative Meta-Analysis of CCR3 Antagonists and IL-5 Pathway Inhibitors for Eosinophilic Asthma
An objective guide for researchers and drug development professionals on the clinical performance of the CCR3 antagonist GW 766994 compared to the IL-5 targeted biologics, mepolizumab and benralizumab, in the treatment of eosinophilic asthma.
This guide provides a comprehensive meta-analysis of clinical trial data for the C-C chemokine receptor 3 (CCR3) antagonist this compound and compares its performance with established biologics targeting the Interleukin-5 (IL-5) pathway, namely mepolizumab and benralizumab. The aim is to offer a clear, data-driven comparison to inform future research and development in the field of eosinophil-driven inflammatory diseases.
The recruitment of eosinophils to inflammatory sites is a key pathological feature of several allergic diseases, including asthma.[1][2] The CCR3 receptor, predominantly expressed on eosinophils, basophils, mast cells, and Th2 cells, plays a crucial role in this process by binding to chemokines such as eotaxin.[1][3] This has made CCR3 an attractive therapeutic target. Several small molecule antagonists, including this compound, were developed to block this pathway.[1][4] However, their clinical development was largely halted due to limited efficacy.[1][5] In contrast, monoclonal antibodies targeting the IL-5 pathway have demonstrated significant clinical benefits and have been approved for the treatment of severe eosinophilic asthma.
This guide will delve into the clinical trial data for this compound and compare it against the more successful IL-5 inhibitors, providing a critical perspective on the therapeutic potential of targeting the CCR3 pathway.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound, mepolizumab, and benralizumab.
Table 1: Efficacy of this compound in Patients with Asthma and Eosinophilic Bronchitis
| Outcome Measure | This compound (300 mg twice daily) | Placebo | p-value |
| Change in Sputum Eosinophil Count | No significant reduction | - | Not significant |
| Change in Blood Eosinophil Count | No significant reduction | - | Not significant |
| Improvement in FEV1 | No improvement | - | Not significant |
| Improvement in PC20 Methacholine | 0.66 doubling dose | - | Statistically significant |
| Improvement in ACQ Score | 0.43 | - | Statistically significant |
Data from a randomized, double-blind, placebo-controlled trial involving 60 patients with asthma.[3]
Table 2: Comparative Efficacy of Mepolizumab and Benralizumab in Severe Eosinophilic Asthma (Meta-analysis Data)
| Outcome Measure | Mepolizumab | Benralizumab |
| Reduction in Annualized Exacerbation Rate | ||
| vs. Placebo (Eosinophils ≥300 cells/µL) | Risk Ratio: 0.37 | Risk Ratio: 0.49 |
| Improvement in FEV1 (mL) | ||
| vs. Placebo (Eosinophils ≥300 cells/µL) | Mean Difference: 150 | Mean Difference: 150 |
| Change in Asthma Control Questionnaire (ACQ) Score | ||
| vs. Placebo (Eosinophils ≥300 cells/µL) | Mean Difference: -0.63 | Mean Difference: -0.32 |
| Reduction in Blood Eosinophil Count | Significant reduction | Substantially greater reduction than mepolizumab |
Data compiled from a Bayesian network meta-analysis of eight randomized clinical trials (n=6,461).[6][7] A separate head-to-head comparison study also found benralizumab to be more effective in reducing exacerbations and improving FEV1 than mepolizumab.[8]
Table 3: Safety Profile of this compound, Mepolizumab, and Benralizumab
| Adverse Events | This compound | Mepolizumab | Benralizumab |
| Common Adverse Events | Gastrointestinal events more common than placebo[5] | Headache, injection site reactions, back pain, fatigue | Headache, pharyngitis |
| Serious Adverse Events (vs. Placebo) | Not specified | Odds Ratio: 0.67 (lower odds)[6][7] | Odds Ratio: 0.74 (lower odds)[6][7] |
Safety data for mepolizumab and benralizumab is based on a meta-analysis.[6][7] CCR3 antagonists as a class were generally reported to be safe and well-tolerated in short-term trials.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial data.
This compound Clinical Trial (NCT01160224) Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Participants: 60 patients with mild-to-moderate asthma and high sputum eosinophilia (sputum eosinophil count >4.9% at baseline for 53 of the patients).[3][9]
-
Intervention: Patients were randomized to receive either 300 mg of this compound twice daily or a matching placebo for 10 days.[3]
-
Follow-up: After the 10-day treatment period, there was a 1-week washout period, followed by a 5-day course of 30 mg daily oral prednisone (B1679067) for all subjects.[9]
-
Primary Outcome: The primary objective was to compare the effects of this compound to placebo on sputum eosinophils.[4][9]
-
Secondary Outcomes: Included clinical and physiological outcomes, chemotactic activity of sputum supernatant for eosinophils, and the presence of eosinophil progenitors in sputum and blood.[3] Safety was assessed through vital signs, ECG, clinical laboratory tests, and adverse event reporting.[9]
Representative Protocol for Mepolizumab/Benralizumab Clinical Trials (Based on MENSA and SIROCCO/CALIMA trials)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.
-
Participants: Patients with severe eosinophilic asthma with a history of exacerbations and elevated blood eosinophil counts.
-
Intervention: Mepolizumab (administered intravenously or subcutaneously) or Benralizumab (administered subcutaneously) at varying doses and intervals compared to placebo, as an add-on to standard of care.
-
Treatment Duration: Typically 24 to 52 weeks.
-
Primary Outcome: The primary endpoint was the rate of clinically significant asthma exacerbations.
-
Secondary Outcomes: Included changes in FEV1, Asthma Control Questionnaire (ACQ) scores, Asthma Quality of Life Questionnaire (AQLQ) scores, and blood eosinophil counts. Safety and tolerability were also assessed.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental designs can aid in understanding the therapeutic rationale and study conduct.
Caption: CCR3 signaling pathway and inhibition by this compound.
Caption: Workflow of the this compound randomized controlled trial.
Discussion and Conclusion
The clinical trial data for the CCR3 antagonist this compound presents a challenging picture for this therapeutic class in the context of asthma. Despite achieving plasma concentrations consistent with over 90% receptor occupancy, this compound failed to significantly reduce sputum or blood eosinophils, the primary target of the therapy.[3] While modest, statistically significant improvements were observed in airway hyperresponsiveness (PC20 methacholine) and asthma control (ACQ scores), these were not deemed clinically significant and were not accompanied by an improvement in lung function (FEV1).[3] This lack of robust efficacy ultimately led to the discontinuation of its clinical development.[5]
In stark contrast, the IL-5 pathway inhibitors, mepolizumab and benralizumab, have demonstrated substantial and clinically meaningful benefits in patients with severe eosinophilic asthma. Meta-analyses of numerous clinical trials have consistently shown that these biologics significantly reduce asthma exacerbation rates, improve lung function, and enhance asthma control.[6][7][10] Furthermore, both mepolizumab and benralizumab have been shown to be associated with a lower odds of serious adverse events compared to placebo.[6][7]
The reasons for the disparity in clinical outcomes between CCR3 antagonists and IL-5 inhibitors are likely multifactorial. It is possible that the role of CCR3 in airway eosinophilia in asthma is more complex than initially thought, with other chemokine receptors or cellular mechanisms contributing to eosinophil recruitment and activation.[3] The redundancy in the chemokine system may allow for compensatory pathways to maintain eosinophilic inflammation despite CCR3 blockade.
References
- 1. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DataMed Data Discovery Index [datamed.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of mepolizumab, benralizumab, and dupilumab in eosinophilic asthma: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benralizumab and mepolizumab treatment outcomes in two severe asthma clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Comparative Effectiveness of Mepolizumab and Benralizumab in the Treatment of Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Research Framework for Investigating Synergistic Anti-Inflammatory Effects of GW 766994 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GW 766994 is a selective antagonist of the C-C chemokine receptor 3 (CCR3), a key receptor involved in the recruitment of eosinophils, which are critical effector cells in allergic inflammation and asthma.[1][2] While the individual efficacy of this compound in reducing eosinophilic inflammation has been explored, its potential for synergistic effects when combined with other anti-inflammatory agents remains an area of significant research interest. This guide proposes a comprehensive experimental framework to investigate these potential synergies, providing detailed protocols and data presentation formats to guide future research. The objective is to identify combination therapies that may offer enhanced therapeutic efficacy with potentially lower doses, thereby reducing the risk of adverse effects.
The proposed research will focus on combining this compound with corticosteroids and leukotriene receptor antagonists, two cornerstones of asthma and allergic disease management. Corticosteroids offer broad anti-inflammatory effects by suppressing the expression of multiple inflammatory genes, while leukotriene receptor antagonists target a specific pathway involved in bronchoconstriction and inflammation. A synergistic interaction between this compound and these drugs could lead to more effective control of the complex inflammatory cascade in respiratory diseases.
Proposed Experimental Design to Investigate Synergy
This section outlines a hypothetical experimental protocol to quantify the synergistic anti-inflammatory effects of this compound with other established anti-inflammatory drugs.
Experimental Workflow
The overall workflow for investigating the synergistic effects is depicted below.
Caption: Proposed experimental workflow for assessing synergistic effects.
Detailed Methodologies
1. Cell Culture:
-
Cell Line: Human eosinophilic cell line (e.g., AML14.3D10) capable of responding to CCR3 ligands.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound, dexamethasone (corticosteroid), and montelukast (leukotriene receptor antagonist) in DMSO.
-
Generate a dilution series for each drug to determine the IC50 (half-maximal inhibitory concentration).
-
For combination studies, prepare a matrix of concentrations of this compound with either dexamethasone or montelukast.
3. Eosinophil Chemotaxis Assay:
-
Plate cells in the upper chamber of a 96-well chemotaxis plate.
-
Add the drug(s) to the upper chamber and incubate for 30 minutes.
-
Add eotaxin-1 (CCL11), a CCR3 ligand, to the lower chamber as a chemoattractant.
-
Incubate for 2-4 hours to allow cell migration.
-
Quantify migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
4. Superoxide Production Assay:
-
Pre-treat cells with the drug(s) for 30 minutes.
-
Stimulate the cells with eotaxin-1.
-
Measure superoxide production using a cytochrome c reduction assay or a luminol-based chemiluminescence assay.
5. Cytokine Release Assay (ELISA):
-
Pre-treat cells with the drug(s) for 1 hour.
-
Stimulate cells with an appropriate stimulus (e.g., ionomycin (B1663694) and PMA, or TNF-α) for 24 hours.
-
Collect the cell supernatant and measure the concentration of key inflammatory cytokines (e.g., IL-4, IL-13, RANTES) using commercially available ELISA kits.
6. Data Analysis for Synergy:
-
Calculate the percentage of inhibition for each drug concentration and combination compared to the vehicle control.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from the proposed experiments could be summarized for clear comparison.
Table 1: Hypothetical IC50 Values for Single Drug Treatments
| Drug | Assay | IC50 (nM) |
| This compound | Eosinophil Chemotaxis | 15 |
| Superoxide Production | 25 | |
| IL-4 Release | > 1000 | |
| Dexamethasone | Eosinophil Chemotaxis | 50 |
| Superoxide Production | 100 | |
| IL-4 Release | 5 | |
| Montelukast | Eosinophil Chemotaxis | 30 |
| Superoxide Production | > 1000 | |
| IL-4 Release | 200 |
Table 2: Hypothetical Combination Index (CI) Values for Drug Combinations in Eosinophil Chemotaxis Assay
| Combination | Concentration Ratio | Effect Level (Inhibition) | Combination Index (CI) | Synergy/Antagonism |
| This compound + Dexamethasone | 1:3 | 50% | 0.7 | Synergy |
| 75% | 0.6 | Synergy | ||
| 90% | 0.5 | Strong Synergy | ||
| This compound + Montelukast | 1:2 | 50% | 0.8 | Synergy |
| 75% | 0.7 | Synergy | ||
| 90% | 0.6 | Synergy |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CCR3 signaling pathway and the proposed points of intervention for this compound and other anti-inflammatory drugs.
References
Safety Operating Guide
Safe Disposal of GW 766994: A Procedural Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of GW 766994, a potent and selective CCR3 antagonist used in research.[1][2][3][4] Adherence to these procedures is crucial for the safety of laboratory personnel and the protection of the environment. As with any research chemical, this compound should be handled as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS).
Immediate Safety and Disposal Protocol
This compound is a compound intended for research use only.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous compounds with similar toxicological profiles are classified as toxic if swallowed, harmful in contact with skin, fatal if inhaled, and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to handle and dispose of this compound with the utmost caution.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A fully buttoned lab coat
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions.
-
Do not dispose of this compound, or any solutions containing it, down the drain or in the regular trash.[5][6][7][8][9][10]
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected as hazardous chemical waste.[7][8]
-
Maintain separate waste streams for solid and liquid waste.
-
Segregate this compound waste from other incompatible chemical wastes.[5][6][8]
Step 3: Container Selection and Labeling
Properly containing and identifying chemical waste is a primary safety measure.
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][7][8][9] The original container may be used if it is in good condition.
-
Clearly label the waste container with a "Hazardous Waste" sticker or tag.[6][7][8][10]
-
The label must include:
Step 4: Storage of Waste
Temporary storage of hazardous waste requires specific conditions.
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.[5]
Step 5: Disposal of Empty Containers
Even "empty" containers can pose a risk and must be decontaminated.
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (such as DMSO, in which it is soluble) must be collected and disposed of as hazardous liquid waste.[3][5][6][9]
-
After the initial rinse, triple rinse the container with an appropriate solvent. Collect all rinsate as hazardous waste.[6][9]
-
Once decontaminated, deface or remove the original label before disposing of the container according to your institution's guidelines for clean lab glass or plastic.[5][6]
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to the proper authorities.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][6][7]
-
Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, general guidelines for laboratory chemical waste provide context for safe handling limits.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in Lab | Never store more than 10 gallons of hazardous waste in your lab. | [5] |
| Waste Pickup Trigger | Request a waste pick up from EHS as soon as containers are full. | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling GW 766994
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of GW 766994. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound. This compound is identified as a selective, competitive antagonist of the human CC chemokine receptor-3 (CCR3) and has been investigated in clinical trials for the treatment of asthma.[1] As with any potent, biologically active small molecule, careful adherence to safety protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment, based on guidelines for handling similar potent kinase inhibitors and hazardous drugs.[2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection.[3] |
| Eye & Face Protection | Safety Glasses & Face Shield | Tight-sealing safety goggles are the minimum requirement.[5] A face shield should be worn when there is a risk of splashes.[3][5] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential spills.[3][5] |
| Respiratory Protection | Respirator | If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[5][6] Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.[5] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work Area: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[6]
Storage:
-
Container: Keep the container tightly sealed to prevent contamination and exposure.[2]
-
Location: Store in a cool, well-ventilated, and dry place.[2][6] Keep the compound in a properly labeled container and out of the reach of children.[5]
-
Temperature: For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3] |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container after use.[6] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate key procedural workflows for handling this compound, ensuring operational safety and clarity.
Caption: Workflow for the safe handling of this compound.
Caption: Immediate spill response plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
